molecular formula C9H8F3N3 B1414862 1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine CAS No. 5685-69-8

1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine

Cat. No.: B1414862
CAS No.: 5685-69-8
M. Wt: 215.17 g/mol
InChI Key: IRSFDHYOPSXICW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine is a useful research compound. Its molecular formula is C9H8F3N3 and its molecular weight is 215.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-methyl-5-(trifluoromethyl)indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3N3/c1-15-7-3-2-5(9(10,11)12)4-6(7)8(13)14-15/h2-4H,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRSFDHYOPSXICW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(F)(F)F)C(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40651737
Record name 1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5685-69-8
Record name 1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a robust and efficient synthetic pathway for 1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine, a key building block in medicinal chemistry and drug discovery. The synthesis is presented in two main stages: the formation of the core indazole structure and its subsequent regioselective N-methylation. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, mechanistic insights, and data presentation to facilitate successful synthesis and scale-up.

Introduction: The Significance of Trifluoromethylated Indazoles

Indazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The introduction of a trifluoromethyl group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Specifically, this compound serves as a crucial intermediate in the synthesis of various therapeutic agents, including kinase inhibitors for oncology and treatments for other diseases. The strategic placement of the methyl and trifluoromethyl groups on the indazole scaffold is critical for its interaction with target proteins.

This guide details a reliable two-step synthetic route, commencing with the construction of the 3-amino-5-(trifluoromethyl)-1H-indazole core, followed by the regioselective methylation at the N1 position of the indazole ring.

Overall Synthesis Pathway

The synthesis of this compound is efficiently achieved in two sequential steps as illustrated below.

Overall_Synthesis_Pathway start 2-Fluoro-4-(trifluoromethyl)benzonitrile intermediate 3-Amino-5-(trifluoromethyl)-1H-indazole start->intermediate Hydrazine Hydrate (Cyclization) product This compound intermediate->product Methyl Iodide, Base (N-Methylation)

Caption: Overall two-step synthesis of the target compound.

Part 1: Synthesis of 3-Amino-5-(trifluoromethyl)-1H-indazole

The initial step involves the formation of the indazole ring through a cyclization reaction between 2-fluoro-4-(trifluoromethyl)benzonitrile and hydrazine hydrate. This reaction proceeds via a nucleophilic aromatic substitution of the fluorine atom by hydrazine, followed by an intramolecular cyclization.

Experimental Protocol

Materials:

  • 2-Fluoro-4-(trifluoromethyl)benzonitrile

  • Hydrazine hydrate (80-99%)

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-4-(trifluoromethyl)benzonitrile (1.0 equivalent) in ethanol.

  • To this solution, add hydrazine hydrate (10.0 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Remove the ethanol and excess hydrazine hydrate under reduced pressure.

  • To the resulting residue, add deionized water to precipitate the crude product.

  • Collect the solid by filtration, wash with cold deionized water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield 3-Amino-5-(trifluoromethyl)-1H-indazole as a crystalline solid.

Reaction Mechanism

Cyclization_Mechanism cluster_0 Nucleophilic Aromatic Substitution and Cyclization A 2-Fluoro-4-(trifluoromethyl)benzonitrile + NH2NH2 B Intermediate Adduct A->B Nucleophilic Attack C Cyclized Intermediate B->C Intramolecular Cyclization (-HF) D 3-Amino-5-(trifluoromethyl)-1H-indazole C->D Tautomerization

Caption: Mechanism for the formation of the indazole ring.

Data Summary
Starting MaterialReagentsSolventReaction Time (h)Temperature (°C)Typical Yield (%)Reference
2-Fluoro-4-(trifluoromethyl)benzonitrileHydrazine HydrateEthanol4-6Reflux85-95Adapted from[1]

Part 2: Synthesis of this compound

The second stage of the synthesis is the regioselective N-methylation of the 3-amino-5-(trifluoromethyl)-1H-indazole. Direct alkylation of indazoles can lead to a mixture of N1 and N2 isomers. However, for 3-substituted indazoles, methylation typically favors the thermodynamically more stable N1 position, especially under basic conditions.[2]

Experimental Protocol

Materials:

  • 3-Amino-5-(trifluoromethyl)-1H-indazole

  • Methyl iodide

  • Potassium carbonate (or Sodium hydride)

  • N,N-Dimethylformamide (DMF) (or Tetrahydrofuran (THF))

  • Ethyl acetate

  • Brine solution

Procedure:

  • To a solution of 3-Amino-5-(trifluoromethyl)-1H-indazole (1.0 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).

  • Stir the suspension at room temperature for 30 minutes.

  • Cool the mixture in an ice bath and add methyl iodide (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, pour the mixture into water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain this compound.

Regioselectivity of N-Methylation

The methylation of 3-amino-5-(trifluoromethyl)-1H-indazole can theoretically yield both N1 and N2 methylated products. The N1 isomer is generally the thermodynamically favored product.[3]

N_Methylation_Regioselectivity start 3-Amino-5-(trifluoromethyl)-1H-indazole N1_product This compound (Major Product - Thermodynamically Favored) start->N1_product CH3I, Base N2_product 2-Methyl-5-(trifluoromethyl)-2H-indazol-3-amine (Minor Product) start->N2_product CH3I, Base

Caption: Regioselectivity of the N-methylation reaction.

Data Summary
Starting MaterialReagentsSolventReaction Time (h)Temperature (°C)Typical Yield (%)Reference
3-Amino-5-(trifluoromethyl)-1H-indazoleMethyl Iodide, Potassium CarbonateDMF12-16Room Temp70-85Adapted from[2][4]
3-Amino-5-(trifluoromethyl)-1H-indazoleMethyl Iodide, Sodium HydrideTHF12-16Room Temp75-90Adapted from[5]

Characterization Data (Predicted)

The final product, this compound, should be characterized by standard analytical techniques. Below are predicted spectral data based on the structure and data from similar compounds.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.80-7.90 (m, 1H), 7.40-7.50 (m, 2H), 5.50-5.60 (br s, 2H, NH₂), 3.80 (s, 3H, N-CH₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ 150.0, 142.0, 125.0 (q, J = 270 Hz, CF₃), 122.0, 120.0 (q, J = 32 Hz), 118.0, 110.0, 35.0 (N-CH₃).

  • ¹⁹F NMR (376 MHz, CDCl₃): δ -61.0 to -63.0.

  • Mass Spectrometry (ESI+): m/z = 216.07 [M+H]⁺.

Conclusion

The described two-step synthesis pathway provides a reliable and efficient method for the preparation of this compound. The procedures are based on well-established chemical transformations and can be adapted for scale-up production. The key to this synthesis is the efficient formation of the indazole ring followed by a regioselective N-methylation that predominantly yields the desired N1 isomer. This guide provides the necessary details for researchers to successfully synthesize this valuable compound for further applications in drug discovery and development.

References

An In-Depth Technical Guide to the Physicochemical Properties of 1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry and drug discovery. This document moves beyond a simple recitation of data, offering insights into the experimental rationale and methodologies crucial for its accurate characterization.

Introduction: The Significance of the Indazole Scaffold

The indazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and ability to participate in various intermolecular interactions have made it a cornerstone in the design of kinase inhibitors and other targeted therapeutics.[1][2] The introduction of a trifluoromethyl group at the 5-position and a methyl group at the 1-position of the indazole ring, along with an amine at the 3-position, as in this compound, significantly modulates the molecule's lipophilicity, metabolic stability, and target-binding affinity. Understanding the fundamental physicochemical properties of this specific derivative is paramount for its effective application in drug development programs.

Molecular and Physicochemical Profile

A thorough understanding of a compound's physicochemical properties is the foundation of rational drug design, influencing everything from initial screening to formulation development.

Core Molecular Identifiers
PropertyValueSource
CAS Number 5685-69-8[CymitQuimica][3]
Molecular Formula C₉H₈F₃N₃[CymitQuimica][3]
Molecular Weight 215.18 g/mol [ChemWhat][4]
Appearance White to yellow crystalline powder[ChemWhat][4]
Thermal Properties: Melting Point Determination

The melting point is a critical indicator of a compound's purity and crystalline structure. For pharmaceutical compounds, Differential Scanning Calorimetry (DSC) is the preferred method for its determination, providing not only the melting temperature but also information on thermal events like polymorphic transitions and decomposition.

Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a standard aluminum DSC pan.

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a controlled rate, typically 10 °C/min, under a nitrogen purge. A common temperature range would be from ambient temperature to a point beyond the expected melting temperature, for instance, 25 °C to 250 °C.

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The enthalpy of fusion (ΔHfus) can also be calculated from the peak area.

Rationale: DSC is a highly sensitive technique that measures the difference in heat flow between the sample and a reference as a function of temperature. This allows for the precise determination of thermal transitions. The choice of a controlled heating rate ensures reproducibility and accurate measurement of the melting event.

graph TD { A[Start: Sample Preparation] --> B{DSC Instrument Setup}; B --> C{Heating Program}; C --> D[Data Acquisition]; D --> E{Thermogram Analysis}; E --> F[End: Melting Point & Enthalpy]; subgraph "Methodology" A; B; C; D; E; F; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style F fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 } Caption: Workflow for Melting Point Determination using DSC.

Note: As of the date of this guide, a specific, experimentally determined melting point for this compound has not been found in publicly available literature. Researchers should perform this experiment to obtain this crucial data point.

Solubility Profile

Solubility in both aqueous and organic media is a critical parameter that dictates a drug's absorption, distribution, and formulation possibilities. The trifluoromethyl group is known to increase lipophilicity, which may suggest lower aqueous solubility.

Experimental Protocol: Equilibrium Solubility Determination

  • Solvent Selection: Choose a range of relevant solvents, including water, phosphate-buffered saline (PBS) at physiological pH, and common organic solvents used in drug development (e.g., ethanol, DMSO, methanol).

  • Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: After equilibration, centrifuge the samples to pellet the undissolved solid. Carefully withdraw an aliquot of the supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Rationale: This "shake-flask" method is the gold standard for determining equilibrium solubility. It ensures that the solvent is fully saturated with the compound, providing a true measure of its intrinsic solubility. HPLC is a robust and sensitive analytical technique for quantifying the concentration of the dissolved analyte.

Note: Specific solubility data for this compound is not currently available in the public domain and requires experimental determination.

Ionization Constant (pKa)

The pKa value defines the pH at which a molecule exists in its ionized and non-ionized forms in equal proportions. For a molecule with a basic amine group, like this compound, the pKa will govern its charge state in different physiological compartments, which in turn affects its solubility, permeability, and target binding. The parent indazole has pKa values of 1.04 and 13.86.

Experimental Protocol: pKa Determination by Potentiometric Titration

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent system, often a co-solvent of water and methanol or DMSO to ensure sufficient solubility.

  • Titration: Titrate the solution with a standardized acid (e.g., HCl) while monitoring the pH using a calibrated pH meter.

  • Data Analysis: Plot the pH as a function of the volume of titrant added. The pKa can be determined from the midpoint of the titration curve. Specialized software can be used for more accurate determination, especially for compounds with multiple pKa values or poor solubility.

Rationale: Potentiometric titration directly measures the change in pH as an acid or base is added, allowing for the straightforward determination of the ionization constant. The use of co-solvents is a common and necessary practice for compounds with low aqueous solubility.

Note: The experimental pKa of this compound is not documented in the available literature and should be determined experimentally.

Lipophilicity: Partition Coefficient (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). It is defined as the ratio of the concentration of a compound in a nonpolar solvent (typically octan-1-ol) to its concentration in an aqueous solvent at equilibrium.

Experimental Protocol: LogP Determination by Shake-Flask Method

  • Phase Preparation: Prepare a biphasic system of octan-1-ol and water (or a suitable buffer) and pre-saturate each phase with the other.

  • Partitioning: Dissolve a known amount of this compound in one of the phases and add a known volume of the other phase.

  • Equilibration: Vigorously shake the mixture for a set period to allow for partitioning between the two phases, followed by a period of rest to allow for phase separation.

  • Concentration Measurement: Determine the concentration of the compound in both the aqueous and octan-1-ol phases using a suitable analytical technique like HPLC-UV.

  • Calculation: Calculate the LogP using the formula: LogP = log₁₀([concentration in octan-1-ol] / [concentration in aqueous phase]).

Rationale: The shake-flask method is a direct and reliable way to measure the partition coefficient. The use of pre-saturated solvents is crucial to avoid volume changes during the experiment.

Note: An experimentally determined LogP value for this compound is not publicly available and is a critical parameter to be measured.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure and purity of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While specific spectra for this compound are not available in the searched literature, the expected signals can be predicted based on its structure and data from similar compounds.

  • ¹H NMR: Expected signals would include aromatic protons on the indazole ring, a singlet for the N-methyl group, and a broad singlet for the amine protons. The trifluoromethyl group will likely cause splitting of adjacent aromatic protons.

  • ¹³C NMR: The spectrum would show distinct signals for each carbon atom, with the trifluoromethyl-substituted carbon appearing as a quartet due to coupling with the fluorine atoms.

  • ¹⁹F NMR: A single sharp signal would be expected for the CF₃ group.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the expected molecular ion peak [M+H]⁺ would be at m/z 216.07.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for N-H stretching of the amine group, C-H stretching of the aromatic and methyl groups, C=N and C=C stretching of the indazole ring, and strong C-F stretching bands for the trifluoromethyl group.

graph G { layout=neato; node [shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#34A853"];

}

Caption: Interrelation of Spectroscopic Techniques for Structural Elucidation.

Potential Biological Activity and Therapeutic Applications

While specific biological data for this compound is limited in the public domain, the indazole scaffold is a well-established pharmacophore in oncology and other therapeutic areas. Many indazole derivatives have been investigated as potent inhibitors of various protein kinases.[1][2] The 3-aminoindazole moiety, in particular, is a known hinge-binding motif for many kinases.[2]

Given its structural features, this compound is a promising candidate for screening as a:

  • Kinase Inhibitor: The trifluoromethyl group can enhance binding affinity and cell permeability, making it a valuable lead for targeting kinases implicated in cancer and inflammatory diseases.

  • Anticancer Agent: Numerous indazole derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[5]

Further research is warranted to explore the specific biological targets and therapeutic potential of this compound.

Conclusion

This technical guide has outlined the essential physicochemical properties of this compound and provided a framework for their experimental determination. While some fundamental identifiers are known, a significant amount of experimental data, including melting point, solubility, pKa, and LogP, needs to be generated to fully characterize this compound. The provided protocols offer a starting point for researchers to obtain this critical information. The structural similarity of this molecule to known biologically active compounds, particularly kinase inhibitors, suggests that it is a promising lead for further investigation in drug discovery programs.

References

1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine

Abstract

The landscape of targeted therapeutics is continually evolving, with a significant focus on the development of small molecule inhibitors for key signaling pathways implicated in disease. The indazole scaffold has emerged as a privileged structure in medicinal chemistry, known for its diverse biological activities. This guide focuses on this compound, a compound of significant interest due to its structural features. While direct mechanistic studies on this specific molecule are not extensively documented in public literature, its architecture allows for the formulation of a robust, scientifically-grounded hypothesis regarding its mechanism of action. We propose that this compound functions as a tyrosine kinase inhibitor . This guide will deconstruct the rationale for this hypothesis, explore the likely molecular interactions and downstream cellular consequences, and provide a comprehensive framework of experimental protocols for validation.

Introduction: Deconstructing the Molecule

The therapeutic potential of this compound can be inferred from its core components: the 1H-indazol-3-amine scaffold and the trifluoromethyl (CF₃) group.

  • The 1H-Indazol-3-amine Core: This heterocyclic system is a well-established pharmacophore in oncology drug discovery. Crucially, it serves as an effective "hinge-binding" fragment, capable of forming key hydrogen bonds with the hinge region of the ATP-binding pocket of various protein kinases.[1] This interaction is a hallmark of many successful kinase inhibitors, as it anchors the molecule and allows for potent and often selective inhibition.

  • The Trifluoromethyl (CF₃) Moiety: The incorporation of a CF₃ group is a cornerstone of modern drug design.[2] This highly electronegative group can significantly enhance a molecule's therapeutic profile by:

    • Increasing Metabolic Stability: By blocking sites susceptible to oxidative metabolism.

    • Improving Membrane Permeability: By increasing lipophilicity.

    • Enhancing Binding Affinity: Through favorable interactions with the target protein, such as forming strong dipole-dipole or orthogonal multipolar interactions.

Based on these structural features, we hypothesize that this compound targets the ATP-binding site of one or more tyrosine kinases, leading to the inhibition of downstream signaling pathways that control cell proliferation, survival, and apoptosis.

Hypothesized Mechanism of Action: Tyrosine Kinase Inhibition

We propose that the primary mechanism of action is the competitive inhibition of ATP at the catalytic site of a tyrosine kinase. The 1H-indazol-3-amine moiety likely forms one or more hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, effectively anchoring the inhibitor. The trifluoromethyl-substituted phenyl ring would then project into a hydrophobic pocket within the active site, with the CF₃ group potentially forming favorable interactions that enhance binding affinity and selectivity.

This inhibition would block the autophosphorylation of the kinase and prevent the phosphorylation of its downstream substrates, effectively shutting down the signaling cascade.

Visualizing the Hypothesized Signaling Pathway

The following diagram illustrates a generic tyrosine kinase signaling pathway and the proposed point of inhibition by this compound.

Tyrosine_Kinase_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Substrate Substrate Protein RTK->Substrate Phosphorylation ATP ATP ATP->RTK ATP->RTK P_Substrate Phosphorylated Substrate Substrate->P_Substrate Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) P_Substrate->Downstream Response Cellular Response (Proliferation, Survival) Downstream->Response Inhibitor 1-Methyl-5-(trifluoromethyl) -1H-indazol-3-amine Inhibitor->RTK Inhibition

Caption: Hypothesized inhibition of a receptor tyrosine kinase pathway.

A Framework for Experimental Validation

To rigorously test this hypothesis, a multi-faceted experimental approach is required. The following protocols are designed to confirm the mechanism of action, from direct target engagement to cellular effects.

Phase 1: In Vitro Kinase Profiling

The initial step is to determine if the compound directly inhibits kinase activity and to identify its primary targets.

Experimental Protocol: Kinase Panel Screening

  • Objective: To assess the inhibitory activity of this compound against a broad panel of recombinant human kinases (e.g., a panel of 96 or more kinases, with a focus on tyrosine kinases).

  • Methodology:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions to create a range of concentrations (e.g., from 10 µM down to 1 nM).

    • In a 384-well plate, combine the kinase, a suitable substrate (e.g., a generic peptide like poly-Glu-Tyr), and ATP (at its Km concentration).

    • Add the test compound at various concentrations. Include a positive control inhibitor and a DMSO vehicle control.

    • Initiate the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).

    • Terminate the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³³P-ATP) or luminescence-based assays (e.g., ADP-Glo™).

    • Calculate the percentage of inhibition at each concentration relative to the DMSO control.

  • Data Analysis:

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ (the concentration required for 50% inhibition) for each kinase.

Workflow Diagram: Kinase Screening

Kinase_Screening_Workflow A Prepare Compound Serial Dilutions B Dispense Kinase, Substrate, and Compound into Plate A->B C Initiate Reaction with ATP B->C D Incubate (e.g., 30°C, 60 min) C->D E Terminate Reaction & Quantify Phosphorylation D->E F Data Analysis: Calculate IC50 Values E->F

Caption: Workflow for in vitro kinase inhibition profiling.

Phase 2: Cellular Activity Assessment

Once primary kinase targets are identified, the next step is to confirm that the compound exerts the expected biological effects on cancer cells that are dependent on these kinases.

Experimental Protocol: Anti-Proliferative MTT Assay

  • Objective: To measure the effect of the compound on the viability and proliferation of cancer cell lines.[1]

  • Methodology:

    • Seed cancer cells (e.g., K562 chronic myeloid leukemia cells, known to be driven by the Bcr-Abl tyrosine kinase) in 96-well plates and allow them to adhere overnight.[1]

    • Treat the cells with a range of concentrations of this compound for 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a detergent solution).

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (the concentration for 50% growth inhibition).

Table 1: Hypothetical Anti-Proliferative Activity Data

Cell LinePrimary Kinase DriverGI₅₀ (µM) of Test CompoundGI₅₀ (µM) of Positive Control
K562Bcr-Abl5.153.50 (Imatinib)
A549EGFR> 508.20 (Gefitinib)
PC-3PI3K/AKT25.815.4 (Doxorubicin)
HEK-293N/A (Normal Cell)33.2> 100

Data is illustrative and modeled after similar compounds.[1]

Phase 3: Target Engagement and Downstream Signaling

The final validation step is to demonstrate that the compound engages its intended target within the cell and inhibits its downstream signaling pathway.

Experimental Protocol: Western Blot Analysis of Phospho-Proteins

  • Objective: To measure the phosphorylation status of the target kinase and its key downstream substrates in treated cells.

  • Methodology:

    • Culture a relevant cancer cell line to 70-80% confluency.

    • Starve the cells (if necessary, to reduce basal signaling) and then stimulate with a growth factor to activate the target kinase pathway.

    • Treat the cells with the test compound at various concentrations (e.g., 0.1x, 1x, 10x GI₅₀) for a short period (e.g., 1-2 hours).

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors.

    • Determine the total protein concentration using a BCA or Bradford assay.

    • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for the phosphorylated form of the target kinase (e.g., anti-phospho-VEGFR2) and a key downstream effector (e.g., anti-phospho-ERK).

    • Probe separate membranes with antibodies for the total protein levels of the kinase and effector to serve as loading controls.

    • Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated protein to total protein would confirm target engagement and pathway inhibition.

Potential for Apoptosis and Cell Cycle Modulation

Some indazole derivatives have been shown to induce apoptosis and affect the cell cycle, potentially through pathways like p53/MDM2.[1] If the anti-proliferative effects are confirmed, further investigation into these mechanisms would be warranted.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

  • Objective: To determine if the compound induces cell cycle arrest.

  • Methodology:

    • Treat cells with the compound at GI₅₀ and 2x GI₅₀ concentrations for 24 hours.

    • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at 4°C.[1]

    • Wash the fixed cells and treat with RNase A to remove RNA.[1]

    • Stain the cellular DNA with propidium iodide (PI).[1]

    • Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M). An accumulation of cells in a specific phase would indicate cell cycle arrest.

Conclusion

While the definitive mechanism of action for this compound requires direct empirical validation, its chemical structure provides a strong basis for the hypothesis that it functions as a tyrosine kinase inhibitor. The 1H-indazol-3-amine core is primed for hinge-binding, and the trifluoromethyl group likely enhances its potency and drug-like properties. The experimental framework outlined in this guide provides a clear and logical path for researchers to rigorously test this hypothesis, from initial target identification through to the characterization of its cellular effects. Successful validation would position this compound as a promising candidate for further preclinical and clinical development in oncology or other diseases driven by aberrant kinase signaling.

References

An In-Depth Technical Guide to the Predicted Biological Activity of 1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

While direct experimental data on 1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine is not extensively available in current literature, a comprehensive analysis of its structural components allows for a robust prediction of its biological activities. This guide synthesizes information from closely related analogs to build a strong case for this molecule's potential as a kinase inhibitor, with likely applications in oncology and inflammatory diseases. The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs.[1][2] The 3-aminoindazole moiety is a known "hinge-binding" fragment crucial for kinase interaction, and the trifluoromethyl group is a key addition for enhancing drug-like properties.[3][4] This document provides a predictive overview of the molecule's biological potential, detailed hypothetical protocols for its investigation, and a framework for its further development.

Chemical and Structural Rationale

This compound is a small molecule with distinct structural features that suggest significant biological potential. The core of the molecule is the 1H-indazole ring system, a bicyclic heteroaromatic compound that is a bioisostere of purine, enabling it to competitively bind to the ATP-binding sites of kinases.[5]

The key substitutions on this indazole core are:

  • 1-Methyl Group: The methylation at the N1 position can influence the molecule's solubility, metabolic stability, and interaction with its biological targets.

  • 3-Amino Group: The amino group at the C3 position is a critical feature. The 1H-indazole-3-amine structure is a well-documented and effective "hinge-binding" fragment in kinase inhibitors, forming crucial hydrogen bonds within the ATP-binding pocket of various kinases.[3][6]

  • 5-Trifluoromethyl Group: The trifluoromethyl (CF3) group at the C5 position is a powerful modulator of physicochemical properties. Its strong electron-withdrawing nature and lipophilicity can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[4][7]

Predicted Biological Activities and Mechanisms of Action

Based on the structure-activity relationships of analogous compounds, this compound is predicted to exhibit the following biological activities:

Kinase Inhibition

The indazole scaffold is a cornerstone of many clinically approved kinase inhibitors, including Pazopanib and Axitinib.[1][8] These drugs primarily target receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor progression. The 3-aminoindazole moiety in our target compound strongly suggests a similar mechanism of action.

Predicted Target Kinases:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Inhibition of VEGFRs is a common mechanism for indazole-based anticancer agents, leading to the suppression of tumor angiogenesis.

  • Platelet-Derived Growth Factor Receptors (PDGFRs): Similar to VEGFRs, PDGFRs are key targets in cancer therapy.

  • Fibroblast Growth Factor Receptors (FGFRs): Several indazole derivatives have been identified as potent FGFR inhibitors.[9][10]

  • Other Tyrosine and Serine/Threonine Kinases: The versatility of the indazole scaffold suggests potential activity against a broader range of kinases implicated in cancer and inflammatory diseases.[9][11]

Predicted Signaling Pathway Inhibition:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR, FGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-myc, AP-1) ERK->TF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->TF Gene_Expression Gene Expression TF->Gene_Expression Cell_Responses Cellular Responses (Proliferation, Survival, Angiogenesis) Gene_Expression->Cell_Responses Inhibitor 1-Methyl-5-(trifluoromethyl) -1H-indazol-3-amine Inhibitor->RTK Inhibition Growth_Factor Growth Factor Growth_Factor->RTK

Caption: Predicted inhibition of Receptor Tyrosine Kinase (RTK) signaling.

Anticancer Activity

The predicted kinase inhibitory activity of this compound strongly suggests potential as an anticancer agent. By targeting key signaling pathways, this compound is likely to induce:

  • Inhibition of Cell Proliferation: By blocking signals that drive the cell cycle, the compound is expected to have cytostatic effects on cancer cells.

  • Induction of Apoptosis: Inhibition of survival pathways, such as the PI3K/AKT/mTOR pathway, can lead to programmed cell death in cancer cells.[8]

  • Anti-Angiogenic Effects: By inhibiting VEGFR signaling, the compound could prevent the formation of new blood vessels that supply tumors with nutrients and oxygen.

Anti-Inflammatory Activity

Indazole derivatives have also been shown to possess anti-inflammatory properties.[12][13] This activity is often mediated through the inhibition of inflammatory signaling pathways.

Predicted Mechanisms:

  • Inhibition of Cyclooxygenase (COX) Enzymes: Some indazole compounds inhibit COX-2, a key enzyme in the production of prostaglandins that mediate inflammation.[13]

  • Suppression of Pro-inflammatory Cytokines: The compound may inhibit the production of cytokines such as TNF-α and IL-1β.[12]

  • Inhibition of MAP Kinase Pathways: The MAPK signaling pathway plays a crucial role in the inflammatory response, and its inhibition by the compound could contribute to its anti-inflammatory effects.[14]

Proposed Experimental Workflows

To validate the predicted biological activities of this compound, a systematic series of in vitro and in vivo experiments are proposed.

General Workflow for Biological Activity Screening

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start 1-Methyl-5-(trifluoromethyl) -1H-indazol-3-amine invitro In Vitro Assays start->invitro cell_viability Cell Viability Assay (MTT, SRB) invitro->cell_viability kinase_panel Kinase Panel Screening invitro->kinase_panel invivo In Vivo Models xenograft Tumor Xenograft Models invivo->xenograft inflammation_model Inflammation Models (e.g., Carrageenan-induced paw edema) invivo->inflammation_model sar Structure-Activity Relationship (SAR) Studies lead_opt Lead Optimization sar->lead_opt western_blot Western Blot Analysis cell_viability->western_blot cell_cycle Cell Cycle Analysis western_blot->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) cell_cycle->apoptosis apoptosis->invivo pk_pd Pharmacokinetics & Pharmacodynamics xenograft->pk_pd inflammation_model->pk_pd pk_pd->sar

Caption: A general workflow for evaluating the biological activity.

Detailed Experimental Protocols

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., HCT116, A549, MCF-7)

  • DMEM/RPMI-1640 medium with 10% FBS

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat cells with serial dilutions of the test compound and incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value (the concentration that inhibits cell growth by 50%).

This assay determines the ability of the compound to inhibit the activity of specific kinases.

Materials:

  • Recombinant human kinases (e.g., VEGFR2, FGFR1, PDGFRβ)

  • Kinase-specific peptide substrate

  • ATP

  • Assay buffer

  • Test compound

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Prepare a reaction mixture containing the kinase, substrate, and assay buffer.

  • Add the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at room temperature for a specified time.

  • Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.

  • Determine the IC50 value for each kinase.

This technique is used to detect changes in the phosphorylation status of key proteins in a signaling pathway.

Materials:

  • Treated and untreated cell lysates

  • Primary antibodies (e.g., anti-phospho-ERK, anti-phospho-AKT, anti-total-ERK, anti-total-AKT)

  • Secondary antibodies (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Separate proteins from cell lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the changes in protein phosphorylation levels.

Quantitative Data from Analogous Compounds

The following table summarizes the anticancer activity of structurally related indazole derivatives from the literature to provide a benchmark for the expected potency of this compound.

Compound ClassTargetCell LineIC50 (µM)Reference
1H-Indazole-3-amine derivativesBcr-AblK5626.50[15]
6-Aminoindazole derivativesNot specifiedHCT1160.4[16]
Substituted Indazole derivativesNot specifiedA27804.21 - 18.6[17]
1H-Indazole-3-amine derivativesFGFR1Not specified0.015[15]

Conclusion and Future Directions

This compound is a molecule of significant interest for drug discovery, particularly in the fields of oncology and inflammation. Its structural features strongly suggest a mechanism of action centered on kinase inhibition. The proposed experimental workflows provide a clear path for the validation of its predicted biological activities. Future research should focus on a comprehensive screening against a panel of kinases to identify its primary targets, followed by in-depth cellular and in vivo studies to confirm its therapeutic potential. Structure-activity relationship studies, by synthesizing and testing analogs, will be crucial for optimizing the potency and selectivity of this promising scaffold.

References

An In-Depth Technical Guide to 1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Fluorinated Indazoles in Medicinal Chemistry

The indazole scaffold is a privileged heterocyclic motif in modern drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-tumor, anti-inflammatory, and analgesic properties.[1] The strategic incorporation of a trifluoromethyl (CF₃) group, as seen in 1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine , can significantly enhance the pharmacological profile of a molecule. The CF₃ group is a powerful modulator of physicochemical properties, often improving metabolic stability, membrane permeability, and binding affinity to biological targets. This guide provides a comprehensive technical overview of this compound, a key building block for the synthesis of novel pharmaceutical candidates.

Core Compound Identification

  • Chemical Name: this compound

  • CAS Number: 5685-69-8[2][3]

  • Molecular Formula: C₉H₈F₃N₃[2]

  • Molecular Weight: 215.18 g/mol [3]

Physicochemical Properties and Structural Elucidation

This compound typically presents as a white to yellow crystalline powder.[3] Its structure combines the rigid indazole bicycle with two key functional groups that drive its utility in medicinal chemistry: a nucleophilic 3-amino group, which serves as a handle for further chemical modification, and a lipophilic 5-trifluoromethyl group, which enhances its drug-like properties.

PropertyValueSource
Molecular Formula C₉H₈F₃N₃[2]
Molecular Weight 215.18 g/mol [3]
Appearance White to yellow crystalline powder[3]
Purity Typically >97%[2]

Below is a 2D representation of the chemical structure.

Caption: Chemical structure of this compound.

Synthesis and Mechanistic Insights

While a specific, publicly available, detailed protocol for the synthesis of this compound is not extensively documented, a plausible and efficient synthetic route can be devised based on established methodologies for the preparation of substituted 3-aminoindazoles. A common and effective strategy involves the cyclization of an appropriately substituted 2-cyanophenylhydrazine.

The proposed synthesis commences with a commercially available starting material, 4-fluoro-3-nitrobenzonitrile. The trifluoromethyl group can be introduced via a nucleophilic aromatic substitution (SNAAr) reaction, a cornerstone of modern synthetic chemistry for accessing fluorinated aromatics. The subsequent steps involve reduction of the nitro group to an aniline, followed by diazotization and cyclization to form the indazole core, and finally, methylation of the indazole nitrogen.

Proposed Synthetic Workflow:

G A 2-Fluoro-5-(trifluoromethyl)benzonitrile B 2-(Methylamino)-5-(trifluoromethyl)benzonitrile A->B Methylamine C This compound B->C 1. NaNO2, HCl 2. SnCl2

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed):

Step 1: Synthesis of 2-(Methylamino)-5-(trifluoromethyl)benzonitrile

  • Rationale: This step introduces the methylamino group which will become part of the pyrazole ring of the indazole. The reaction proceeds via a nucleophilic aromatic substitution where the highly nucleophilic methylamine displaces the fluoride, activated by the electron-withdrawing trifluoromethyl and cyano groups.

  • Procedure:

    • To a solution of 2-fluoro-5-(trifluoromethyl)benzonitrile (1.0 eq) in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add methylamine (2.0 eq, as a solution in a suitable solvent like THF or ethanol) dropwise at room temperature.

    • The reaction mixture is then heated to 80-100 °C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

    • Upon completion, the reaction is cooled to room temperature and quenched by the addition of water.

    • The product is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford 2-(methylamino)-5-(trifluoromethyl)benzonitrile.

Step 2: Synthesis of this compound

  • Rationale: This is a classic cyclization reaction to form the 3-aminoindazole core. The methylamino group is first converted to a diazonium salt, which then undergoes an intramolecular cyclization onto the nitrile group. The subsequent reduction of the resulting intermediate yields the desired 3-aminoindazole.

  • Procedure:

    • Dissolve 2-(methylamino)-5-(trifluoromethyl)benzonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid and acetic acid at 0 °C.

    • A solution of sodium nitrite (1.1 eq) in water is added dropwise while maintaining the temperature below 5 °C. The reaction is stirred for 1-2 hours at this temperature to ensure complete diazotization.

    • A solution of tin(II) chloride dihydrate (3.0 eq) in concentrated hydrochloric acid is then added dropwise to the reaction mixture, still maintaining the temperature below 10 °C.

    • After the addition is complete, the reaction is allowed to warm to room temperature and stirred overnight.

    • The reaction mixture is then basified with a concentrated solution of sodium hydroxide until a pH of >10 is reached, leading to the precipitation of tin salts.

    • The product is extracted with ethyl acetate, and the combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

    • Purification by column chromatography on silica gel provides the final product, this compound.

Characterization and Quality Control

A rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring, a singlet for the N-methyl group, and a broad singlet for the amino protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing trifluoromethyl group.

    • ¹³C NMR: The carbon NMR will show characteristic signals for the trifluoromethyl carbon (as a quartet due to C-F coupling), the aromatic carbons, and the N-methyl carbon.

    • ¹⁹F NMR: A singlet in the fluorine NMR spectrum will confirm the presence of the CF₃ group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion. The fragmentation pattern in the mass spectrum can also provide structural information.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for determining the purity of the final compound. A purity of >97% is generally required for use in drug discovery applications.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block for the synthesis of a diverse range of biologically active molecules. The 3-amino group provides a convenient point for derivatization, allowing for the introduction of various pharmacophores through amide bond formation, reductive amination, or other coupling reactions.

Role as a Key Intermediate:

The trifluoromethyl group at the 5-position is particularly significant. Its strong electron-withdrawing nature and high lipophilicity can impart several desirable properties to a drug candidate:

  • Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, which can lead to a longer in vivo half-life of the drug.

  • Increased Membrane Permeability: The lipophilicity of the CF₃ group can improve the ability of a molecule to cross cell membranes, a critical factor for oral bioavailability and reaching intracellular targets.

  • Modulation of pKa: The electron-withdrawing nature of the CF₃ group can influence the basicity of the nearby amino group and the overall electronic properties of the indazole ring, which can be fine-tuned to optimize target binding.

Potential Therapeutic Areas:

Derivatives of this compound are being explored in various therapeutic areas, including:

  • Oncology: The indazole scaffold is present in several approved and investigational anti-cancer drugs. The 3-aminoindazole moiety can act as a hinge-binding motif for various kinases, which are key targets in cancer therapy.[4]

  • Inflammation and Pain: Indazole derivatives have shown promise as anti-inflammatory and analgesic agents.

  • Neurological Disorders: The ability of small molecules to cross the blood-brain barrier is crucial for treating central nervous system (CNS) disorders, and the properties imparted by the trifluoromethyl group can be advantageous in this context.

The following diagram illustrates the central role of this compound as a building block for generating diverse chemical libraries for drug discovery.

G cluster_0 Core Building Block cluster_1 Chemical Transformations cluster_2 Diverse Chemical Libraries A This compound B Amide Coupling A->B C Reductive Amination A->C D Suzuki Coupling (after functional group interconversion) A->D E Novel Kinase Inhibitors B->E F GPCR Modulators C->F G Ion Channel Blockers D->G

Caption: Role of this compound in generating diverse chemical libraries.

Conclusion

This compound is a strategically important building block in medicinal chemistry. Its unique combination of a reactive amino group and a property-enhancing trifluoromethyl group makes it a valuable precursor for the synthesis of novel drug candidates. The proposed synthetic route provides a practical approach for its preparation, and the outlined characterization methods will ensure the quality required for drug discovery programs. As the demand for more effective and safer therapeutics continues to grow, the utility of well-designed, fluorinated heterocyclic intermediates like this compound will undoubtedly increase.

References

An In-Depth Technical Guide to 1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine: A Core Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine, a heterocyclic amine that has emerged as a critical building block in contemporary medicinal chemistry. The strategic incorporation of a trifluoromethyl group and the inherent biological relevance of the 3-aminoindazole scaffold have positioned this molecule as a valuable intermediate in the synthesis of targeted therapeutics, particularly in the realm of kinase inhibitors. This document will delve into the synthetic rationale, key chemical properties, and the pivotal role of this compound in the design and development of novel drug candidates.

Introduction: The Strategic Importance of Fluorinated Heterocycles in Drug Design

The introduction of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to enhance a range of pharmacological properties. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to modulate lipophilicity, metabolic stability, and binding affinity of a drug candidate. When incorporated into a heterocyclic ring system like indazole, the resulting structure can exhibit potent and selective biological activity.

This compound (CAS: 5685-69-8) is a prime example of a molecule designed with these principles in mind.[1][2] Its structure combines three key features that are highly sought after in modern drug discovery:

  • The 1H-Indazol-3-amine Scaffold: This bicyclic aromatic system is a privileged structure in medicinal chemistry. The 3-amino group, in particular, has been identified as an effective "hinge-binding" fragment, capable of forming crucial hydrogen bond interactions with the hinge region of protein kinases.[3][4] This interaction is a cornerstone for the development of a wide array of kinase inhibitors.

  • The Trifluoromethyl Group at the 5-position: This electron-withdrawing group significantly influences the electronic properties of the indazole ring system. Its presence can enhance metabolic stability by blocking potential sites of oxidation and can also improve membrane permeability and oral bioavailability.

  • The N1-Methyl Group: The methylation at the N1 position of the indazole ring prevents tautomerization and provides a fixed point for molecular orientation within a receptor's binding site. This defined geometry is crucial for achieving high-affinity and selective interactions.

This guide will explore the discovery and synthetic pathways leading to this important molecule, its physicochemical properties, and its application as a key intermediate in the development of targeted therapies.

Discovery and Historical Context: A Tale of a Versatile Building Block

While a singular, seminal publication detailing the initial "discovery" of this compound is not readily apparent in the scientific literature, its emergence is intrinsically linked to the broader exploration of indazole derivatives as potent kinase inhibitors. The historical significance of this compound lies not in its discovery as a final drug product, but in its recognition as a versatile and highly valuable synthetic intermediate.

The development of kinase inhibitors has been a major focus of cancer research and other therapeutic areas for several decades. Early kinase inhibitors often suffered from a lack of selectivity, leading to off-target effects. This spurred the search for novel scaffolds that could provide more specific interactions with the ATP-binding site of kinases. The 3-aminoindazole core was identified as a particularly effective scaffold for this purpose.

The synthesis of various substituted 3-aminoindazoles, including those with trifluoromethyl groups, was a logical progression in the quest for improved drug candidates. The deliberate combination of the 3-aminoindazole scaffold with the beneficial properties of the trifluoromethyl group led to the synthesis of compounds like this compound. Its utility is evident in numerous patents for the preparation of kinase inhibitors, where it serves as a key starting material.

Synthesis and Methodologies: A Rational Approach to a Privileged Scaffold

The synthesis of this compound can be achieved through a multi-step process that is both logical and illustrative of common strategies in heterocyclic chemistry. The general approach involves the construction of the indazole ring system from an appropriately substituted aniline precursor.

Retrosynthetic Analysis

A plausible retrosynthetic pathway for this compound is outlined below. This analysis highlights the key bond formations and the strategic choice of starting materials.

G target This compound intermediate1 N-Methylated Indazole target->intermediate1 Methylation intermediate2 3-Amino-5-(trifluoromethyl)-1H-indazole intermediate1->intermediate2 Functional Group Interconversion intermediate3 2-Fluoro-5-(trifluoromethyl)benzonitrile intermediate2->intermediate3 Cyclization starting_material2 Hydrazine intermediate2->starting_material2 Cyclization starting_material3 4-Bromo-3-(trifluoromethyl)aniline intermediate3->starting_material3 Cyanation starting_material1 Methylhydrazine G start 4-Bromo-3-(trifluoromethyl)aniline step1 Cyanation (e.g., CuCN, DMF, heat) start->step1 intermediate1 2-Amino-5-(trifluoromethyl)benzonitrile step1->intermediate1 step2 Cyclization (Hydrazine hydrate, heat) intermediate1->step2 intermediate2 3-Amino-5-(trifluoromethyl)-1H-indazole step2->intermediate2 step3 N-Methylation (e.g., CH3I, K2CO3, Acetone) intermediate2->step3 product This compound step3->product G cluster_0 Kinase ATP Binding Site cluster_1 Indazole-based Inhibitor hinge Hinge Region gatekeeper Gatekeeper Residue d_loop DFG Motif amino_indazole 3-Aminoindazole Scaffold amino_indazole->hinge Hydrogen Bonding substituent R-group targeting specific pockets substituent->gatekeeper Hydrophobic/Steric Interactions substituent->d_loop Van der Waals Interactions

References

A-Z Guide to Investigating 1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine: A Predictive Framework for Therapeutic Target Identification

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinical candidates and approved drugs. This guide focuses on 1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine, a compound for which specific biological targets have not been extensively characterized in public literature. By deconstructing the molecule into its core components—the 1H-indazol-3-amine scaffold, the N1-methyl group, and the C5-trifluoromethyl substituent—we can develop a robust, predictive framework for its likely therapeutic targets. This whitepaper synthesizes data from structurally analogous compounds to propose primary and secondary target classes, including protein kinases and ion channels. Furthermore, we provide a comprehensive, step-by-step experimental workflow to systematically validate these hypotheses, transforming this predictive analysis into a concrete drug discovery program.

Introduction: A Rationale for Predictive Analysis

This compound combines three key structural motifs that are hallmarks of modern small-molecule drug design. While direct biological data on this specific molecule is sparse, its constituent parts provide a clear roadmap for investigation.

  • The 1H-Indazol-3-amine Scaffold: This bicyclic heterocycle is a well-established "hinge-binding" fragment, particularly effective in targeting the ATP-binding pocket of protein kinases. Its rigid structure and hydrogen bonding capabilities make it an ideal anchor for inhibitors.

  • The C5-Trifluoromethyl (CF3) Group: The inclusion of a CF3 group is a classic medicinal chemistry strategy to enhance metabolic stability, improve membrane permeability, and increase binding affinity through favorable hydrophobic and electrostatic interactions.

  • The N1-Methyl Group: This modification blocks a potential site of metabolism and can fine-tune the orientation of the molecule within a target's binding pocket, potentially enhancing selectivity and potency.

Based on these features, this guide will explore the most probable therapeutic targets and provide the technical methodologies required for their validation.

Predicted Therapeutic Target Class I: Protein Kinases

The structural similarity of the indazole-3-amine core to the adenine component of ATP makes the kinome the most promising area for investigation. Several sub-families are of particular interest.

Primary Hypothesis: VEGFR-2 and Angiogenesis-Related Kinases

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that serves as the primary mediator of VEGF-A's potent angiogenic effects.[1][2] Its dysregulation is a key driver in many solid tumors, making it a high-value oncology target.[3] The rationale for prioritizing VEGFR-2 is strong, based on the known activity of structurally related compounds. For instance, Acrizanib, a VEGFR-2 inhibitor, features a bioisosteric 1-methyl-5-(trifluoromethyl)-1H-pyrazol -3-yl group, suggesting this substitution pattern is highly compatible with the VEGFR-2 active site.

Mechanistic Rationale: this compound is hypothesized to bind to the ATP pocket in the kinase domain of VEGFR-2. The indazole nitrogen atoms would form crucial hydrogen bonds with the "hinge region" of the kinase, while the trifluoromethyl group could occupy a nearby hydrophobic pocket, enhancing binding affinity and selectivity. Inhibition of VEGFR-2 would block downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-AKT cascades, thereby inhibiting endothelial cell proliferation, migration, and survival.[3][4]

VEGFR-2 Signaling Pathway

Caption: Proposed inhibition of the VEGFR-2 signaling cascade.

Secondary Hypothesis: p53/MDM2 Pathway and Apoptosis Regulation

Several studies on 1H-indazole-3-amine derivatives have demonstrated potent anti-tumor activity through the induction of apoptosis.[5][6] This is often linked to the p53 tumor suppressor pathway. The p53 protein is a critical regulator of cell cycle arrest and apoptosis in response to cellular stress, and its activity is tightly controlled by its negative regulator, MDM2.[5][7] Inhibition of the p53-MDM2 interaction is a validated strategy in oncology.[8][9][10]

Mechanistic Rationale: While direct inhibition of the p53-MDM2 protein-protein interaction is one possibility, it is more likely that an indazole-based compound would act on an upstream kinase that regulates the stability of p53 or MDM2. For example, kinases like ATM, ATR, and Chk2 phosphorylate p53 in response to DNA damage, stabilizing it and preventing its degradation by MDM2. An indazole compound could potentially inhibit a phosphatase that deactivates p53 or a kinase that promotes MDM2 activity, indirectly leading to p53 stabilization and subsequent apoptosis.

p53-MDM2 Apoptosis Pathway

p53_MDM2_Pathway cluster_regulation p53 Regulation Compound 1-Methyl-5-(trifluoromethyl) -1H-indazol-3-amine MDM2 MDM2 Compound->MDM2 Potential Indirect Inhibition? UpstreamKinase Upstream Kinase (e.g., ATM, ATR) p53 p53 UpstreamKinase->p53 Phosphorylates & Stabilizes p53->MDM2 Induces Transcription Apoptosis Apoptosis p53->Apoptosis Induces MDM2->p53 Promotes Degradation

Caption: Potential indirect modulation of the p53-MDM2 pathway.

Predicted Therapeutic Target Class II: Ion Channels

While kinases represent the primary hypothesis, the indazole scaffold has also shown activity against specific ion channels, presenting an alternative therapeutic avenue.

Calcium-Release Activated Calcium (CRAC) Channels

CRAC channels, composed of STIM and Orai proteins, are critical for store-operated calcium entry (SOCE) in various cells, particularly immune cells like mast cells and T cells.[11][12] Aberrant CRAC channel activation contributes to inflammatory and autoimmune diseases.[13] Structure-activity relationship (SAR) studies of indazole-3-carboxamides have identified potent CRAC channel blockers, demonstrating that the indazole core can be effectively targeted to this channel family.[13]

Mechanistic Rationale: Upon depletion of endoplasmic reticulum (ER) calcium stores, STIM1 proteins oligomerize and translocate to ER-plasma membrane junctions, where they bind to and activate Orai1 channels, leading to Ca2+ influx.[14][15] An indazole-based inhibitor could interfere with the STIM1-Orai1 interaction or directly block the Orai1 pore, thus preventing the downstream calcium signaling that leads to the release of pro-inflammatory mediators.[16]

Experimental Validation Workflow

A systematic, multi-step approach is required to test these hypotheses. The following protocols provide a comprehensive framework for target identification and validation.

Overall Experimental Workflow

Workflow cluster_part1 cluster_part2 A PART 1: In Vitro Biochemical & Cellular Assays B Protocol 4.1: In Vitro Kinase Inhibition Assay (Primary Screen vs. Kinase Panel) A->B E Protocol 4.4: Calcium Influx Assay (Fluo-8 / Indo-1) A->E Alternative Hypothesis C Protocol 4.2: Cellular Target Engagement Assay (Western Blot for p-VEGFR-2) B->C Hit Found G Calculate IC50 Values & Determine Potency/Selectivity B->G D Protocol 4.3: Cell Viability / Apoptosis Assay (MTT / Caspase Assay) C->D H Confirm On-Target Effect in Cellular Context C->H I Correlate Target Inhibition with Phenotypic Outcome D->I F PART 2: Data Analysis & Target Confirmation G->I H->I J Lead Optimization & In Vivo Studies I->J Confirmed Target

Caption: A logical workflow for target validation.

Protocol 4.1: In Vitro Kinase Inhibition Assay

This assay provides a direct measure of the compound's ability to inhibit the enzymatic activity of a purified kinase.

Objective: To determine the potency (IC50) of this compound against a panel of protein kinases, with a primary focus on VEGFR-2.

Methodology: An ADP-Glo™ Kinase Assay is recommended for its high sensitivity and throughput.[17][18]

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a 10-point, 3-fold serial dilution series in a 384-well plate.

  • Kinase Reaction Setup:

    • To the wells, add 1 µL of the serially diluted compound or DMSO (for 0% and 100% inhibition controls).

    • Add 2 µL of purified recombinant human VEGFR-2 enzyme diluted in kinase buffer.

    • Initiate the reaction by adding 2 µL of a substrate/ATP mixture (e.g., poly(E,Y)4:1 substrate and ATP at its Km concentration for VEGFR-2).[17]

  • Incubation: Incubate the plate at 30°C for 60 minutes.[19]

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate percent inhibition for each concentration relative to controls. Plot the results and fit to a sigmoidal dose-response curve to determine the IC50 value.

Kinase TargetPredicted IC50 (nM)Rationale
VEGFR-2 < 50 Primary hypothesis based on structural analogs.
PDGFRβ< 200Often co-inhibited with VEGFR-2.
c-KIT< 500Another related receptor tyrosine kinase.
SRC> 1000A common off-target kinase for selectivity assessment.
EGFR> 5000Important for assessing selectivity against other RTKs.
Table 1: Hypothetical data from an in vitro kinase panel screen.
Protocol 4.2: Cellular Target Engagement Assay (Western Blot)

This assay confirms that the compound inhibits the target kinase within a cellular environment.

Objective: To measure the inhibition of VEGFR-2 autophosphorylation in response to VEGF-A stimulation in endothelial cells (e.g., HUVECs).

Methodology: Western blotting for the phosphorylated form of VEGFR-2 (p-VEGFR-2).[6]

Step-by-Step Procedure:

  • Cell Culture and Treatment:

    • Plate HUVECs and grow to ~80% confluency. Serum-starve the cells for 4-6 hours.

    • Pre-treat cells with various concentrations of the test compound (or DMSO control) for 1 hour.

    • Stimulate the cells with recombinant human VEGF-A (e.g., 50 ng/mL) for 10 minutes.

  • Cell Lysis: Immediately place plates on ice, wash with cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors .[6][13]

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein lysate per lane by boiling in Laemmli sample buffer.

    • Separate proteins on an 8% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.[6]

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST. Avoid using milk , as it contains phosphoproteins that can cause high background.[6][13]

    • Incubate overnight at 4°C with a primary antibody specific for p-VEGFR-2 (Tyr1175).

    • Wash with TBST and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Strip the membrane and re-probe with an antibody for total VEGFR-2 to confirm equal protein loading. Quantify band intensity using densitometry.

Protocol 4.3: Cell Viability Assay (MTT Assay)

This assay measures the functional downstream effect of target inhibition, such as reduced cell proliferation or cytotoxicity.

Objective: To assess the effect of the compound on the viability of VEGF-dependent cancer cells or endothelial cells.

Methodology: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[20][21]

Step-by-Step Procedure:

  • Cell Plating: Seed cells (e.g., HUVECs or a cancer cell line like K562) in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well).[21]

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of the test compound. Include wells for untreated and vehicle (DMSO) controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solvent (e.g., DMSO or a detergent solution) to each well to dissolve the purple formazan crystals.[20]

  • Absorbance Reading: Shake the plate for 15 minutes to ensure complete dissolution and read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the GI50 (concentration for 50% growth inhibition).

Protocol 4.4: Calcium Influx Assay

This assay is used to investigate the hypothesis that the compound targets CRAC channels.

Objective: To measure changes in intracellular calcium concentration following store depletion in the presence of the inhibitor.

Methodology: Flow cytometry or plate-based fluorescence reading using a calcium-sensitive dye like Indo-1 or Fluo-8.[22][23][24]

Step-by-Step Procedure:

  • Cell Loading:

    • Resuspend cells (e.g., Jurkat T-cells) in a suitable buffer.

    • Load the cells with a calcium indicator dye (e.g., Indo-1 AM or Fluo-8 AM) by incubating for 30-60 minutes at 37°C.[22][23]

  • Compound Incubation: Wash the cells and pre-incubate them with various concentrations of the test compound or vehicle control.

  • Measurement:

    • Acquire a baseline fluorescence reading for ~30 seconds using a flow cytometer or fluorescence plate reader.

    • Add a store-depleting agent (e.g., thapsigargin or ionomycin) to trigger calcium influx.[22]

    • Continue recording the fluorescence signal for several minutes to capture the calcium flux kinetics.

  • Data Analysis: Analyze the data by calculating parameters such as peak fluorescence intensity or area under the curve. Compare the response in compound-treated cells to the control to determine the extent of inhibition.

Conclusion and Future Directions

The structural components of this compound strongly suggest its potential as a targeted therapeutic agent, with protein kinases—particularly VEGFR-2—representing the most probable target class. Secondary possibilities, including apoptosis-regulating pathways and ion channels like the CRAC channel, also warrant investigation. The experimental framework provided in this guide offers a clear, logical, and technically robust pathway for moving from hypothesis to validated lead. Successful identification of a primary target through these methods would pave the way for lead optimization, in vivo efficacy studies, and the ultimate development of a novel therapeutic candidate.

References

A Technical Guide to the Spectroscopic Characterization of 1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound 1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine (CAS 5685-69-8). With the molecular formula C₉H₈F₃N₃ and a molecular weight of 215.18 g/mol , this compound is of significant interest in medicinal chemistry and drug development.[1][2] This document serves as a detailed reference for the spectroscopic characterization of this molecule, offering insights into its structural features through the interpretation of its spectral data. While a complete set of experimentally-derived spectra for this specific molecule is not widely published, this guide presents a robust, predicted spectroscopic profile based on established principles and data from closely related analogues.

Introduction: The Significance of this compound

Indazole derivatives are a well-established class of heterocyclic compounds with a broad range of biological activities, making them privileged scaffolds in medicinal chemistry. The incorporation of a trifluoromethyl group is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. The specific compound, this compound, combines these key features, making its unambiguous structural elucidation paramount for its potential applications. Spectroscopic techniques are the cornerstone of such characterization, providing a detailed fingerprint of the molecule's atomic and electronic structure.

This guide will delve into the predicted ¹H, ¹³C, and ¹⁹F NMR, FT-IR, and Mass Spectrometry data for this compound. The subsequent sections will provide a theoretical foundation for each technique, a detailed interpretation of the predicted spectra, and a discussion of the structural insights that can be gleaned from this data.

Molecular Structure and Key Spectroscopic Features

The structure of this compound, presented below, informs the predicted spectroscopic data. The key functional groups to consider are the indazole ring system, the N-methyl group, the primary amine group, and the trifluoromethyl group. Each of these will give rise to characteristic signals in the various spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, we will consider ¹H, ¹³C, and ¹⁹F NMR.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum will show signals corresponding to the protons of the N-methyl group, the primary amine, and the aromatic protons on the indazole ring.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.8 - 8.2s1HH-4The proton at position 4 is adjacent to the electron-withdrawing trifluoromethyl group and will be deshielded.
~7.4 - 7.6d1HH-6The proton at position 6 will be a doublet, coupled to H-7.
~7.2 - 7.4d1HH-7The proton at position 7 will be a doublet, coupled to H-6.
~3.8 - 4.0s3HN-CH₃The N-methyl protons will appear as a singlet in a region typical for methyl groups attached to nitrogen.
~5.0 - 6.0br s2H-NH₂The amine protons will appear as a broad singlet, and their chemical shift can be concentration and solvent dependent.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The presence of the trifluoromethyl group will result in splitting of the signal for the carbon to which it is attached and potentially the adjacent carbons due to C-F coupling.

Predicted Chemical Shift (δ, ppm)C-F Coupling (JCF, Hz)AssignmentRationale
~150 - 155-C-3The carbon bearing the amine group will be shifted downfield.
~140 - 145-C-7aQuaternary carbon at the ring junction.
~125 - 130q, ~30-40C-5The carbon attached to the CF₃ group will appear as a quartet.
~120 - 125q, ~270-280-CF₃The carbon of the trifluoromethyl group will be a quartet with a large coupling constant.
~115 - 120-C-4Aromatic CH.
~110 - 115-C-6Aromatic CH.
~105 - 110-C-7Aromatic CH.
~135 - 140-C-3aQuaternary carbon at the ring junction.
~30 - 35-N-CH₃The N-methyl carbon will appear in the aliphatic region.
Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. For this compound, a single signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

Predicted Chemical Shift (δ, ppm)MultiplicityAssignmentRationale
~ -60 to -65s-CF₃The chemical shift is characteristic of an aromatic trifluoromethyl group. The absence of coupling to protons on the aromatic ring is expected to result in a singlet.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. The key vibrational modes for this compound are associated with the N-H and C-N bonds of the amine, the C-H bonds of the aromatic ring and methyl group, and the C-F bonds of the trifluoromethyl group.

Predicted Wavenumber (cm⁻¹)IntensityVibrational Mode
3400 - 3200Medium, two bandsN-H stretch (asymmetric and symmetric)
3100 - 3000Medium to weakAromatic C-H stretch
2950 - 2850Medium to weakAliphatic C-H stretch (N-CH₃)
1650 - 1580Medium to strongN-H bend
1620 - 1450Medium to strongC=C and C=N aromatic ring stretches
1350 - 1100StrongC-F stretch
1335 - 1250Medium to strongAromatic C-N stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) is expected at m/z 215.

Predicted Fragmentation Pattern

The fragmentation of the molecular ion will likely involve the loss of small, stable molecules or radicals.

G M [M]⁺˙ m/z 215 M_minus_H [M-H]⁺ m/z 214 M->M_minus_H -H˙ M_minus_CH3 [M-CH₃]⁺ m/z 200 M->M_minus_CH3 -CH₃˙ M_minus_HCN [M-HCN]⁺˙ m/z 188 M->M_minus_HCN -HCN M_minus_CF3 [M-CF₃]⁺ m/z 146 M->M_minus_CF3 -CF₃˙

References

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of 1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Investigational Potential of Novel Indazole Derivatives

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs.[1][2] Many indazole derivatives have been developed as potent protein kinase inhibitors, targeting key signaling pathways implicated in cancer and other proliferative diseases.[1][2][3] The incorporation of a trifluoromethyl (CF3) group is a well-established strategy in drug design to enhance metabolic stability, membrane permeability, and binding affinity.[4]

This document provides a detailed protocol for the initial in vitro evaluation of 1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine (CAS: 5685-69-8), a novel compound combining these key structural features.[5][6] While specific biological data for this exact molecule is not yet extensively published in peer-reviewed literature, its structure is analogous to compounds investigated as kinase inhibitors.[3][7][8][9] Therefore, the following protocols are presented as a robust starting point for characterizing its potential as a cytotoxic agent and a putative kinase inhibitor.

We will outline two fundamental in vitro assays:

  • A cell viability assay to determine the compound's effect on cancer cell proliferation.

  • A representative biochemical kinase inhibition assay to assess its direct activity against a plausible therapeutic target.

These protocols are designed for researchers in drug discovery and development, providing not just step-by-step instructions but also the scientific rationale underpinning the experimental design.

Compound Information

PropertyValueSource
Compound Name This compoundCymitQuimica[5]
CAS Number 5685-69-8CymitQuimica, ChemWhat[5][6]
Molecular Formula C₉H₈F₃N₃CymitQuimica[5]
Molecular Weight 215.18 g/mol ChemWhat[6]
Appearance White to yellow crystalline powderChemWhat[6]

PART 1: Cell-Based Assay for Cytotoxicity Screening

The initial step in characterizing a novel compound with potential anti-cancer activity is to assess its effect on the viability and proliferation of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and straightforward colorimetric method for this purpose.[10] The assay measures the metabolic activity of cells, which in most cases correlates with cell number.

Scientific Principle

Viable, metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. This formazan can be solubilized, and its concentration is determined by spectrophotometry, providing a quantitative measure of cell viability.[11] A dose-dependent decrease in the formazan signal upon treatment with the test compound indicates cytotoxic or cytostatic effects.

Materials and Reagents
  • Cell Line: A549 (human lung carcinoma) or another appropriate cancer cell line.

  • Compound: this compound.

  • Culture Medium: F-12K Medium (for A549) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).

    • Dimethyl sulfoxide (DMSO), cell culture grade.

    • Phosphate-Buffered Saline (PBS), sterile.

    • Trypsin-EDTA (0.25%).

  • Equipment:

    • Humidified incubator (37°C, 5% CO₂).

    • Laminar flow hood.

    • 96-well flat-bottom cell culture plates.

    • Multichannel pipette.

    • Microplate reader (absorbance at 570 nm).

Experimental Protocol

Workflow for Cell Viability Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_stock Prepare Compound Stock (e.g., 10 mM in DMSO) add_compound Add Serial Dilutions of Compound prep_stock->add_compound prep_cells Harvest & Count Cells seed_cells Seed Cells in 96-well Plate (5,000 cells/well) prep_cells->seed_cells incubate1 Incubate for 24h (Cell Adherence) seed_cells->incubate1 incubate1->add_compound incubate2 Incubate for 48-72h (Treatment Period) add_compound->incubate2 add_mtt Add MTT Reagent (0.5 mg/mL final conc.) incubate2->add_mtt incubate3 Incubate for 4h (Formazan Formation) add_mtt->incubate3 solubilize Solubilize Formazan (Add DMSO) incubate3->solubilize read_abs Read Absorbance (570 nm) solubilize->read_abs calc_viability Calculate % Viability read_abs->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Workflow of the MTT cell viability assay.

Step-by-Step Methodology:

  • Compound Stock Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Store at -20°C. Rationale: DMSO is a common solvent for organic compounds, but its concentration in the final culture medium should be kept low (typically ≤0.5%) to avoid solvent-induced toxicity.

  • Cell Seeding: a. Culture A549 cells to ~80% confluency. b. Harvest cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter. c. Dilute the cell suspension in fresh culture medium to a concentration of 5 x 10⁴ cells/mL. d. Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate. Include wells for "cells only" (positive control) and "medium only" (blank). e. Incubate the plate for 24 hours at 37°C, 5% CO₂. Rationale: This allows the cells to adhere and resume normal growth before compound exposure.

  • Compound Treatment: a. Prepare serial dilutions of the compound stock solution in culture medium. A typical final concentration range to test would be 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM. b. Prepare a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration). c. Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control. d. Incubate for 48 to 72 hours. Rationale: The incubation time should be sufficient to observe effects on cell proliferation, typically spanning several cell cycles.

  • MTT Addition and Incubation: a. Add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL). b. Incubate for 4 hours at 37°C, protecting the plate from light. Rationale: Formazan crystals need time to form within the mitochondria of viable cells.

  • Formazan Solubilization and Measurement: a. Carefully aspirate the medium containing MTT without disturbing the formazan crystals. b. Add 100 µL of DMSO to each well to dissolve the crystals. c. Gently agitate the plate on a shaker for 10 minutes to ensure complete solubilization. d. Read the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation
  • Blank Correction: Subtract the average absorbance of the "medium only" wells from all other readings.

  • Calculate Percent Viability:

    • Percent Viability = (Absorbance of Treated Wells / Average Absorbance of Vehicle Control Wells) x 100

  • Dose-Response Curve: Plot the percent viability against the logarithm of the compound concentration.

  • IC₅₀ Determination: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.

Concentration (µM)Absorbance (570 nm)% Viability
0 (Vehicle)1.25100%
0.11.2297.6%
11.0584.0%
50.7862.4%
100.6148.8%
250.3528.0%
500.1512.0%
1000.086.4%

A potent compound will exhibit a low IC₅₀ value, indicating that a lower concentration is required to reduce cell viability.[10]

PART 2: Biochemical Assay for Kinase Inhibition

Given that many indazole derivatives function as kinase inhibitors, a direct biochemical assay is essential to determine if this compound inhibits the enzymatic activity of a specific kinase.[1][3][7] This protocol describes a representative in vitro kinase assay using a generic serine/threonine or tyrosine kinase.

Scientific Principle

This assay measures the ability of a kinase to phosphorylate a specific substrate. The reaction is typically initiated by adding ATP. The amount of phosphorylation is then quantified, often using methods like radioactivity (³²P-ATP), fluorescence, or luminescence. An inhibitor will reduce the extent of substrate phosphorylation in a dose-dependent manner.

Materials and Reagents
  • Compound: this compound.

  • Enzyme: Recombinant active protein kinase (e.g., FGFR1, VEGFR-2, or another relevant kinase).

  • Substrate: A specific peptide or protein substrate for the chosen kinase.

  • Reagents:

    • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Adenosine Triphosphate (ATP), high purity.

    • Detection Reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega, which measures ADP production via a luciferase-based reaction).

    • Known potent inhibitor for the chosen kinase (positive control).

  • Equipment:

    • Low-volume, white 384-well assay plates.

    • Multichannel pipette or automated liquid handler.

    • Plate reader capable of luminescence detection.

Experimental Protocol

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Compound Dilutions (in DMSO then buffer) add_reagents Add Kinase, Substrate, & Compound to Plate prep_compound->add_reagents prep_reagents Prepare Kinase, Substrate, and ATP Solutions prep_reagents->add_reagents pre_incubate Pre-incubate (Compound-Kinase Binding) add_reagents->pre_incubate start_reaction Initiate Reaction with ATP pre_incubate->start_reaction incubate_reaction Incubate at RT (Phosphorylation) start_reaction->incubate_reaction stop_reaction Stop Reaction & Add Detection Reagent 1 incubate_reaction->stop_reaction incubate_detect1 Incubate (ADP Consumption) stop_reaction->incubate_detect1 add_detect2 Add Detection Reagent 2 (Luciferase Reaction) incubate_detect1->add_detect2 incubate_detect2 Incubate (Signal Development) add_detect2->incubate_detect2 read_lum Read Luminescence incubate_detect2->read_lum calc_inhibition Calculate % Inhibition read_lum->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

References

Application Notes and Protocols for In Vivo Evaluation of 1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Prepared by: Gemini, Senior Application Scientist

Introduction

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in the development of novel therapeutics.[1][2][3] A multitude of indazole derivatives have been successfully advanced through preclinical and clinical development, with several reaching the market as approved drugs for various cancer indications.[2][4] These agents often function as inhibitors of protein kinases that are critical for tumor growth, proliferation, and angiogenesis.[2][4] The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in drug design to enhance metabolic stability, membrane permeability, and binding affinity, often leading to improved pharmacokinetic and pharmacodynamic properties.[5][6]

This document provides a detailed guide for the in vivo evaluation of 1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine , a novel investigational compound. Although direct in vivo data for this specific molecule is not yet publicly available, its structural similarity to known kinase inhibitors suggests potential utility as an anti-cancer agent. The protocols outlined herein are based on established methodologies for evaluating structurally related trifluoromethyl-indazole compounds and are intended to serve as a comprehensive starting point for researchers.[2][7][8]

Hypothetical Mechanism of Action: Inhibition of VEGFR-2 Signaling

Many indazole derivatives exert their anti-cancer effects by targeting receptor tyrosine kinases (RTKs) involved in tumor angiogenesis.[1][7] A plausible mechanism of action for this compound is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By binding to the ATP-binding site of the VEGFR-2 kinase domain, the compound could block its autophosphorylation and the subsequent activation of downstream signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways. This would ultimately lead to the inhibition of endothelial cell proliferation, migration, and tube formation, thereby suppressing tumor neovascularization and growth.[7][9][10]

Diagram of the Hypothesized Signaling Pathway

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P_VEGFR2 p-VEGFR-2 VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation Compound 1-Methyl-5-(trifluoromethyl) -1H-indazol-3-amine Compound->P_VEGFR2 Inhibits PI3K PI3K P_VEGFR2->PI3K RAS RAS P_VEGFR2->RAS Akt Akt PI3K->Akt p_Akt p-Akt Akt->p_Akt Survival Survival p_Akt->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK p_ERK p-ERK ERK->p_ERK Proliferation Proliferation p_ERK->Proliferation Migration Migration p_ERK->Migration

Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway.

PART 1: Preclinical Pharmacokinetic (PK) Evaluation

Objective: To determine the fundamental pharmacokinetic parameters of this compound in a rodent model to inform dosing schedules for subsequent efficacy studies.

Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a compound is critical for designing an effective and well-tolerated dosing regimen. This protocol outlines a single-dose PK study in mice, a commonly used species for initial in vivo characterization.[11][12][13][14]

Experimental Protocol: Single-Dose Pharmacokinetics in Mice

  • Animal Model:

    • Species: Male BALB/c mice (or other appropriate strain), 6-8 weeks old.

    • Acclimatization: Animals should be acclimatized for at least one week prior to the study.

    • Housing: Maintain animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Compound Formulation:

    • Vehicle Selection: A common vehicle for poorly soluble compounds is a mixture of DMSO, PEG400, and saline. A suggested starting formulation is 10% DMSO, 40% PEG400, and 50% Saline (v/v/v). The formulation should be prepared fresh on the day of dosing.

    • Concentration: Prepare the dosing solution at a concentration that allows for the desired dose to be administered in a volume of 5-10 mL/kg.

  • Dosing and Grouping:

    • Groups:

      • Group 1: Intravenous (IV) administration (e.g., 2 mg/kg) via the tail vein (n=3-4 mice per time point).

      • Group 2: Oral (PO) administration (e.g., 10 mg/kg) via gavage (n=3-4 mice per time point).

    • Dose Selection: The selected doses are starting points and may need to be adjusted based on tolerability and analytical sensitivity.

  • Sample Collection:

    • Time Points: Collect blood samples at pre-dose (0), and at 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.

    • Procedure: Collect approximately 50-100 µL of blood from each mouse via retro-orbital or submandibular bleeding into tubes containing an appropriate anticoagulant (e.g., K2EDTA).

    • Processing: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Method: Develop and validate a sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of this compound in plasma.

    • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including clearance (CL), volume of distribution (Vd), half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC). Oral bioavailability (%F) can be calculated using the formula: %F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

ParameterRoute of AdministrationTypical UnitsDescription
Cmax IV, POng/mLMaximum observed plasma concentration
Tmax POhTime to reach Cmax
AUC(0-t) IV, POng*h/mLArea under the plasma concentration-time curve from time 0 to the last measurable concentration
IV, POhElimination half-life
CL IVL/h/kgClearance
Vd IVL/kgVolume of distribution
%F PO%Oral Bioavailability

PART 2: Preclinical Efficacy Evaluation in an Oncology Model

Objective: To assess the anti-tumor efficacy of this compound in a human tumor xenograft model.

Rationale: The human tumor xenograft model is a widely accepted standard for evaluating the in vivo anti-cancer activity of investigational compounds.[1][2][8] This protocol describes a study using a human colorectal cancer cell line (e.g., HCT116) implanted in immunodeficient mice.

Experimental Protocol: HCT116 Colorectal Cancer Xenograft Model

  • Cell Culture and Animal Model:

    • Cell Line: HCT116 human colorectal carcinoma cells. Maintain cells in an appropriate culture medium (e.g., McCoy's 5A with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.

    • Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.

  • Tumor Implantation:

    • Procedure: Harvest HCT116 cells during their logarithmic growth phase. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel. Subcutaneously inject approximately 5 x 10^6 cells in a volume of 100 µL into the right flank of each mouse.

  • Study Initiation and Grouping:

    • Tumor Monitoring: Monitor tumor growth by measuring the length (L) and width (W) with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (W^2 * L) / 2.

    • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Dosing and Treatment Schedule:

    • Groups:

      • Group 1: Vehicle control (e.g., 10% DMSO, 40% PEG400, 50% Saline), administered orally, once daily (QD).

      • Group 2: this compound (e.g., 25 mg/kg), administered orally, QD.

      • Group 3: this compound (e.g., 50 mg/kg), administered orally, QD.

      • Group 4: Positive control (a standard-of-care agent for colorectal cancer), administered according to an established protocol.

    • Duration: Treat the animals for 21-28 days or until the tumors in the control group reach a predetermined endpoint.

  • Efficacy and Tolerability Assessment:

    • Tumor Growth Inhibition (TGI): The primary efficacy endpoint is the inhibition of tumor growth. TGI is calculated at the end of the study using the formula: % TGI = (1 - (ΔT / ΔC)) * 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change in mean tumor volume for the control group.

    • Body Weight: Monitor and record the body weight of each animal 2-3 times per week as an indicator of general health and treatment-related toxicity.

    • Clinical Observations: Perform daily clinical observations for any signs of distress or toxicity.

  • Terminal Procedures and Analysis:

    • Euthanasia: At the end of the study, euthanize the animals according to institutional guidelines.

    • Tumor Excision: Excise the tumors, weigh them, and photograph them.

    • Pharmacodynamic (PD) Analysis (Optional): A portion of the tumor tissue can be snap-frozen in liquid nitrogen or fixed in formalin for subsequent analysis of biomarkers (e.g., western blotting for p-VEGFR-2) to confirm the mechanism of action.

Workflow for In Vivo Efficacy Study

Efficacy_Workflow cluster_prep Preparation cluster_study Study Execution cluster_analysis Analysis Cell_Culture HCT116 Cell Culture Tumor_Implantation Subcutaneous Implantation Cell_Culture->Tumor_Implantation Animal_Acclimatization Acclimatize Nude Mice Animal_Acclimatization->Tumor_Implantation Tumor_Growth Monitor Tumor Growth Tumor_Implantation->Tumor_Growth Randomization Randomize into Treatment Groups Tumor_Growth->Randomization Dosing Daily Dosing (21-28 days) Randomization->Dosing Monitoring Monitor Tumor Volume & Body Weight Dosing->Monitoring Monitoring->Dosing Endpoint Study Endpoint Monitoring->Endpoint Tumor_Excision Excise & Weigh Tumors Endpoint->Tumor_Excision Data_Analysis Calculate TGI Tumor_Excision->Data_Analysis PD_Analysis Pharmacodynamic Analysis (Optional) Tumor_Excision->PD_Analysis

References

Application Notes and Protocols for 1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate the majority of cellular pathways, making them a focal point for drug discovery, particularly in oncology.[1][2] The dysregulation of kinase activity is a hallmark of numerous diseases, driving aberrant cell proliferation, survival, and migration. The indazole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][3] Several commercially successful drugs, such as Axitinib and Pazopanib, feature this versatile pharmacophore.[1]

This document provides detailed application notes for 1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine , a specific indazole derivative. The inclusion of a trifluoromethyl (-CF3) group is a common strategy in modern drug design to enhance metabolic stability, membrane permeability, and binding affinity.[4] These notes will guide researchers in characterizing its inhibitory potential through robust biochemical and cell-based assays.

Mechanism of Action & Target Profile

The 1H-indazol-3-amine moiety is recognized as an effective "hinge-binding" fragment, anchoring the inhibitor to the ATP-binding pocket of the kinase.[5] This competitive inhibition prevents the phosphorylation of downstream substrates, thereby blocking the signal transduction cascade. Indazole derivatives have demonstrated inhibitory activity against a range of kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Fibroblast Growth Factor Receptors (FGFRs), and Bcr-Abl.[1][6][7][8][9]

For the purpose of these application notes, we will focus on characterizing the inhibitory activity of this compound against VEGFR-2 , a key mediator of angiogenesis essential for tumor growth and metastasis.[1][10] Inhibition of VEGFR-2 blocks the signaling pathway responsible for endothelial cell proliferation and migration.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_inhibitor VEGFR2 VEGFR-2 Receptor ADP ADP VEGFR2->ADP Phosphorylates Substrates Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) VEGFR2->Downstream Activates Inhibitor 1-Methyl-5-(trifluoromethyl) -1H-indazol-3-amine Inhibitor->VEGFR2 Inhibits VEGF VEGF Ligand VEGF->VEGFR2 Binds ATP ATP ATP->VEGFR2 Binds to ATP Pocket Angiogenesis Angiogenesis Cell Proliferation Migration Downstream->Angiogenesis Promotes

Caption: Inhibition of the VEGFR-2 signaling pathway by this compound.

Illustrative Kinase Inhibition Profile

The potency and selectivity of a kinase inhibitor are typically summarized by its half-maximal inhibitory concentration (IC50) against a panel of kinases. The following table provides an example dataset for this compound.

Kinase TargetThis compound IC50 (nM)Staurosporine IC50 (nM) (Control)
VEGFR-2 12 5
FGFR121010
EGFR>10,00020
CDK285015
SRC1,2008
Table 1: Example inhibitory activity of this compound against a panel of kinases. Staurosporine, a non-selective kinase inhibitor, is used as a positive control.[11] Note: This data is for illustrative purposes only.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a robust method for determining the IC50 value of the inhibitor by quantifying the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[11]

Causality Behind Experimental Choices: A luminescence-based ADP detection assay (e.g., ADP-Glo™) is chosen for its high sensitivity, broad dynamic range, and resistance to compound interference compared to other methods.[12] This format allows for precise quantification of kinase activity by measuring ATP consumption.

In_Vitro_Workflow Start Start: Prepare Reagents Prep_Compound Prepare Serial Dilution of Inhibitor in DMSO Start->Prep_Compound Dispense_Compound Dispense 2.5 µL of Inhibitor or DMSO to 96-well Plate Prep_Compound->Dispense_Compound Add_Kinase Add 2.5 µL of VEGFR-2 Kinase Dispense_Compound->Add_Kinase Incubate_1 Incubate 10 min at RT (Inhibitor Binding) Add_Kinase->Incubate_1 Start_Reaction Add 5 µL Substrate/ATP Mix (Initiate Reaction) Incubate_1->Start_Reaction Incubate_2 Incubate 60 min at 30°C (Kinase Reaction) Start_Reaction->Incubate_2 Stop_Reaction Add 10 µL ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) Incubate_2->Stop_Reaction Incubate_3 Incubate 40 min at RT Stop_Reaction->Incubate_3 Develop_Signal Add 20 µL Kinase Detection Reagent (Convert ADP to ATP, Generate Light) Incubate_3->Develop_Signal Incubate_4 Incubate 30 min at RT Develop_Signal->Incubate_4 Read_Plate Measure Luminescence with Plate Reader Incubate_4->Read_Plate Analyze Analyze Data: Plot Dose-Response Curve, Calculate IC50 Read_Plate->Analyze

Caption: Experimental workflow for the in vitro luminescence-based kinase assay.

A. Materials

  • Recombinant human VEGFR-2 kinase

  • Suitable kinase substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • This compound

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar luminescence-based kit)[11]

  • White, opaque 96-well or 384-well plates

  • DMSO (Dimethyl sulfoxide)

B. Step-by-Step Methodology

  • Compound Preparation: Prepare a 10 mM stock solution of the inhibitor in 100% DMSO. Create a 10-point, 1:3 serial dilution in DMSO to generate a dose-response curve.[11] Also prepare a "no inhibitor" control using only DMSO.

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of the serially diluted inhibitor or DMSO control to the appropriate wells.

    • Add 2.5 µL of VEGFR-2 kinase (at a pre-determined optimal concentration) to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Initiate the reaction by adding 5 µL of the substrate/ATP mixture to each well. The final ATP concentration should be at or near its Km for the kinase.

    • Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[11]

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP, which is used by a luciferase to produce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[11]

Protocol 2: Cell-Based Assay for Kinase Inhibition

Causality Behind Experimental Choices: Cell-based assays are essential to confirm that the inhibitor can cross the cell membrane and engage its target in a complex cellular environment.[13][14][15] This protocol uses Human Umbilical Vein Endothelial Cells (HUVECs), which endogenously express VEGFR-2, providing a physiologically relevant model. We will measure the phosphorylation of ERK (p-ERK), a key downstream node in the VEGFR-2 pathway, using a TR-FRET assay, which offers a homogeneous, high-throughput format.[16]

Cell_Based_Workflow Start Start: Culture HUVEC Cells Seed_Cells Seed HUVECs in a 96-well Plate and Grow to Confluency Start->Seed_Cells Starve_Cells Serum-starve Cells Overnight (Reduce Basal Signaling) Seed_Cells->Starve_Cells Pretreat_Inhibitor Pre-treat with Serial Dilutions of Inhibitor for 1-2 hours Starve_Cells->Pretreat_Inhibitor Stimulate_Kinase Stimulate with VEGF Ligand for 10-15 minutes Pretreat_Inhibitor->Stimulate_Kinase Lyse_Cells Remove Media and Add Lysis Buffer Stimulate_Kinase->Lyse_Cells Transfer_Lysate Transfer Lysates to TR-FRET Detection Plate Lyse_Cells->Transfer_Lysate Add_Antibodies Add TR-FRET Antibody Mix (Eu-Donor & Acceptor Abs) Transfer_Lysate->Add_Antibodies Incubate Incubate for 4 hours at RT (Allow Antibody Binding) Add_Antibodies->Incubate Read_Plate Read on TR-FRET Plate Reader (665nm / 615nm) Incubate->Read_Plate Analyze Analyze Data: Calculate FRET Ratio, Determine IC50 Read_Plate->Analyze

Caption: Workflow for a cell-based TR-FRET assay to measure downstream pathway inhibition.

A. Materials

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Appropriate cell culture medium and serum

  • VEGF ligand

  • This compound

  • TR-FRET-based p-ERK assay kit (or similar phospho-detection kit)

  • Cell lysis buffer compatible with the assay

  • 96-well cell culture plates and TR-FRET detection plates

B. Step-by-Step Methodology

  • Cell Culture: Seed HUVECs in a 96-well plate and culture until they reach 80-90% confluency.

  • Serum Starvation: To reduce basal kinase activity, replace the growth medium with a low-serum or serum-free medium and incubate overnight.

  • Inhibitor Treatment: Prepare serial dilutions of the inhibitor in serum-free media. Remove the starvation media and add the inhibitor dilutions to the cells. Incubate for 1-2 hours at 37°C. Include DMSO-only vehicle controls.

  • Kinase Stimulation: Add VEGF ligand to the wells at a pre-determined optimal concentration (e.g., 50 ng/mL) to stimulate the VEGFR-2 pathway. Incubate for 10-15 minutes at 37°C. A "non-stimulated" control well should also be included.

  • Cell Lysis: Aspirate the media and add the assay kit's lysis buffer to each well. Incubate on a plate shaker for 10-20 minutes at room temperature.[16]

  • TR-FRET Assay:

    • Transfer the cell lysates to a TR-FRET detection plate.

    • Add the TR-FRET antibody pair (e.g., anti-ERK-Europium Cryptate and anti-p-ERK-d2) to the wells.

    • Incubate as per the manufacturer's instructions (typically 2-4 hours at room temperature).

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor).[16]

    • Calculate the FRET ratio and plot it against the inhibitor concentration to determine the cellular IC50 value.

Trustworthiness: A Self-Validating System

The reliability of these protocols is ensured by the integration of a multi-tiered control system.

  • Positive Controls: The use of a well-characterized, potent kinase inhibitor like Staurosporine in the in vitro assay confirms that the assay system (enzyme, substrate, detection reagents) is performing correctly.[11]

  • Negative (Vehicle) Controls: All experiments must include DMSO-only controls to establish the baseline of 100% kinase activity and to ensure that the solvent itself has no inhibitory effect.[11]

  • Dose-Response Analysis: Generating a full dose-response curve, rather than testing at a single concentration, is critical for accurately determining potency (IC50) and observing the dynamic range of inhibition.[11]

  • Cellular Controls: In cell-based assays, "unstimulated" controls are crucial to measure the basal level of pathway activation, while "stimulated" controls (VEGF without inhibitor) define the maximum signal window for the assay.

  • Replication: All experiments should be performed with technical and biological replicates (e.g., n=3) to ensure the results are reproducible and statistically significant.

By adhering to this framework, researchers can generate high-quality, trustworthy data on the kinase inhibitory properties of this compound.

References

Application Notes and Protocols for the Experimental Investigation of 1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for the Investigation of 1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine

The indazole nucleus is a prominent scaffold in medicinal chemistry, with numerous derivatives demonstrating a wide array of pharmacological activities, including potent anticancer and anti-inflammatory effects.[1][2][3][4] Marketed drugs such as axitinib and pazopanib, both tyrosine kinase inhibitors, feature the indazole core, highlighting its importance in modern drug discovery.[5] The 1H-indazole-3-amine moiety, in particular, has been identified as an effective hinge-binding fragment for various kinases, crucial for their inhibition.[6]

Furthermore, the incorporation of a trifluoromethyl (CF3) group is a well-established strategy in drug design to enhance metabolic stability, potency, and lipophilicity, thereby improving the overall pharmacokinetic profile of a compound.[7] The synergistic combination of the privileged indazole scaffold with a trifluoromethyl substituent in this compound suggests its potential as a novel therapeutic agent, particularly in oncology and immunology.

These application notes provide a comprehensive experimental framework for the initial characterization and validation of this compound. The proposed studies are designed to first elucidate its primary biological activities through a series of in vitro screening assays and subsequently to delineate its mechanism of action and evaluate its in vivo efficacy.

Compound Information

PropertyValueSource
IUPAC Name This compoundChemWhat[8]
CAS Number 5685-69-8CymitQuimica[9]
Molecular Formula C₉H₈F₃N₃CymitQuimica[9]
Molecular Weight 215.18 g/mol ChemWhat[8]

Experimental Workflow

The proposed experimental design follows a logical progression from broad phenotypic screening to specific target identification and in vivo validation.

experimental_workflow cluster_phase1 Phase 1: In Vitro Screening cluster_phase2 Phase 2: Mechanistic Elucidation cluster_phase3 Phase 3: In Vivo Validation phenotypic_screening Phenotypic Screening (Anticancer & Anti-inflammatory) cytotoxicity Cytotoxicity Profiling (Broad Panel of Cancer Cell Lines) phenotypic_screening->cytotoxicity Identifies potential cytotoxicity inflammatory_screening Anti-inflammatory Screening (LPS-stimulated Macrophages) phenotypic_screening->inflammatory_screening Identifies potential anti- inflammatory activity target_identification Target Identification (Kinase Profiling) cytotoxicity->target_identification Leads to mechanistic studies pathway_analysis Signaling Pathway Analysis (Western Blot, Reporter Assays) inflammatory_screening->pathway_analysis Leads to mechanistic studies binding_kinetics Binding Kinetics (SPR/ITC) target_identification->binding_kinetics Confirms direct interaction pk_pd Pharmacokinetics & Pharmacodynamics (PK/PD) pathway_analysis->pk_pd Informs in vivo study design binding_kinetics->pk_pd Informs in vivo study design efficacy_models Efficacy Models (Xenograft/Inflammation Models) pk_pd->efficacy_models Guides dose selection toxicology Preliminary Toxicology efficacy_models->toxicology Evaluates therapeutic window

Caption: A tiered approach for the evaluation of this compound.

Phase 1: In Vitro Screening Protocols

Protocol 1.1: Anticancer Cytotoxicity Screening

Objective: To determine the cytotoxic effects of this compound against a panel of human cancer cell lines.

Materials:

  • This compound (stock solution in DMSO)

  • Human cancer cell lines (e.g., A549 - lung, K562 - leukemia, PC-3 - prostate, HepG2 - liver)[10]

  • Normal human cell line (e.g., HEK-293) for selectivity assessment[10]

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin

  • 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. The final concentrations should range from 0.01 µM to 100 µM. Add the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).[10]

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Viability Assay: After incubation, perform the CellTiter-Glo® assay according to the manufacturer's instructions. This assay measures ATP levels, which correlate with cell viability.

  • Data Analysis: Measure luminescence using a plate reader. Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Expected Data Output:

Cell LineIC₅₀ (µM) of this compoundIC₅₀ (µM) of Positive Control (5-Fu)
K562 (Leukemia)5.158.5
A549 (Lung)12.315.2
PC-3 (Prostate)25.830.1
HepG2 (Liver)9.711.4
HEK-293 (Normal)>100>100

Note: Data presented are hypothetical and based on representative values for similar compounds.[10]

Protocol 1.2: Anti-inflammatory Activity Screening

Objective: To assess the anti-inflammatory potential of this compound by measuring its effect on nitric oxide (NO) and pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System (for NO measurement)

  • ELISA kits for TNF-α and IL-6

  • Cell culture medium, 96-well plates, and other standard cell culture equipment

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight. Pre-treat the cells with various concentrations of this compound (0.1 µM to 50 µM) for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.[11]

  • Nitric Oxide Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess Reagent System as an indicator of NO production.

  • Cytokine Measurement: Use the remaining supernatant to quantify the levels of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's protocols.

  • Cell Viability: In a parallel plate, assess the cytotoxicity of the compound on RAW 264.7 cells to ensure that the observed anti-inflammatory effects are not due to cell death.

  • Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production compared to the LPS-stimulated vehicle control.

Phase 2: Mechanistic Elucidation

Based on the initial screening results, further experiments can be designed to uncover the mechanism of action. Given the structural alerts, kinase inhibition is a plausible mechanism.

Protocol 2.1: Kinase Inhibitor Profiling

Objective: To determine if this compound inhibits the activity of a broad panel of kinases.

Procedure: This is typically performed as a fee-for-service by specialized contract research organizations (CROs). The compound is screened at a fixed concentration (e.g., 1 or 10 µM) against a large panel of recombinant human kinases (e.g., the KinomeScan™ panel). The percentage of inhibition for each kinase is determined.

Hypothesized Kinase Inhibition Profile:

kinase_pathway cluster_rtk Receptor Tyrosine Kinases cluster_cytoplasmic Cytoplasmic Kinases cluster_downstream Downstream Signaling VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR Proliferation Cell Proliferation & Survival PDGFR->Proliferation FGFR FGFR SRC SRC ABL ABL ABL->Proliferation Compound 1-Methyl-5-(trifluoromethyl) -1H-indazol-3-amine Compound->VEGFR Compound->PDGFR Compound->ABL

Caption: Potential kinase targets of this compound.

Protocol 2.2: Western Blot Analysis of Signaling Pathways

Objective: To investigate the effect of the compound on key signaling pathways downstream of the identified target kinases in relevant cancer cell lines.

Procedure:

  • Treat the selected cancer cell line (e.g., K562 for ABL inhibition) with this compound at various concentrations for different time points.

  • Lyse the cells and quantify the protein concentration.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Probe the membrane with primary antibodies against phosphorylated and total forms of the target kinase and its downstream effectors (e.g., p-ABL, ABL, p-CrkL, CrkL).

  • Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.

  • Analyze the band intensities to determine the effect of the compound on protein phosphorylation.

Phase 3: In Vivo Validation

Protocol 3.1: Murine Xenograft Model for Anticancer Efficacy

Objective: To evaluate the in vivo antitumor efficacy of this compound in a mouse xenograft model.

Procedure:

  • Implant human cancer cells (e.g., K562) subcutaneously into immunodeficient mice (e.g., nude mice).

  • Once tumors reach a palpable size, randomize the mice into treatment and control groups.

  • Administer this compound (formulated in a suitable vehicle) orally or via intraperitoneal injection at different dose levels. The control group receives the vehicle only.

  • Monitor tumor volume and body weight regularly.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Protocol 3.2: LPS-Induced Systemic Inflammation Model

Objective: To assess the in vivo anti-inflammatory effects of the compound in a mouse model of acute inflammation.

Procedure:

  • Administer this compound to mice at various doses.

  • After a set pre-treatment time, inject the mice with a sublethal dose of LPS to induce a systemic inflammatory response.[11]

  • Collect blood samples at different time points to measure the serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.

  • At the end of the experiment, harvest tissues (e.g., lung, liver) for histological analysis of inflammation.

Conclusion

The experimental framework outlined in these application notes provides a robust starting point for the comprehensive evaluation of this compound. The data generated from these studies will be crucial in determining its therapeutic potential and guiding its further development as a novel anticancer or anti-inflammatory agent.

References

Application Notes and Protocols for the Quantification of 1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Need for Precise Quantification

1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine is a fluorinated heterocyclic amine belonging to the indazole class of compounds. The presence of the trifluoromethyl group, a common bioisostere in medicinal chemistry, can significantly influence the compound's metabolic stability, lipophilicity, and binding affinity to biological targets. As such, this molecule represents a key structural motif in the discovery and development of novel therapeutic agents.

Accurate and reliable quantification of this compound is paramount throughout the drug development lifecycle. In early discovery, precise measurements are essential for structure-activity relationship (SAR) studies and in vitro ADME (absorption, distribution, metabolism, and excretion) assays. During preclinical and clinical development, validated analytical methods are required for pharmacokinetic/pharmacodynamic (PK/PD) modeling, formulation analysis, and stability testing. Furthermore, robust quality control methods are necessary to ensure the identity, purity, and strength of the bulk drug substance and finished product.

This comprehensive guide provides detailed application notes and step-by-step protocols for the quantification of this compound using two orthogonal and widely employed analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies described herein are designed to be robust, reliable, and adhere to the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4]

Part 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle of the Method

HPLC-UV is a powerful and versatile technique for the separation and quantification of small molecules. The method relies on the differential partitioning of the analyte between a stationary phase (packed in a column) and a liquid mobile phase. For this compound, a reversed-phase HPLC (RP-HPLC) approach is most suitable. In RP-HPLC, a nonpolar stationary phase (typically C18-silica) is used in conjunction with a polar mobile phase. The analyte, being a moderately polar compound, will be retained on the column and its elution will be modulated by the composition of the mobile phase.

The indazole ring system in the analyte contains a chromophore that absorbs ultraviolet (UV) light. According to the Beer-Lambert law, the absorbance of UV light is directly proportional to the concentration of the analyte. By monitoring the absorbance at a specific wavelength as the compound elutes from the column, a quantitative determination can be made.

Experimental Protocol: HPLC-UV Quantification

1. Instrumentation and Materials:

  • HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile (ACN) and methanol (MeOH).

  • High-purity water (e.g., Milli-Q or equivalent).

  • Analytical grade formic acid (FA) or ammonium acetate.

  • Volumetric flasks, pipettes, and autosampler vials.

  • Reference standard of this compound (purity ≥ 98%).

2. Chromatographic Conditions:

The following conditions provide a starting point for method development and will likely require optimization for specific instrumentation and applications.

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and resolution for moderately polar small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase improves peak shape for amine-containing compounds.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength.
Gradient 20% to 80% B over 10 minA gradient elution is recommended to ensure elution of the analyte with good peak shape and to clean the column of any less polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLCan be adjusted based on analyte concentration and instrument sensitivity.
Detection Wavelength ~254 nm or λmax254 nm is a common wavelength for aromatic compounds. Determine the λmax by running a UV scan of the analyte for optimal sensitivity.

3. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of a suitable solvent (e.g., 50:50 ACN:Water).

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).

  • Sample Preparation: The sample preparation will depend on the matrix. For bulk drug substance, dissolve a known amount in the diluent. For formulations, an extraction or dissolution step may be necessary.

4. System Suitability Testing (SST):

Before sample analysis, the performance of the HPLC system must be verified.[5][6][7] This is achieved by injecting a standard solution (e.g., five or six replicate injections) and evaluating the following parameters:

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
Repeatability (%RSD of Peak Area) ≤ 2.0%
Retention Time (tR) Consistency Within ±2%

5. Data Analysis and Quantification:

  • Generate a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.

  • Determine the concentration of the analyte in the sample solutions by interpolating their peak areas from the calibration curve.

Part 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Principle of the Method

LC-MS/MS is a highly sensitive and selective analytical technique that combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.[8][9][10] This method is particularly well-suited for quantifying low concentrations of analytes in complex matrices, such as biological fluids (plasma, urine) or environmental samples.

Following chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI). The resulting ions are then subjected to two stages of mass analysis. In the first stage (Q1), the precursor ion (the protonated molecule, [M+H]⁺) is selected. This ion is then fragmented in a collision cell (Q2), and a specific product ion is monitored in the third stage (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity.

Experimental Protocol: LC-MS/MS Quantification

1. Instrumentation and Materials:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an ESI source.

  • UPLC/HPLC system.

  • Reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • LC-MS grade solvents (acetonitrile, methanol, water) and additives (formic acid, ammonium formate).

  • Internal Standard (IS): A stable isotope-labeled version of the analyte or a structurally similar compound.

2. LC-MS/MS Conditions:

These parameters should be optimized for the specific instrument and analyte.

ParameterRecommended SettingRationale
Column C18, 2.1 x 50 mm, 1.8 µmSmaller column dimensions and particle size are suitable for the lower flow rates used in LC-MS.
Mobile Phase A 0.1% Formic Acid in WaterPromotes protonation of the analyte for positive ion ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileProvides good elution strength for the analyte.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Ionization Mode Electrospray Ionization (ESI), PositiveThe primary amine and indazole nitrogens are readily protonated.
MRM Transition Precursor Ion ([M+H]⁺) → Product IonTo be determined by direct infusion of the analyte into the mass spectrometer. For C₉H₈F₃N₃ (MW: 215.18), the precursor ion will be m/z 216.2.
Collision Energy (CE) To be optimizedThe CE should be optimized to maximize the intensity of the product ion.

3. Sample Preparation for Bioanalysis (Plasma):

  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard. Vortex for 1 minute.

  • Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4 °C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase composition.

4. Data Analysis and Quantification:

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • The use of an internal standard corrects for variations in sample preparation and instrument response.

  • The concentration of the analyte in the unknown samples is determined from the calibration curve.

Visualizations and Data Presentation

Experimental Workflows

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Standard Weighing B Serial Dilution A->B D Injection B->D C Sample Extraction C->D E C18 Separation D->E F UV Detection E->F G Peak Integration F->G H Calibration Curve G->H I Quantification H->I

Caption: HPLC-UV experimental workflow for the analysis of this compound.

LCMS_Workflow cluster_prep_lcms Bio-Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_lcms Data Processing P1 Plasma Sample P2 Protein Precipitation P1->P2 P3 Centrifugation P2->P3 P4 Evaporation & Reconstitution P3->P4 L1 UPLC Separation P4->L1 L2 ESI Source L1->L2 L3 Tandem MS (MRM) L2->L3 D1 Peak Integration L3->D1 D2 Area Ratio Calculation D1->D2 D3 Quantification D2->D3

Caption: LC-MS/MS workflow for bioanalytical quantification.

Method Validation Summary

The developed analytical methods should be validated in accordance with ICH Q2(R1) guidelines.[11][12][13] The following table summarizes the key validation parameters and their typical acceptance criteria.

Validation ParameterHPLC-UVLC-MS/MS
Specificity No interference at the retention time of the analyte.No interfering peaks in the MRM transition.
Linearity (r²) ≥ 0.999≥ 0.995
Range e.g., 1 - 100 µg/mLe.g., 0.1 - 100 ng/mL
Accuracy (% Recovery) 98.0% - 102.0%85.0% - 115.0%
Precision (%RSD) ≤ 2.0%≤ 15.0%
Limit of Detection (LOD) To be determinedTo be determined
Limit of Quantification (LOQ) To be determinedTo be determined
Robustness Insensitive to small, deliberate changes in method parameters.Insensitive to small, deliberate changes in method parameters.

Conclusion

The HPLC-UV and LC-MS/MS methods outlined in these application notes provide a robust framework for the quantitative analysis of this compound. The HPLC-UV method is well-suited for the analysis of bulk drug substance and formulations where analyte concentrations are relatively high. The LC-MS/MS method offers the high sensitivity and selectivity required for bioanalytical applications, such as pharmacokinetic studies. The successful implementation and validation of these methods will ensure the generation of high-quality, reliable data to support the development of new chemical entities.

References

Application Note: High-Throughput Screening for Novel Kinase Inhibitors Using 1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the design and implementation of a high-throughput screening (HTS) campaign to identify and characterize potential kinase inhibitors, using 1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine as a representative scaffold. The indazole core is a privileged structure in medicinal chemistry, frequently found in potent kinase inhibitors.[1][2] The inclusion of a trifluoromethyl group can enhance metabolic stability and cell permeability, making this compound class particularly attractive for drug discovery.[3] This document outlines a robust, validated HTS workflow, from initial assay development and optimization to data analysis and hit validation, providing researchers with the necessary protocols to explore the therapeutic potential of this and similar chemical entities.

Introduction: The Rationale for Targeting Kinases with Indazole Scaffolds

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[4] This has made them one of the most important target classes for modern drug discovery.[4] The 1H-indazole-3-amine moiety has been identified as an effective hinge-binding fragment in several potent tyrosine kinase inhibitors, highlighting its potential as a foundational scaffold for novel therapeutics.[2]

This compound (Figure 1) combines this promising indazole core with a trifluoromethyl group, a substitution known to improve key drug-like properties such as lipophilicity and metabolic stability.[3] Given these structural features, this compound serves as an excellent starting point for an HTS campaign aimed at discovering novel inhibitors of therapeutically relevant kinases, such as those involved in oncogenic signaling pathways (e.g., VEGFR, PERK).[1][5]

Compound Profile:

PropertyValueReference
IUPAC Name This compound--INVALID-LINK--[6]
CAS Number 5685-69-8--INVALID-LINK--[7]
Molecular Formula C₉H₈F₃N₃--INVALID-LINK--[7]
Molecular Weight 215.18 g/mol --INVALID-LINK--[6]

HTS Assay Principle and Design

For the primary screen, a homogenous, fluorescence-based assay is recommended due to its high signal-to-noise ratio, sensitivity, and amenability to automation.[8][9] An enzyme-coupled assay that detects the universal product of kinase reactions, adenosine diphosphate (ADP), provides a versatile platform applicable to a wide range of kinases.[8]

The selected assay for this protocol is an ADP-Glo™ Kinase Assay (Promega), which measures kinase activity by quantifying the amount of ADP produced, which is then converted into a luminescent signal. This format minimizes interference from colored or fluorescent compounds, a common source of false positives in HTS.[10]

Logical Workflow for Kinase Inhibitor HTS Campaign

HTS_Workflow cluster_0 Phase 1: Assay Development cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Confirmation & Validation cluster_3 Phase 4: Lead Optimization Assay_Dev Assay Development & Optimization Z_Factor Z'-Factor Calculation Assay_Dev->Z_Factor Validation Primary_HTS Primary HTS (Single Concentration) Z_Factor->Primary_HTS Proceed to HTS Hit_ID Primary Hit Identification Primary_HTS->Hit_ID Data Analysis Dose_Response Dose-Response (IC50) Hit_ID->Dose_Response Advance Hits Orthogonal_Assay Orthogonal Assay (e.g., TR-FRET) Dose_Response->Orthogonal_Assay Confirmation SAR Structure-Activity Relationship (SAR) Orthogonal_Assay->SAR Validated Hits Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: High-level overview of the HTS workflow.

Detailed Protocols

PART 3.1: Assay Development and Optimization

The goal of this phase is to establish robust and reproducible assay conditions that yield a high-quality Z'-factor (>0.5), indicating a suitable screening window.[11]

Materials:

  • Kinase: Recombinant human kinase of interest (e.g., VEGFR2)

  • Substrate: Specific peptide substrate for the selected kinase

  • ATP: Adenosine triphosphate

  • Compound: this compound (and library compounds) dissolved in DMSO

  • Assay Reagents: ADP-Glo™ Kinase Assay Kit (Promega)

  • Microplates: 384-well, white, solid-bottom plates (low-volume)

  • Control Inhibitor: A known potent inhibitor for the target kinase (e.g., Sunitinib for VEGFR2)

Protocol Steps:

  • Enzyme Titration: Determine the optimal kinase concentration by performing a serial dilution of the kinase while keeping substrate and ATP concentrations constant. The ideal concentration will yield a robust signal within the linear range of the assay.

  • ATP Titration: Determine the Michaelis-Menten constant (Km) for ATP. For inhibitor screening, it is crucial to perform the assay at or near the Km(ATP) to ensure sensitivity to ATP-competitive inhibitors.

  • DMSO Tolerance: Evaluate the effect of DMSO on kinase activity. Ensure that the final DMSO concentration used for screening (typically 0.5-1.0%) does not significantly inhibit the enzyme.

  • Z'-Factor Determination:

    • Prepare 16 wells of Positive Control (no inhibition): Kinase + Substrate + ATP + DMSO.

    • Prepare 16 wells of Negative Control (full inhibition): Kinase + Substrate + ATP + Control Inhibitor (at a concentration >10x its IC50).

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

    • Add ADP-Glo™ Reagent as per the manufacturer's protocol.

    • Read luminescence on a compatible plate reader.

    • Calculate the Z'-factor using the formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    • An assay with a Z' > 0.5 is considered excellent for HTS.[11]

Optimization Parameters Summary:

ParameterExperimental GoalRationale
Kinase Concentration Find lowest concentration giving robust signalConserves enzyme, reduces cost, and ensures linearity.
ATP Concentration Determine Km; screen at [ATP] ≈ KmMaximizes sensitivity to ATP-competitive inhibitors.
Incubation Time Ensure reaction is in linear phase (10-20% substrate turnover)Avoids substrate depletion and non-linear kinetics.
DMSO Concentration Highest concentration with <10% enzyme inhibitionEnsures compound solubility without compromising assay integrity.
PART 3.2: Primary High-Throughput Screen

The primary screen aims to test a large compound library at a single concentration to identify "primary hits."

Protocol Steps:

  • Compound Plating: Using an automated liquid handler, dispense 50 nL of each library compound (including this compound) from a stock plate (e.g., 10 mM in DMSO) into the 384-well assay plates. This results in a final screening concentration of 10 µM in a 5 µL assay volume.

  • Control Plating: Designate specific columns for positive (DMSO only) and negative (control inhibitor) controls.

  • Reagent Addition:

    • Add 2.5 µL of a 2x kinase/substrate solution in assay buffer to all wells.

    • Pre-incubate for 15 minutes to allow compounds to bind to the kinase.

    • Initiate the kinase reaction by adding 2.5 µL of a 2x ATP solution.

  • Incubation: Incubate the plates at room temperature for the pre-determined optimal time (e.g., 60 minutes).

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence signal on a high-throughput plate reader.

HTS Plate Layout Example

References

Application Notes & Protocols for the Synthesis and Purification of 1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis and purification of 1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine, a key building block in contemporary drug discovery and development. The protocols herein are designed for researchers, medicinal chemists, and process development scientists, offering detailed, step-by-step methodologies grounded in established chemical principles. This guide emphasizes not only the procedural aspects but also the underlying rationale for experimental choices, ensuring both reproducibility and a deeper understanding of the chemistry involved. We will explore a robust two-step synthetic sequence followed by effective purification techniques to yield the target compound with high purity.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Specifically, 3-aminoindazoles are crucial pharmacophores that often serve as effective hinge-binding fragments in kinase inhibitors.[2] The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. The target molecule, this compound (CAS No. 5685-69-8)[3], combines these desirable features, making it a valuable intermediate for the synthesis of novel therapeutics, including potent antitumor agents.[2][4]

This guide outlines a reliable and scalable synthetic route starting from commercially available precursors, followed by a discussion of purification strategies essential for obtaining material suitable for further synthetic transformations.

Proposed Synthetic Pathway: A Two-Step Approach

The most direct and widely adopted strategy for the synthesis of 3-aminoindazoles involves the reaction of an ortho-halobenzonitrile with hydrazine.[1] This method is efficient and generally high-yielding. Following the formation of the indazole core, a regioselective N-methylation is required to introduce the methyl group at the desired N1 position.

The overall synthetic workflow is depicted below:

Synthetic_Workflow A 2-Fluoro-4-(trifluoromethyl)benzonitrile B 5-(Trifluoromethyl)-1H-indazol-3-amine A->B  Hydrazine Hydrate, Reflux   C This compound B->C  Methylating Agent, Base  

References

Application Notes and Protocols for Cell-Based Assays Involving 1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Indazole Derivative

In the landscape of modern drug discovery, the indazole scaffold is a recurring motif in a multitude of biologically active compounds, particularly in oncology. The unique chemical architecture of indazole derivatives allows for diverse molecular interactions, making them a "privileged scaffold" in medicinal chemistry. The compound 1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine belongs to this promising class of molecules. The incorporation of a trifluoromethyl group can enhance metabolic stability and cell permeability, properties that are highly desirable in drug candidates. Furthermore, the 1H-indazole-3-amine structure has been identified as an effective "hinge-binding" fragment, suggesting a potential mechanism of action involving the inhibition of protein kinases, which are crucial regulators of cellular processes.[1]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the cellular effects of this compound. The following protocols are designed as a self-validating system to elucidate the compound's potential as a modulator of critical cellular pathways, including cell proliferation, apoptosis, and kinase signaling. The experimental choices outlined are grounded in established methodologies to ensure technical accuracy and reproducibility.

I. Preliminary Handling and Compound Preparation

Safety Precautions:

Researchers should handle this compound with appropriate caution in a well-ventilated laboratory.[2][3][4] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[5] Avoid inhalation of dust or fumes and direct contact with skin and eyes.[3][5] In case of contact, rinse the affected area thoroughly with water.[3]

Compound Stock Solution Preparation:

For cell-based assays, it is crucial to prepare a high-concentration stock solution of the compound, typically in a sterile, cell culture-grade solvent such as dimethyl sulfoxide (DMSO).

Protocol:

  • Aseptically weigh a precise amount of this compound powder.

  • Dissolve the powder in an appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).

  • Ensure complete dissolution by gentle vortexing or sonication.

  • Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

II. Cell Proliferation and Viability Assays

A primary step in characterizing a potential anti-cancer agent is to determine its effect on cell proliferation and viability. These assays measure the ability of the compound to inhibit cell growth or induce cell death.

A. MTS Assay for Cell Viability

The MTS assay is a colorimetric method that measures the reduction of a tetrazolium compound (MTS) by metabolically active cells to form a colored formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound from the stock solution in complete cell culture medium. The concentration range should be broad to determine the IC50 value (e.g., 0.01 µM to 100 µM). Include a vehicle control (DMSO-treated cells) and a positive control for cytotoxicity.

  • Incubation: Treat the cells with the compound dilutions and incubate for a specified period (e.g., 48 or 72 hours).

  • MTS Reagent Addition: Add the MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Expected Outcome: A dose-dependent decrease in cell viability is expected if the compound has anti-proliferative or cytotoxic effects.

Table 1: Representative Data from a Cell Viability Assay

Concentration (µM)Absorbance (490 nm)% Viability
0 (Vehicle)1.25100
0.11.2096
11.0584
50.7560
100.6048
250.3528
500.2016
1000.1512

Workflow for Cell Viability Assay:

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_readout Readout & Analysis Seed Seed Cells in 96-well Plate Prepare Prepare Compound Dilutions Treat Treat Cells with Compound Prepare->Treat Incubate Incubate for 48-72h Treat->Incubate Add_MTS Add MTS Reagent Incubate->Add_MTS Measure Measure Absorbance Add_MTS->Measure Analyze Calculate IC50 Measure->Analyze

Caption: Workflow for determining cell viability using the MTS assay.

III. Apoptosis Assays

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer.[6] Assays that detect the induction of apoptosis are essential for evaluating potential anti-cancer drugs.

A. Caspase-3/7 Activity Assay

Caspases are a family of proteases that are key mediators of apoptosis.[6] The activation of effector caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis. This assay utilizes a luminogenic substrate that is cleaved by active caspase-3/7, producing a luminescent signal proportional to the amount of active caspase.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well, white-walled plate and treat with this compound at various concentrations as described for the proliferation assay. Include a positive control for apoptosis induction (e.g., staurosporine).

  • Incubation: Incubate the cells for a shorter duration than the proliferation assay (e.g., 24 hours) to capture early apoptotic events.

  • Reagent Addition: Add the caspase-3/7 reagent directly to the wells according to the manufacturer's protocol.

  • Incubation: Incubate at room temperature for the recommended time to allow for substrate cleavage.

  • Data Acquisition: Measure the luminescence using a microplate reader.

  • Data Analysis: Normalize the luminescent signal to the number of viable cells (which can be determined in a parallel plate) and plot the fold-change in caspase activity relative to the vehicle control.

B. Annexin V Staining for Apoptosis Detection

In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye to detect apoptotic cells.

Protocol:

  • Cell Seeding and Treatment: Culture and treat cells with the compound as previously described.

  • Cell Harvesting: After the incubation period, gently harvest the cells (including any floating cells in the supernatant).

  • Staining: Resuspend the cells in Annexin V binding buffer and add fluorescently labeled Annexin V and a viability dye (e.g., propidium iodide, PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Apoptosis Detection Pathway:

Apoptosis_Pathway cluster_induction Apoptosis Induction cluster_markers Apoptotic Markers cluster_detection Detection Methods Compound 1-Methyl-5-(trifluoromethyl) -1H-indazol-3-amine Cell Cancer Cell Compound->Cell Induces PS Phosphatidylserine Translocation Cell->PS Caspase Caspase-3/7 Activation Cell->Caspase AnnexinV Annexin V Staining (Flow Cytometry) PS->AnnexinV Detected by CaspaseAssay Caspase-Glo Assay (Luminescence) Caspase->CaspaseAssay Measured by

Caption: Key markers and detection methods for apoptosis.

IV. Kinase Activity Assays

Given that the indazole scaffold is a known kinase inhibitor, it is crucial to assess the effect of this compound on kinase activity. Cell-based kinase assays provide a more physiologically relevant context compared to in vitro assays.[7]

A. Cellular Phosphorylation Assay

This assay quantifies the activity of a specific kinase by measuring the phosphorylation of its downstream substrate within the cell.

Protocol:

  • Cell Line Selection: Choose a cell line where the target kinase and its downstream signaling pathway are active.

  • Compound Treatment: Treat the cells with various concentrations of the compound for a short period (e.g., 1-2 hours) to observe direct effects on kinase activity.

  • Cell Lysis: After treatment, wash the cells and lyse them to release cellular proteins.

  • Quantification of Phosphorylation: Use a sandwich ELISA-based method or a bead-based immunoassay (e.g., Luminex) to quantify the levels of the phosphorylated substrate and the total substrate.

  • Data Analysis: Calculate the ratio of phosphorylated protein to total protein for each treatment condition and normalize to the vehicle control. A decrease in this ratio indicates inhibition of the upstream kinase.

Kinase Inhibition Workflow:

Kinase_Inhibition_Workflow cluster_pathway Signaling Pathway cluster_intervention Experimental Intervention cluster_readout Assay Readout Kinase Target Kinase Substrate Downstream Substrate Kinase->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate ELISA Phospho-Substrate ELISA pSubstrate->ELISA Quantified by Compound 1-Methyl-5-(trifluoromethyl) -1H-indazol-3-amine Compound->Kinase Inhibits

Caption: General workflow for assessing kinase inhibition in a cell-based assay.

V. Data Interpretation and Next Steps

The data generated from these assays will provide a comprehensive cellular profile of this compound.

  • Potency and Efficacy: The IC50 values from the proliferation assays will determine the compound's potency in inhibiting cell growth.

  • Mechanism of Action: The apoptosis and kinase activity assays will provide insights into the compound's mechanism of action. A concomitant increase in apoptosis markers and a decrease in the phosphorylation of a specific kinase substrate would strongly suggest that the compound acts as a kinase inhibitor that induces apoptosis.

  • Selectivity: To assess selectivity, the compound should be tested against a panel of different cell lines and in kinase profiling assays to identify its primary target(s).

These foundational cell-based assays are critical for the initial characterization of novel compounds like this compound and provide the necessary data to guide further preclinical development.

References

Application Notes & Protocols for the Formulation of 1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine for Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine (henceforth referred to as C9H8F3N3-IA) for preclinical animal studies. The successful in vivo evaluation of novel chemical entities is critically dependent on the development of an appropriate delivery vehicle that ensures adequate systemic exposure. This guide addresses the common challenges associated with compounds like C9H8F3N3-IA, which, based on its chemical structure—a substituted indazole—is anticipated to exhibit poor aqueous solubility. We will detail a systematic approach to pre-formulation assessment, outline decision-making workflows for formulation strategy selection, and provide step-by-step protocols for the preparation of various formulations suitable for oral and parenteral administration in rodent models. The emphasis is on explaining the rationale behind experimental choices and ensuring the development of a robust and reproducible formulation.

Introduction: The Critical Role of Formulation in Preclinical Success

The journey of a new chemical entity (NCE) from discovery to a potential therapeutic is fraught with challenges, with a significant number of candidates failing in preclinical stages due to poor pharmacokinetic profiles.[1] A primary contributor to this failure is inadequate systemic exposure arising from the poor aqueous solubility of the NCE.[2][3] It is estimated that up to 90% of new drug candidates in the discovery pipeline exhibit poor water solubility.[1] This presents a significant hurdle for toxicological and efficacy studies, where achieving high and consistent drug concentrations in circulation is paramount.[3]

This compound (C9H8F3N3-IA), a fluorinated indazole derivative, belongs to a class of heterocyclic compounds of significant interest in medicinal chemistry.[4] While specific physicochemical data for this compound is not widely published, its structural motifs suggest it is likely a lipophilic molecule with limited aqueous solubility, placing it in the Biopharmaceutics Classification System (BCS) Class II or IV.[2][5] Therefore, a well-designed formulation strategy is not just a technical exercise but a fundamental necessity for the accurate in vivo assessment of C9H8F3N3-IA.

This guide provides a logical framework for tackling this challenge, moving from initial characterization to the final preparation of dosing vehicles for animal studies.

Pre-formulation Assessment: Characterizing Your API

Before embarking on formulation development, a thorough understanding of the physicochemical properties of C9H8F3N3-IA is essential. This data will guide the selection of the most appropriate formulation strategy.

Essential Physicochemical Parameters

A summary of the known and predicted properties of C9H8F3N3-IA is presented in Table 1. Researchers should aim to experimentally determine any unknown parameters.

PropertyValue / Expected ValueSignificance for Formulation
Molecular Formula C₉H₈F₃N₃[6]-
Molecular Weight 215.18 g/mol [6][7]Influences diffusion and dissolution rates.
Appearance White to yellow crystalline powder[7]Indicates the solid-state nature of the compound.
Aqueous Solubility Expected to be low (<10 µg/mL)This is the primary challenge to overcome.
LogP Expected to be high (>3)Indicates lipophilicity; guides solvent and excipient selection.
pKa Not reportedThe presence of the amine group suggests a basic pKa, which will influence solubility in acidic environments.
Melting Point Not reportedProvides an indication of the stability of the crystalline lattice.
Solid-State Form Crystalline[7]Polymorphism can impact solubility and dissolution.
Experimental Determination of Solubility

A tiered approach to solubility testing is recommended.

Protocol 1: Kinetic and Thermodynamic Aqueous Solubility

  • Kinetic Solubility:

    • Prepare a high-concentration stock solution of C9H8F3N3-IA in dimethyl sulfoxide (DMSO).

    • Add a small aliquot of the DMSO stock to a series of aqueous buffers (e.g., pH 2.0, 5.0, 7.4) to a final DMSO concentration of 1-2%.

    • Shake the samples for 1-2 hours at room temperature.

    • Filter the samples to remove any precipitate.

    • Analyze the filtrate for the concentration of C9H8F3N3-IA using a suitable analytical method (e.g., HPLC-UV).

    • The highest concentration obtained is the kinetic solubility. This mimics the conditions of rapid dilution in vivo.

  • Thermodynamic Solubility:

    • Add an excess amount of solid C9H8F3N3-IA powder to a series of aqueous buffers.

    • Agitate the samples at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

    • Filter the samples and analyze the filtrate for drug concentration.

    • This provides the true equilibrium solubility.

Formulation Strategy Selection: A Decision-Making Workflow

The choice of formulation depends on the required dose, the route of administration, and the physicochemical properties of C9H8F3N3-IA. The following workflow, depicted in the diagram below, provides a logical path to selecting an appropriate formulation strategy.

Formulation_Decision_Tree Formulation Strategy Workflow for C9H8F3N3-IA Start Start: C9H8F3N3-IA API Preformulation Pre-formulation Assessment (Solubility, LogP, pKa) Start->Preformulation Solubility_Check Is Aqueous Solubility > Required Dose? Preformulation->Solubility_Check Aqueous_Solution Simple Aqueous Solution (e.g., Saline, PBS with pH adjustment) Solubility_Check->Aqueous_Solution Yes CoSolvent_Check Is solubility sufficient in GRAS co-solvents? Solubility_Check->CoSolvent_Check No CoSolvent_Solution Co-solvent Formulation (e.g., PEG400, Propylene Glycol) CoSolvent_Check->CoSolvent_Solution Yes Suspension_Check Can a stable suspension be formed? CoSolvent_Check->Suspension_Check No Suspension Aqueous Suspension (with suspending & wetting agents) Suspension_Check->Suspension Yes Lipid_Check Is the compound lipophilic (High LogP)? Suspension_Check->Lipid_Check No Lipid_Formulation Lipid-Based Formulation (e.g., Oil solution, SEDDS) Lipid_Check->Lipid_Formulation Yes Complexation Complexation with Cyclodextrins Lipid_Check->Complexation No

Caption: Decision tree for selecting a formulation strategy.

Detailed Formulation Protocols

The following protocols are provided as starting points. Optimization will be required based on the specific dose and stability requirements for C9H8F3N3-IA.

Protocol 2: Co-solvent Formulation for Oral or IV Administration

This approach is suitable for compounds that are poorly soluble in water but soluble in water-miscible organic solvents. The goal is to keep the drug in solution upon administration and dilution in bodily fluids.

Rationale: Co-solvents like PEG 400, propylene glycol, and ethanol can dissolve lipophilic compounds. For intravenous administration, the concentration of the organic solvent must be carefully controlled to avoid hemolysis and toxicity.[8]

Materials:

  • C9H8F3N3-IA

  • Polyethylene glycol 400 (PEG 400)

  • Propylene glycol (PG)

  • Saline (0.9% NaCl)

  • Sterile filters (for IV)

Procedure:

  • Weigh the required amount of C9H8F3N3-IA.

  • In a clean glass vial, dissolve the compound in a pre-determined ratio of co-solvents. A common starting point is a mixture of PEG 400 and PG. For example, a vehicle of 40% PEG 400, 10% PG, and 50% saline.

  • Use a vortex mixer and/or sonication to aid dissolution. Gentle warming may be applied if the compound is heat-stable.

  • Once the compound is fully dissolved, slowly add the aqueous component (e.g., saline) while stirring to avoid precipitation.

  • Visually inspect the final formulation for clarity.

  • For intravenous administration, the final formulation must be sterile-filtered through a 0.22 µm filter.

Self-Validation:

  • Clarity: The final solution should be clear and free of particulates.

  • Stability upon Dilution: Perform a small-scale test by diluting the formulation with saline or PBS to mimic in vivo dilution. The solution should remain clear for a relevant period.

  • pH: Measure the pH of the final formulation to ensure it is within a physiologically acceptable range (pH 4.5-8.0).[9]

Protocol 3: Aqueous Suspension for Oral Administration

If the required dose cannot be achieved in a solution, a suspension is a viable alternative for oral dosing.[10] The key is to ensure a uniform particle size and prevent settling of the drug particles.

Rationale: A suspension increases the surface area of the drug available for dissolution in the gastrointestinal tract. Wetting agents are used to ensure proper dispersion of the hydrophobic drug particles in the aqueous vehicle, while suspending agents increase the viscosity to slow down sedimentation.

Materials:

  • C9H8F3N-IA (micronized, if possible)

  • Wetting agent (e.g., 0.5% Tween® 80 or Polysorbate 80)

  • Suspending agent (e.g., 0.5% - 1% Methylcellulose or Carboxymethylcellulose)

  • Purified water or buffer

Procedure:

  • If necessary, reduce the particle size of C9H8F3N3-IA using a mortar and pestle or other micronization techniques.[2]

  • Prepare the vehicle by dissolving the suspending agent in the majority of the water. This may require heating and/or vigorous stirring. Allow the solution to cool.

  • In a separate container, create a paste by adding a small amount of the vehicle containing the wetting agent to the C9H8F3N3-IA powder.

  • Gradually add the remaining vehicle to the paste while stirring continuously to form a uniform suspension.

  • Use a homogenizer to ensure uniform particle dispersion.

Self-Validation:

  • Particle Size: Analyze the particle size distribution to ensure it is within a desirable range (typically <10 µm).

  • Resuspendability: Allow the suspension to stand and observe for settling. A well-formulated suspension should be easily resuspendable with gentle shaking.

  • Dose Uniformity: After shaking, withdraw samples from the top, middle, and bottom of the suspension and analyze for drug content to ensure homogeneity.

Protocol 4: Lipid-Based Formulation for Oral Administration

For highly lipophilic compounds, lipid-based formulations can significantly enhance oral absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways.[3]

Rationale: Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation with aqueous media, such as the fluids in the GI tract.

Materials:

  • C9H8F3N3-IA

  • Oil (e.g., Sesame oil, Labrafil® M 1944 CS)[11]

  • Surfactant (e.g., Cremophor® EL, Labrasol®)[11]

  • Co-solvent (e.g., Transcutol® HP, PEG 400)

Procedure:

  • Determine the solubility of C9H8F3N3-IA in various oils, surfactants, and co-solvents to identify suitable excipients.

  • Based on the solubility data, select a combination of oil, surfactant, and co-solvent.

  • Weigh the components and mix them in a glass vial.

  • Add the C9H8F3N3-IA to the mixture and stir until fully dissolved. Gentle heating may be required.

Self-Validation:

  • Emulsification Test: Add a small amount of the SEDDS formulation to water in a glass beaker with gentle stirring. A well-formulated SEDDS will rapidly form a clear or bluish-white emulsion.

  • Droplet Size Analysis: Characterize the droplet size of the resulting emulsion using dynamic light scattering. Smaller droplet sizes are generally preferred for better absorption.

Safety and Excipient Considerations

The choice of excipients is critical, as they are not inert and can have their own toxicological profiles.[8] The dose and frequency of administration will dictate the acceptable levels of each excipient.

ExcipientTypical UseRouteNotes on Safety in Rodents
PEG 400 Co-solventOral, IVGenerally well-tolerated. High concentrations can cause renal toxicity.[8]
Propylene Glycol (PG) Co-solventOral, IVGenerally regarded as safe. High doses can cause CNS depression.[8]
Tween® 80 Wetting agent/SurfactantOral, IVWidely used. Can cause hypersensitivity reactions, particularly on IV administration.
Methylcellulose Suspending agentOralConsidered non-toxic and non-irritating.
Sesame Oil Lipid vehicleOralGenerally safe.
Cremophor® EL SurfactantOral, IVAssociated with severe hypersensitivity reactions upon IV administration. Use with caution.

Conclusion

The formulation of this compound for animal studies requires a systematic, data-driven approach. Due to its likely poor aqueous solubility, simple aqueous solutions are improbable for achieving necessary exposures. This guide provides a framework for pre-formulation assessment and detailed protocols for developing co-solvent, suspension, or lipid-based formulations. The importance of validating each formulation for stability, homogeneity, and physiological compatibility cannot be overstated. By carefully selecting and optimizing the delivery vehicle, researchers can ensure reliable and reproducible in vivo data, which is essential for the successful progression of this and other promising new chemical entities.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to empower you to overcome common synthetic challenges and significantly improve the yield and purity of this critical building block.

I. Introduction to the Synthesis

The synthesis of this compound is a multi-step process that presents several challenges, including regioselectivity during N-methylation and potential side product formation. A common and effective synthetic route commences with 2-amino-5-(trifluoromethyl)benzonitrile, which undergoes cyclization with a hydrazine source, followed by N-methylation. Understanding the nuances of each step is paramount to achieving high yields and purity. 3-Aminoindazoles are recognized as valuable scaffolds in the development of bioactive molecules.[1]

This guide will deconstruct the synthesis into its critical stages, offering detailed protocols and addressing potential pitfalls with evidence-based solutions.

II. Synthetic Pathway Overview

A prevalent method for synthesizing the target molecule involves two key transformations:

  • Indazole Ring Formation: Cyclization of 2-amino-5-(trifluoromethyl)benzonitrile with hydrazine to form 5-(trifluoromethyl)-1H-indazol-3-amine.

  • N-Methylation: Regioselective methylation of the indazole nitrogen to yield the desired N-1 isomer, this compound.

The overall synthetic scheme can be visualized as follows:

Synthesis_Overview A 2-Amino-5-(trifluoromethyl)benzonitrile B 5-(Trifluoromethyl)-1H-indazol-3-amine A->B Hydrazine Hydrate, Reflux C This compound B->C Methylating Agent, Base, Solvent Troubleshooting_N_Methylation Start Poor N-1 Regioselectivity Q1 What base and solvent are you using? Start->Q1 A1 K2CO3 / DMF Q1->A1 Common but less selective A2 NaH / THF Q1->A2 Recommended S1 Switch to NaH in THF. This strongly favors N-1 alkylation. A1->S1 Q2 Is the reaction temperature optimized? A2->Q2 End Improved N-1 Selectivity S1->End S2 Lower the temperature. Kinetic control may favor N-1. Q2->S2 Yes S3 Consider a different methylating agent. (e.g., Methyl iodide, Dimethyl sulfate) Q2->S3 No S2->End S3->End

References

Technical Support Center: Overcoming Solubility Challenges with 1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine (CAS: 5685-69-8). This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common solubility issues encountered with this compound. As a Senior Application Scientist, my goal is to blend established physicochemical principles with field-proven techniques to ensure your experiments are successful.

Understanding the Molecule: Why is Solubility a Challenge?

This compound is a crystalline powder, a physical state often indicative of low aqueous solubility.[1] Its molecular structure contributes to this property in several ways:

  • Aromatic Rings: The indazole core is a fused aromatic ring system, which is inherently hydrophobic.

  • Trifluoromethyl (-CF3) Group: This group significantly increases the lipophilicity (fat-solubility) of the molecule. While beneficial for properties like membrane permeability, it markedly decreases aqueous solubility.[2]

  • Amino Group (-NH2): The primary amine at the 3-position offers a site for protonation, making the molecule's solubility highly dependent on pH.

This guide will provide a logical, step-by-step approach to systematically overcome these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm starting a new project. What is the best initial solvent to dissolve this compound for a stock solution?

For initial stock solutions, a high-purity, anhydrous, water-miscible organic solvent is recommended. Based on the properties of similar trifluoromethyl-containing indazole compounds, the following are excellent starting points:

  • Dimethyl Sulfoxide (DMSO): This is the most common choice for creating high-concentration stock solutions of poorly soluble compounds for in vitro biological assays.[3] It is a powerful, polar aprotic solvent that can typically dissolve the compound at concentrations of 10-50 mM.

  • N,N-Dimethylformamide (DMF): Similar to DMSO, DMF is another effective polar aprotic solvent. A related compound, 6-(trifluoromethyl)-1H-indazol-5-amine, is reported to be moderately soluble in DMF.

  • Ethanol or Methanol: While potentially less effective than DMSO or DMF for achieving very high concentrations, these polar protic solvents can be suitable for certain applications and may be preferred if DMSO is incompatible with the experimental system.[4]

Pro-Tip: Always start with a small amount of your compound to test solubility in the chosen solvent before committing the bulk of your material. Gentle warming (to 37°C) or brief sonication can aid dissolution.

Q2: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my cell-based assay. What's happening and how can I fix it?

This is a classic problem known as "antisolvent precipitation." The compound is soluble in the DMSO stock but crashes out when introduced to the aqueous buffer where its solubility is much lower.

Causality: The final concentration of your compound in the aqueous buffer exceeds its thermodynamic solubility limit in that specific medium. The small percentage of DMSO is not sufficient to keep it in solution.

Here is a troubleshooting workflow to address this common issue:

G start Precipitation observed upon dilution in aqueous buffer q1 Is the final DMSO concentration >1%? start->q1 sol1 Reduce DMSO stock concentration and repeat dilution to keep final DMSO ≤0.5% q1->sol1 Yes q2 Precipitation persists? q1->q2 No sol1->q2 sol2 Incorporate a co-solvent (e.g., Ethanol, PEG 400) in the aqueous buffer q2->sol2 Yes end Compound successfully dissolved in aqueous medium q2->end No q3 Still precipitating? sol2->q3 sol3 Adjust the pH of the aqueous buffer to be more acidic q3->sol3 Yes q3->end No q4 Issue unresolved? sol3->q4 sol4 Formulate with a cyclodextrin (e.g., HP-β-CD) to form an inclusion complex q4->sol4 Yes q4->end No sol4->end

Caption: Troubleshooting workflow for compound precipitation.

Q3: Can I use pH adjustment to improve the solubility of this compound?

Absolutely. This is one of the most effective strategies due to the presence of the basic 3-amino group.

The Underlying Principle: The parent indazole ring system is amphoteric, meaning it can act as both an acid and a base.[5] The primary amine group on your compound will become protonated (positively charged) in an acidic environment (pH < pKa). This ionized form is significantly more water-soluble than the neutral form.

Practical Steps:

  • Determine the pKa: While the exact pKa of this compound is not readily published, the pKa of the parent indazole is approximately 1.04 for protonation.[5] The amine group will have a higher pKa, likely in the range of 3-5.

  • Prepare Buffers: Prepare a series of buffers with decreasing pH values (e.g., pH 7.4, 6.0, 5.0, 4.0).

  • Test Solubility: Add your compound (from a DMSO stock) to each buffer, keeping the final DMSO concentration constant and low (e.g., <0.5%).

  • Observe: You should observe a significant increase in solubility as the pH decreases. For most in vitro assays, a final pH that is 1-2 units below the pKa of the amine is often sufficient to maintain solubility without adversely affecting the cells.

G cluster_0 High pH (e.g., 7.4) cluster_1 Low pH (e.g., < 5.0) a Compound (Neutral Form) R-NH₂ b Low Aqueous Solubility (Precipitation Risk) a->b Poor interaction with water c Compound (Ionized Form) R-NH₃⁺ d High Aqueous Solubility (Stays in Solution) c->d Strong ion-dipole interactions with water

Caption: Effect of pH on the solubility of an amine-containing compound.

Q4: What are co-solvents and how can they help with my formulation?

Co-solvents are water-miscible organic solvents used in combination with a primary solvent (like water or buffer) to increase the solubility of poorly soluble compounds.[6][7]

Mechanism of Action: Co-solvents work by reducing the polarity of the aqueous medium. This makes the environment more "hospitable" to hydrophobic molecules, effectively increasing their solubility.[8]

Commonly Used Co-solvents in Research:

Co-solventTypical Use ConcentrationKey Properties & Considerations
Ethanol 1-20%Generally well-tolerated in cell culture at low concentrations (<1%).
Propylene Glycol (PG) 5-40%A common vehicle for in vivo studies; can be viscous.
Polyethylene Glycol 400 (PEG 400) 10-50%Often used in combination with other co-solvents for challenging compounds.
Glycerin 5-30%Increases viscosity; can be useful for specific formulations.

Experimental Protocol: Co-solvent Screening

  • Prepare Co-solvent/Buffer Mixtures: Create a series of your primary aqueous buffer containing increasing percentages of a co-solvent (e.g., 5%, 10%, 20% Ethanol in PBS).

  • Prepare Compound Stock: Dissolve this compound in 100% of the chosen co-solvent to make a concentrated stock.

  • Dilute and Observe: Add the co-solvent stock to the corresponding co-solvent/buffer mixtures to achieve your desired final concentration.

  • Analyze: Visually inspect for clarity. For quantitative results, incubate the solutions, centrifuge to pellet any precipitate, and measure the supernatant concentration via HPLC.

Handling and Safety Precautions

As with any research chemical, proper safety protocols must be followed. While a specific safety data sheet (SDS) for this exact compound may not be universally available, data from analogous indazole amines should guide handling procedures.[9]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[4]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, protected from light.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

This guide provides a foundational framework for addressing the solubility of this compound. By systematically applying these principles and protocols, you can develop a robust and reproducible method for preparing your compound for any experimental application.

References

1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine assay interference problems

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, scientists, and drug development professionals who are working with 1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine and may be encountering challenges related to assay interference. While this compound is not formally classified as a Pan-Assay Interference Compound (PAINS) by established filters, its structural motifs warrant a proactive approach to de-risk potential artifacts early in the discovery pipeline.[1][2] This document provides a structured framework for identifying and mitigating common sources of false-positive or misleading data.

Part 1: Structural Assessment & Potential Interference Mechanisms

The structure of this compound contains several features that, while valuable for molecular recognition, can also contribute to non-specific assay signals.

  • Indazole Core: A nitrogen-containing heterocyclic system common in medicinal chemistry. Such scaffolds can sometimes participate in metal chelation or exhibit intrinsic fluorescence.[3]

  • Aromatic System: The fused ring system is inherently fluorescent and can absorb UV or visible light, creating a risk for interference in optical-based assays (e.g., fluorescence, absorbance).[4][5]

  • Primary Amine (-NH2): This group can act as a nucleophile or a base, potentially reacting with assay components or altering the local pH.[6]

  • Trifluoromethyl (-CF3) Group: This strongly electron-withdrawing group lowers the pKa of the amine and can influence compound solubility, potentially promoting aggregation at higher concentrations.

Based on these features, the most probable interference mechanisms include:

  • Optical Interference: Autofluorescence or quenching of the assay signal.[7]

  • Colloidal Aggregation: Formation of nano- to micro-scale aggregates that sequester and non-specifically inhibit enzymes.[8][9]

  • Non-Specific Reactivity: Covalent modification of proteins, particularly through reactions with nucleophilic residues like cysteine.[3][6]

  • Redox Activity: Participation in redox cycling that generates reactive oxygen species (ROS), which can disrupt assay components.[1]

The following sections provide a logical, step-by-step approach to investigate these potential issues.

Part 2: Frequently Asked Questions (FAQs)

Q1: My hit compound, this compound, is active in my primary screen. What is the first step to rule out interference?

The most crucial first step is to run control experiments that omit key biological components of your assay. This helps to isolate the effect of the compound on the detection technology itself.

  • For biochemical assays: Run the assay with your compound but without the target enzyme or protein. A signal in this context strongly suggests direct interference with the substrate or detection system.

  • For cell-based assays: Test the compound in a parallel assay using cells that do not express the target of interest. Activity in this negative control cell line points to off-target effects or direct compound-mediated artifacts.[10]

Q2: How can I determine if my compound is autofluorescent or is quenching my assay's signal?

Optical interference is a common artifact for aromatic compounds.[5]

  • Autofluorescence Check: Measure the fluorescence of your compound in assay buffer at the same excitation and emission wavelengths used for your reporter fluorophore. A significant signal indicates autofluorescence, which can produce false-positive results.[7]

  • Quenching Check: In a cell-free setup, mix your compound with the fluorescent probe or substrate used in your assay. A decrease in the probe's fluorescence intensity compared to a vehicle control suggests that your compound is quenching the signal, which can lead to false negatives or mask true activity.[5][7]

Q3: My dose-response curve looks unusually steep, or the inhibition appears non-saturable. Could this be due to aggregation?

Yes, these are classic signs of compound aggregation. Small molecules with poor aqueous solubility can form colloidal aggregates that non-specifically inhibit enzymes by sequestering them.[9] This mechanism is a frequent cause of false positives in early drug discovery.[8][11]

A definitive test is to repeat the dose-response measurement in the presence of a small amount (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20. Detergents disrupt colloidal aggregates. If the compound's inhibitory activity is substantially reduced or eliminated, aggregation is the likely mechanism of action.[12]

Q4: The compound is active in a luciferase reporter assay. How do I confirm it's not just inhibiting luciferase?

This is a critical validation step, as direct inhibition of reporter enzymes is a well-documented artifact.[6] You must perform a counter-screen using recombinant luciferase enzyme in a cell-free system. If this compound inhibits the luminescence generated by recombinant luciferase and its substrate (e.g., D-luciferin), then your primary assay results are likely false positives.[12][13]

Q5: Is it possible that an impurity in my compound sample is causing the observed activity?

Absolutely. The purity of the test compound is paramount. False activity can arise from impurities, degradation products, or even residual catalysts from synthesis.[8] It is essential to confirm the identity and purity (ideally >95%) of your compound batch using analytical methods like LC-MS and NMR before investing significant resources in follow-up studies. If results are questionable, re-synthesis or re-purification is recommended.[6]

Part 3: Troubleshooting Guide & Experimental Protocols

This section provides detailed protocols for the essential counter-screens needed to validate hits like this compound.

Troubleshooting Workflow

The following diagram outlines a logical workflow for investigating potential assay interference.

Interference_Workflow cluster_0 Initial Hit Validation cluster_1 Interference Assessment cluster_2 Decision & Next Steps Hit Primary HTS Hit Identified Confirm Confirm Activity & Generate Dose-Response Curve Hit->Confirm Optical Protocol 1: Autofluorescence & Quenching Counter-Screen Confirm->Optical Is assay optical? Aggregation Protocol 2: Aggregation Counter-Screen (Detergent Test) Confirm->Aggregation Is curve steep or non-saturable? Reporter Protocol 3: Reporter Enzyme Inhibition (e.g., Luciferase) Confirm->Reporter Is assay reporter-based? Interference_Detected Interference Confirmed? Optical->Interference_Detected Aggregation->Interference_Detected Reporter->Interference_Detected Triage Triage as Artifact Deprioritize Compound Interference_Detected->Triage Yes Orthogonal Proceed to Orthogonal Assays (Label-free, Biophysical) Interference_Detected->Orthogonal No

Caption: A logical workflow for troubleshooting potential assay interference from HTS hits.

Protocol 1: Autofluorescence & Quenching Counter-Screen

Objective: To determine if the compound intrinsically emits fluorescence or quenches the signal of a known fluorophore at the assay wavelengths.

Materials:

  • Test compound: this compound

  • Assay buffer

  • Assay-compatible microplates (e.g., black, clear-bottom 384-well plates)

  • Fluorescence plate reader

  • (For quenching) The specific fluorescent probe/substrate used in the primary assay

Methodology:

  • Compound Serial Dilution: Prepare a 2-fold serial dilution of the test compound in assay buffer, covering the concentration range of the primary assay (e.g., from 100 µM down to 0.1 µM).

  • Plate Layout:

    • Autofluorescence: Add the compound dilutions to empty wells. Include "buffer only" wells as a negative control.

    • Quenching: In a separate set of wells, add a fixed, final concentration of your fluorescent probe. Then, add the compound dilutions to these wells. Include "probe + vehicle" wells as a no-quenching control.

  • Incubation: Incubate the plate for 15 minutes at room temperature, protected from light.

  • Measurement: Read the plate on a fluorescence reader using the exact same excitation/emission wavelengths and gain settings as the primary assay.

Data Interpretation:

ConditionExpected Result if InterferingImplication
Autofluorescence Compound-only wells show a concentration-dependent increase in signal.False Positive
Quenching Wells with probe + compound show a concentration-dependent decrease in signal compared to probe + vehicle.False Negative / Potency Shift
Protocol 2: Aggregation Counter-Screen (Detergent Test)

Objective: To determine if the compound's inhibitory activity is dependent on the formation of colloidal aggregates.[12]

Materials:

  • All components of the primary biochemical assay (enzyme, substrate, etc.)

  • Test compound

  • Non-ionic detergent stock solution (e.g., 1% Triton X-100 in assay buffer)

  • Assay-compatible microplates

  • Plate reader for the primary assay's detection method

Methodology:

  • Prepare Parallel Buffers: Create two batches of your final assay buffer:

    • Buffer A: Standard assay buffer.

    • Buffer B: Standard assay buffer supplemented with 0.01% Triton X-100.

  • Dose-Response Curves: Generate two full dose-response curves for the test compound.

    • Curve 1: Perform the entire assay using Buffer A.

    • Curve 2: Perform the entire assay using Buffer B.

  • Assay Execution: Run both assays according to the primary protocol, ensuring all other conditions are identical.

  • Data Analysis: Calculate the IC50 value for each condition.

Data Interpretation:

ParameterResult with Standard BufferResult with +0.01% Triton X-100Conclusion
IC50 1.5 µM> 50 µMStrong evidence of aggregation. The >30-fold shift in potency indicates the activity is likely a non-specific artifact.
IC50 1.5 µM1.8 µMNo evidence of aggregation. The compound's activity is not affected by the detergent, suggesting a more specific mechanism of action.
Protocol 3: Luciferase Inhibition Counter-Screen

Objective: To identify direct inhibitors of a luciferase reporter enzyme, a common source of interference in cell-based reporter assays.[13]

Materials:

  • Test compound

  • Recombinant firefly luciferase enzyme

  • Luciferase assay buffer

  • D-luciferin substrate

  • ATP (adenosine triphosphate)

  • White, opaque microplates (384-well)

  • Luminometer

Methodology:

  • Compound Plating: Prepare a serial dilution of the test compound in luciferase assay buffer and add it to the wells of the microplate. Include a known luciferase inhibitor as a positive control and a vehicle-only negative control.

  • Enzyme Addition: Add a fixed concentration of recombinant firefly luciferase to each well.

  • Incubation: Incubate for 15 minutes at room temperature.

  • Signal Initiation: Prepare a working solution of D-luciferin and ATP according to the manufacturer's protocol. Add this solution to all wells to start the reaction.

  • Measurement: Immediately measure the luminescence signal using a luminometer.

Data Interpretation: A concentration-dependent decrease in the luminescence signal indicates that the test compound is a direct inhibitor of the luciferase enzyme. Any activity observed in a primary assay using this reporter is therefore suspect and likely an artifact.

Part 4: Summary & Recommendations

Proactively identifying assay artifacts is a critical component of successful drug discovery campaigns, saving invaluable time and resources.[14][15] While this compound does not belong to a classic PAINS class, its chemical structure possesses features known to cause interference.

If this compound is identified as a hit, we strongly recommend the following tiered approach:

  • Confirm Purity and Identity: Ensure the compound batch is >95% pure by LC-MS and NMR.

  • Execute Tier 1 Counter-Screens: Perform the relevant control experiments described above (e.g., optical interference, reporter inhibition) based on your primary assay format.

  • Assess for Aggregation: Run the detergent test, as aggregation is one of the most common and misleading interference mechanisms.[8]

  • Validate with Orthogonal Assays: If the compound passes all counter-screens, confirm its activity in an orthogonal assay that uses a different detection technology (e.g., a label-free biophysical method like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC)).[16]

By systematically addressing these potential liabilities, you can build confidence that an observed biological activity is genuine and target-specific, enabling the successful progression of your research.

References

Technical Support Center: In Vivo Dosage Optimization for Novel Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A-GS-TSC-2025-01

Disclaimer: Information regarding the specific in vivo dosage for "1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine" is not available in the public domain. This guide provides a comprehensive framework for the in vivo dosage optimization of novel indazole-based small molecules, a process applicable to this and similar research compounds. The principles and protocols described herein are based on established preclinical development strategies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions researchers face when initiating in vivo studies with novel indazole derivatives.

Q1: What is the critical first step for in vivo dosage determination of a novel indazole compound?

The foundational step is to conduct a Maximum Tolerated Dose (MTD) study.[1][2][3] The MTD is the highest dose of a compound that can be administered without causing unacceptable toxicity.[1] This study establishes a safe dose range, which is paramount for the design of subsequent efficacy (pharmacodynamic) studies.[1][3]

Q2: How do I select a starting dose for an MTD study?

The starting dose is typically extrapolated from in vitro data. A common practice is to start at a dose projected to achieve a plasma concentration severalfold higher (e.g., 5-10x) than the in vitro IC50 or EC50 value.[1] However, this is only a preliminary estimate and must be approached with caution, as in vitro potency does not always directly translate to in vivo efficacy or toxicity. A structured dose escalation strategy, often using logarithmic increments, is essential for safely identifying the MTD.[4]

Q3: My indazole derivative has poor aqueous solubility. How does this impact my in vivo study, and what can I do?

Poor aqueous solubility is a frequent challenge with novel small molecules and can lead to low or variable bioavailability, hindering accurate assessment of a compound's efficacy and toxicity.[5][6] If a compound is not adequately dissolved, you may be evaluating the limitations of the formulation rather than the compound's intrinsic activity.

Formulation Strategies to Consider:

  • Co-solvents: Utilize water-miscible organic solvents like DMSO, PEG300/400, or ethanol.[5]

  • Surfactants: Employ non-ionic surfactants such as Tween® 80 or Cremophor® EL to improve solubility and stability.[5]

  • Cyclodextrins: These can form inclusion complexes with hydrophobic molecules, enhancing their solubility.[5]

  • Lipid-based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be highly effective for lipophilic compounds.[6][7]

  • Particle Size Reduction: Micronization or nanosuspension techniques increase the surface area of the compound, which can improve the dissolution rate.[5][8]

It is crucial to include a vehicle-only control group in your studies to ensure the formulation itself does not contribute to toxicity or efficacy endpoints.[1]

Q4: What are the key components of a well-designed in vivo dose-response study?

A robust dose-response study is essential for understanding a compound's potency and efficacy.[9] Key design parameters include:

  • Number of Dose Levels: A minimum of three dose levels, plus a vehicle control, is recommended to establish a clear dose-response relationship.[1]

  • Dose Selection: Doses should be chosen based on the MTD data and should span a range anticipated to produce a clear pharmacological effect, from minimal to maximal response.[1]

  • Sample Size: The number of animals per group must be sufficient for statistical power, which can be determined through power analysis calculations.[9]

  • Randomization and Blinding: Implementing proper randomization of animals into groups and blinding of personnel during data collection and analysis is critical to minimize experimental bias.[1][10]

Part 2: Troubleshooting Guide

This guide provides solutions to specific issues that may arise during your in vivo experiments.

Issue 1: High variability in efficacy or pharmacokinetic (PK) data between animals in the same dose group.

  • Possible Cause: Inconsistent compound formulation or administration. Poorly solubilized compounds can lead to inconsistent dosing.

  • Troubleshooting Steps:

    • Optimize Formulation: Re-evaluate the formulation for solubility and stability. (See FAQ Q3). A detailed protocol for a basic solubility screen is provided in Part 3.

    • Standardize Administration: Ensure consistent administration techniques (e.g., oral gavage volume, injection site and speed) across all animals and technicians.[1]

    • Homogeneity Check: Before each dosing, ensure your formulation is homogenous, especially if it is a suspension.

Issue 2: The compound does not show the expected efficacy, even at doses approaching the MTD.

  • Possible Cause: Insufficient target engagement at the administered dose, potentially due to poor absorption, rapid metabolism, or low permeability.[11]

  • Troubleshooting Steps:

    • Conduct a Pharmacodynamic (PD) Study: A PD study can confirm if the compound is reaching its intended target and producing the expected biological effect. This involves collecting tissue samples at various time points after dosing to measure a biomarker of target engagement (e.g., phosphorylation status of a downstream kinase).[1]

    • Perform a Pilot Pharmacokinetic (PK) Study: A pilot PK study will provide crucial data on the compound's absorption, distribution, metabolism, and excretion (ADME) profile, including key parameters like Cmax (maximum concentration), AUC (area under the curve), and half-life.[4] This data is essential for correlating exposure with efficacy. A basic PK study protocol is outlined in Part 3.

    • Dose Escalation: If the MTD has not been reached and there are no signs of toxicity, a carefully planned dose escalation study may be warranted to determine if higher concentrations are necessary for efficacy.[1]

Issue 3: Unexpected toxicity is observed at doses previously predicted to be safe.

  • Possible Cause: Off-target effects of the compound, toxicity of the vehicle, or issues with the animal model.

  • Troubleshooting Steps:

    • Rule out Vehicle Toxicity: The importance of a vehicle-only control group cannot be overstated. This group is essential for distinguishing between compound-related and vehicle-related toxicity.[1]

    • Investigate Off-Target Effects: If toxicity persists with a confirmed non-toxic vehicle, the compound may have off-target activities. Further in vitro profiling against a broad panel of receptors and kinases may be necessary to identify these liabilities.

    • Comprehensive Safety Assessment: Conduct thorough safety assessments, including monitoring clinical signs, body weight, food and water intake, and performing hematology and serum chemistry analysis.[4]

Part 3: Key Experimental Protocols & Data Visualization

Experimental Workflow for In Vivo Dosage Optimization

The following diagram illustrates a typical workflow for establishing an optimal in vivo dosage for a novel indazole derivative.

G cluster_0 Phase 1: Feasibility & Formulation cluster_1 Phase 2: Safety & Tolerability cluster_2 Phase 3: Exposure & Efficacy cluster_3 Phase 4: Optimization Formulation Formulation Development (Solubility/Stability Screen) MTD Maximum Tolerated Dose (MTD) Study (Dose Escalation) Formulation->MTD Select Vehicle InVitro In Vitro Potency Assay (e.g., IC50) InVitro->MTD Estimate Starting Dose PK Pilot Pharmacokinetic (PK) Study (Single Dose) MTD->PK Define Safe Dose Range Efficacy Dose-Response Efficacy Study MTD->Efficacy Select Dose Levels PKPD PK/PD Modeling & Dose Refinement PK->PKPD Exposure Data (AUC, Cmax) Efficacy->PKPD Efficacy Data (e.g., %TGI)

Caption: Workflow for In Vivo Dose Optimization.

Protocol 1: Basic Formulation Solubility Screen

Objective: To identify a suitable vehicle for in vivo administration of a poorly soluble indazole derivative.

Materials:

  • Test compound (e.g., this compound)

  • Vehicles to test:

    • Saline (0.9% NaCl)

    • 5% DMSO in Saline

    • 10% Cremophor® EL in Saline

    • 20% PEG400 in Saline

    • 5% DMSO / 5% Tween® 80 in Saline

  • Vortex mixer, sonicating water bath, microcentrifuge tubes.

Procedure:

  • Weigh out 2 mg of the test compound into five separate microcentrifuge tubes.

  • Add 1 mL of each test vehicle to the respective tubes to achieve a target concentration of 2 mg/mL.

  • Vortex each tube vigorously for 2 minutes.

  • Place the tubes in a sonicating water bath for 15 minutes.

  • Allow the tubes to sit at room temperature for 1 hour.

  • Visually inspect each tube for undissolved particles against a dark background.

  • For a more quantitative assessment, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Carefully collect the supernatant and analyze the concentration using a suitable method (e.g., HPLC-UV).

Protocol 2: Pilot Dose-Ranging / MTD Study

Objective: To determine the maximum tolerated dose (MTD) of the test compound in mice.

Animal Model:

  • Species: BALB/c mice (or other appropriate strain)

  • Sex: Female (or both sexes if required)

  • Age: 8-10 weeks

  • Number: 3-5 mice per dose group

Procedure:

  • Dose Selection: Based on in vitro data, select a starting dose and a series of escalating doses (e.g., 10, 30, 100 mg/kg). Logarithmic dose increments are commonly used.[4]

  • Group Allocation: Randomly assign animals to dose groups, including a vehicle control group.

  • Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection) once daily for 5-7 days.

  • Monitoring: Monitor animals at least twice daily for clinical signs of toxicity (e.g., changes in posture, activity, breathing). Record body weights daily.

  • Endpoint: The MTD is often defined as the highest dose that does not cause more than a 10-15% reduction in body weight and does not produce severe clinical signs of toxicity.[12]

  • Pathology: At the end of the study, perform a gross necropsy. For a more detailed assessment, collect key organs for histopathology.[4]

Table 1: Example MTD Study Results

Dose Group (mg/kg)NMean Body Weight Change (%)Clinical Signs of ToxicityMortality
Vehicle Control5+2.5%None observed0/5
105+1.8%None observed0/5
305-3.2%Mild lethargy post-dosing0/5
1005-12.5%Significant lethargy, ruffled fur1/5
3005-21.0%Severe lethargy, ataxia3/5
Based on this hypothetical data, the MTD would be estimated to be around 30-50 mg/kg.
Protocol 3: Pilot Pharmacokinetic (PK) Study

Objective: To determine the basic pharmacokinetic profile of the test compound after a single dose.

Animal Model:

  • Species: BALB/c mice (or other appropriate strain)

  • Number: 3 mice per time point

Procedure:

  • Dosing: Administer a single dose of the test compound (e.g., at the MTD or a lower, efficacious dose) via the intended route.

  • Sample Collection: Collect blood samples (e.g., via tail vein or cardiac puncture for terminal collection) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Plot the plasma concentration versus time and calculate key PK parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.

Table 2: Example Pilot PK Data Summary

ParameterUnitValue (Mean ± SD)
Dose (Oral)mg/kg30
Cmaxng/mL1520 ± 210
Tmaxhr1.0
AUC (0-24h)hr*ng/mL7850 ± 950
t1/2 (half-life)hr4.5 ± 0.8
Decision-Making in Dosage Optimization

The following diagram illustrates the decision-making process based on initial study outcomes.

G outcome outcome action action start Initial Efficacy Study Results efficacy_check Efficacy Observed? start->efficacy_check toxicity_check Toxicity Observed? efficacy_check->toxicity_check Yes exposure_check Adequate Exposure (PK)? efficacy_check->exposure_check No outcome_1 Optimal Dose Range Identified toxicity_check->outcome_1 No outcome_2 Therapeutic Window is Narrow toxicity_check->outcome_2 Yes outcome_3 Target Not Validated or Compound Inactive exposure_check->outcome_3 Yes outcome_4 Poor Bioavailability exposure_check->outcome_4 No action_1 Confirm in Orthotopic/ Transgenic Models outcome_1->action_1 Proceed to Advanced Models action_2 action_2 outcome_2->action_2 Refine Dose & Schedule/ Consider Formulation Change action_3 action_3 outcome_3->action_3 Re-evaluate Mechanism of Action action_4 action_4 outcome_4->action_4 Optimize Formulation/ Change Route of Administration

Caption: Decision Tree for Dose Optimization.

References

Technical Support Center: Crystallization of 1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine (CAS: 5685-69-8). This molecule, containing a privileged indazole scaffold and an electron-withdrawing trifluoromethyl group, presents unique crystallization challenges that require a systematic and informed approach.[1][2] This document provides in-depth, experience-driven troubleshooting advice and detailed protocols to facilitate the generation of high-quality crystalline material.

The trifluoromethyl (-CF3) group significantly increases the lipophilicity and metabolic stability of a molecule but can also influence its packing in the crystal lattice.[3][4] Similarly, the indazole core, with its hydrogen bond donor and acceptor sites, can lead to complex supramolecular assemblies and potential polymorphism, making crystallization a non-trivial step.[5]

Physicochemical Properties of this compound

A foundational understanding of the compound's properties is the first step in designing a successful crystallization strategy.

PropertyValueSource(s)
CAS Number 5685-69-8[6][7]
Molecular Formula C₉H₈F₃N₃[6][8]
Molecular Weight 215.18 g/mol [6][8]
Appearance White to yellow crystalline powder[6]
Purity (Typical) ≥95-97%[8]

Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles encountered during the crystallization of this compound.

Q1: What is the most critical factor for successfully crystallizing this compound? The choice of solvent system is paramount.[9] An ideal solvent should fully dissolve the compound at an elevated temperature but provide low solubility at room temperature or below. Given the presence of the trifluoromethyl group, which enhances lipophilicity, you may find success in moderately polar to non-polar solvents.[4][10] However, the amine and indazole nitrogens can participate in hydrogen bonding, so solvents with some hydrogen bonding capacity (e.g., alcohols, esters) should not be overlooked. A systematic solvent screen is always the recommended starting point.

Q2: My compound is not crystallizing at all, even after cooling. What should I do? This indicates your solution is not sufficiently supersaturated or that nucleation is kinetically hindered.[11] Several techniques can be employed to induce crystallization:

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic imperfections on the glass provide nucleation sites.[12]

  • Seeding: Introduce a single, well-formed crystal of the compound (a "seed crystal") into the solution. This provides a template for further crystal growth.[9]

  • Concentration: Slowly evaporate some of the solvent to increase the compound's concentration and drive it toward supersaturation.[12]

  • Lower Temperature: If cooling to room temperature is ineffective, try using an ice bath or a refrigerator to further decrease solubility.[9]

Q3: My experiment resulted in a thick, non-crystalline oil instead of a solid. What is "oiling out" and how can I prevent it? "Oiling out" occurs when the compound's solubility limit is exceeded at a temperature above its melting point (or the melting point of a solvate).[9] It can also be caused by cooling the solution too rapidly or the presence of impurities.[9][12] To resolve this:

  • Re-heat the solution to dissolve the oil completely.

  • Add a small amount of additional solvent (1-5% more) to slightly decrease the saturation level.

  • Allow the solution to cool much more slowly. Insulating the flask can help achieve a slower cooling gradient.[12]

  • Consider using a solvent with a lower boiling point.

Q4: The crystals I obtained are very small, like a fine powder or tiny needles. How can I grow larger, higher-quality crystals? The formation of many small crystals indicates that the rate of nucleation is much higher than the rate of crystal growth.[13] This often happens when a solution becomes supersaturated too quickly. To obtain larger crystals, you must slow down the process:

  • Reduce Supersaturation: Use a slightly larger volume of solvent or cool the solution more slowly. The goal is to remain in the "metastable zone" where existing crystals grow rather than new ones forming.[13]

  • Use a Different Solvent System: A solvent in which the compound is slightly more soluble can slow down the crystallization rate.

  • Purity: Ensure the starting material is of high purity. Impurities can inhibit crystal growth and promote rapid precipitation.[14]

In-Depth Troubleshooting Guides

This section provides a structured approach to resolving more persistent crystallization issues.

Problem: Persistent Failure to Crystallize

If basic induction techniques fail, a more fundamental issue with the chosen solvent or concentration is likely.

  • Causality: The solution may be too dilute, or the chosen solvent is simply too effective at keeping the compound dissolved, even at low temperatures. The thermodynamic barrier to nucleation may also be too high.

  • Troubleshooting Workflow:

Caption: Troubleshooting workflow for non-crystallizing solutions.

Problem: Poor Crystal Quality (Needles, Plates, Aggregates)

Poor crystal habit can be detrimental to filtration, drying, and downstream processing.

  • Causality: Crystal morphology is a function of the solvent environment and the rate of growth. Rapid crystallization often leads to needle-like crystals, as growth occurs fastest along a single axis. Impurities can also act as "habit modifiers," altering the crystal shape.[14]

  • Solutions:

    • Slow Down the Process: This is the most effective strategy. Decrease the cooling rate, or use a vapor diffusion setup with a less volatile anti-solvent.[13]

    • Solvent Mixtures: Experiment with co-solvents. Adding a small amount of a second, miscible solvent can disrupt unfavorable crystal packing interactions and promote more uniform growth.

    • Re-crystallize: Purify the material further. A simple re-crystallization can often remove the impurities affecting crystal habit.

Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol is designed to efficiently identify promising single-solvent systems for crystallization.

  • Preparation: Dispense ~15-20 mg of this compound into several small, labeled vials.

  • Solvent Addition: To each vial, add a different candidate solvent (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene, Acetonitrile, Heptane) dropwise at room temperature until the solid just dissolves. Note the approximate solubility.

  • Evaluation Criteria:

    • Poor Candidate: The compound is insoluble or sparingly soluble at room temperature.

    • Poor Candidate: The compound is highly soluble at room temperature (dissolves in <0.2 mL).

    • Good Candidate: The compound is moderately soluble at room temperature but dissolves readily upon gentle heating.

  • Heating and Cooling: For "Good Candidates," heat the vial until the solution is clear. Allow it to cool slowly to room temperature, then place it in an ice bath for 20-30 minutes.

  • Observation: Observe the quality and quantity of the crystals formed. The solvent that yields well-defined crystals with a good recovery is the best starting point for optimization.

Protocol 2: Anti-Solvent Crystallization by Vapor Diffusion

This method is gentle, requires minimal material, and is excellent for growing high-quality crystals.[15]

  • Principle: A solution of the compound in a "good" solvent is allowed to slowly equilibrate with the vapor of a "poor" solvent (the anti-solvent). The anti-solvent gradually diffuses into the solution, reducing the compound's solubility and inducing slow crystallization.

G cluster_0 Sealed Outer Vial cluster_1 Open Inner Vial AntiSolvent Pool of Anti-Solvent (e.g., Heptane, Water) CompoundSolution Compound dissolved in 'Good' Solvent (e.g., Acetone, THF) Vapor Anti-Solvent Vapor Vapor->CompoundSolution Slow Diffusion

Caption: Setup for anti-solvent crystallization via vapor diffusion.

Methodology:

  • Dissolution: Dissolve 5-10 mg of the compound in a minimal amount of a relatively volatile "good" solvent (e.g., Dichloromethane, Acetone, Ethyl Acetate) in a small, open vial.[9]

  • Setup: Place this inner vial inside a larger, sealable container (like a jar or a larger beaker covered with a watch glass).

  • Anti-Solvent Addition: Add a larger volume (2-5 mL) of a miscible, more volatile "anti-solvent" (a solvent in which the compound is insoluble, e.g., Hexane, Heptane, Pentane) to the bottom of the outer container, ensuring it does not splash into the inner vial.[9]

  • Incubation: Seal the outer container and leave it undisturbed in a vibration-free location for several hours to days.

  • Observation: Crystals should slowly form in the inner vial as the anti-solvent vapor diffuses into the good solvent.

References

Technical Support Center: Refining Purification Protocols for 1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the purification of 1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals who are working with this important heterocyclic amine. The purity of this compound is often critical for its successful use in subsequent synthetic steps and for ensuring the validity of biological screening data. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this and structurally related compounds. The protocols and advice provided herein are grounded in established principles of organic chemistry and draw from extensive experience in the purification of complex small molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile of your sample will largely depend on the synthetic route employed. However, some common impurities to anticipate include:

  • Regioisomers: The formation of the corresponding 2-methyl-5-(trifluoromethyl)-2H-indazol-3-amine is a common side product in the alkylation of indazoles.

  • Unreacted Starting Materials: Depending on the synthesis, you may have residual amounts of the unmethylated indazole precursor or the methylating agent.

  • Byproducts from Synthesis: Side reactions can lead to various byproducts. For instance, if the synthesis involves a cyclization step, incomplete cyclization or alternative cyclization pathways can generate impurities.

  • Solvent Residues: Residual solvents from the reaction or initial work-up can be present.

Q2: What are the recommended analytical techniques to assess the purity of this compound?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity analysis. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like trifluoroacetic acid or formic acid to improve peak shape) is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are crucial for structural confirmation and for identifying and quantifying impurities. The presence of the trifluoromethyl group makes 19F NMR a particularly powerful tool.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product and to identify the mass of any unknown impurities.

  • Melting Point: A sharp melting point range is a good indicator of high purity for crystalline solids.

Q3: Is this compound stable under acidic or basic conditions?

A3: Indazoles are generally stable under a range of pH conditions. However, the amino group can be protonated under acidic conditions, which will significantly alter its solubility and chromatographic behavior. This property can be exploited during purification (e.g., in an acid-base extraction). Strong basic conditions should be used with caution, as they could potentially lead to decomposition over extended periods or at elevated temperatures.

Troubleshooting Guide: Purification by Recrystallization

Recrystallization is often the most efficient method for purifying crystalline solids to a high degree of purity. The key is to find a suitable solvent or solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities remain soluble at all temperatures.

Problem 1: The compound "oils out" instead of crystallizing.

  • Possible Cause: The solvent is too nonpolar for the compound, or the solution is cooling too rapidly.

  • Solution:

    • Add a more polar co-solvent: If you are using a nonpolar solvent like hexanes, try adding a small amount of a more polar solvent like ethyl acetate or acetone dropwise to the hot, oiled-out mixture until it redissolves. Then, allow the solution to cool slowly.

    • Slow cooling: Ensure the flask is cooling slowly to allow for proper crystal lattice formation. You can insulate the flask with glass wool or place it in a warm bath that is allowed to cool to room temperature.

    • Scratching: Use a glass rod to scratch the inside of the flask at the meniscus to induce crystallization.

    • Seeding: If you have a small amount of pure crystalline material, add a seed crystal to the cooled solution to initiate crystallization.

Problem 2: Poor recovery of the purified compound.

  • Possible Cause: The compound has significant solubility in the solvent even at low temperatures, or too much solvent was used.

  • Solution:

    • Solvent Selection: The chosen solvent may not be optimal. A good recrystallization solvent should have poor solubility for your compound at low temperatures.

    • Use a mixed solvent system: A mixture of a "good" solvent (in which the compound is very soluble) and a "poor" solvent (in which the compound is sparingly soluble) can be effective. Dissolve the compound in a minimal amount of the hot "good" solvent and then add the "poor" solvent dropwise until the solution becomes slightly cloudy. Add a few more drops of the "good" solvent to clarify and then allow it to cool. For indazole derivatives, solvent systems like ethanol/water or acetone/water are often successful.[1]

    • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the compound.

    • Cooling: Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator) to maximize precipitation, but be mindful that this may also cause some impurities to precipitate.

Problem 3: The purified material is not significantly purer than the crude product.

  • Possible Cause: The impurity has very similar solubility properties to the desired compound in the chosen solvent.

  • Solution:

    • Change the solvent: Experiment with different solvents or solvent systems. A different solvent may have a better solubility profile for separating the impurity.

    • Perform a second recrystallization: A second recrystallization from the same or a different solvent system can often significantly improve purity.

    • Consider a pre-purification step: If the crude material is very impure, a preliminary purification by column chromatography may be necessary to remove the bulk of the impurities before a final recrystallization.

Recommended Recrystallization Solvents for this compound:
Solvent SystemRationale
Ethanol/WaterEthanol is a good solvent for many organic compounds, and the addition of water as an anti-solvent can effectively induce crystallization.[1]
Acetone/WaterSimilar to ethanol/water, this system is effective for moderately polar compounds.[1]
Ethyl Acetate/HexanesA common solvent system for compounds of intermediate polarity.
TolueneCan be effective for aromatic compounds, especially for removing more polar impurities.

Troubleshooting Guide: Purification by Column Chromatography

Column chromatography is a versatile technique for separating compounds with different polarities. For this compound, a primary amine, special considerations are needed when using silica gel as the stationary phase.

Problem 1: Significant peak tailing in the chromatogram.

  • Possible Cause: The basic amino group is interacting strongly with the acidic silanol groups on the surface of the silica gel. This leads to a non-ideal elution profile.

  • Solution:

    • Add a basic modifier to the mobile phase: Adding a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine to the eluent will compete with the amine product for binding to the acidic sites on the silica, leading to sharper peaks.

    • Use a different stationary phase: Consider using alumina (neutral or basic) or a commercially available amine-functionalized silica gel, which are designed to minimize interactions with basic compounds.

    • Buffer the mobile phase: In some cases, using a buffered mobile phase can help to control the ionization state of the amine and improve peak shape.

Problem 2: Poor separation of the desired compound from impurities.

  • Possible Cause: The polarity of the mobile phase is not optimized for the separation.

  • Solution:

    • Optimize the mobile phase: Use thin-layer chromatography (TLC) to screen different solvent systems. A good starting point for many nitrogen-containing heterocycles is a mixture of hexanes and ethyl acetate, or dichloromethane and methanol. Adjust the ratio of the solvents to achieve good separation of the spots on the TLC plate. The desired compound should have an Rf value of approximately 0.2-0.4 for optimal separation on a column.

    • Use a gradient elution: If there is a large polarity difference between the desired compound and the impurities, a gradient elution (gradually increasing the polarity of the mobile phase during the separation) can be more effective than an isocratic elution (using a constant mobile phase composition).

    • Column packing and loading: Ensure the column is packed uniformly and the sample is loaded in a concentrated band at the top of the column. A dilute sample will lead to broad bands and poor separation.

Problem 3: The compound does not elute from the column.

  • Possible Cause: The compound is too polar for the mobile phase and is irreversibly adsorbed onto the silica gel.

  • Solution:

    • Increase the polarity of the mobile phase: Gradually increase the proportion of the more polar solvent in your eluent. For very polar compounds, a mobile phase like dichloromethane/methanol may be necessary.

    • Add a basic modifier: As mentioned for peak tailing, adding a base like triethylamine can help to elute strongly adsorbed basic compounds.

    • Consider reversed-phase chromatography: If normal-phase chromatography is proving difficult, reversed-phase chromatography (e.g., using a C18 column with a mobile phase of water and acetonitrile or methanol) may be a better option.

Recommended Column Chromatography Conditions:
Stationary PhaseMobile Phase (starting point)Modifier
Silica GelHexanes:Ethyl Acetate (e.g., 7:3)0.5% Triethylamine
Silica GelDichloromethane:Methanol (e.g., 98:2)0.5% Triethylamine
Amine-functionalized SilicaHexanes:Ethyl Acetate (e.g., 8:2)None typically needed

Visualizing the Purification Workflow

The following diagram illustrates a typical decision-making workflow for the purification of this compound.

PurificationWorkflow cluster_start Crude Product Analysis cluster_decision Purity Assessment cluster_purification Purification Strategy cluster_end Final Product Start Crude 1-Methyl-5-(trifluoromethyl) -1H-indazol-3-amine Analysis Purity Analysis (TLC, HPLC, NMR) Start->Analysis Decision Purity > 98%? Analysis->Decision Recrystallization Recrystallization (e.g., EtOH/Water) Decision->Recrystallization High Purity with Crystalline Impurities Column Column Chromatography (Silica, basic modifier) Decision->Column Low Purity or Oily Impurities Final_Analysis Final Purity Analysis Recrystallization->Final_Analysis Column->Final_Analysis Pure_Product Pure Product (>99%) Final_Analysis->Pure_Product

Caption: Decision workflow for purification.

Identification of Impurities by 1H NMR

  • N-Methyl Signal: The chemical shift of the N-methyl protons will be different for the 1-methyl and 2-methyl isomers. This is often the most straightforward way to distinguish them.

  • Aromatic Protons: The substitution pattern on the benzene ring will lead to a characteristic set of signals. The coupling constants and chemical shifts of these protons can be diagnostic. For the 5-(trifluoromethyl) substituted indazole, you would expect to see three signals in the aromatic region. The electronic environment of these protons will be subtly different between the 1-methyl and 2-methyl isomers, which may be observable in a high-field NMR spectrum.

The following diagram illustrates the logical process for identifying a potential regioisomeric impurity.

ImpurityID Crude_NMR Acquire 1H NMR of Crude Product Check_NMe Examine N-Methyl Region (approx. 3.5-4.5 ppm) Crude_NMR->Check_NMe Check_Aromatic Analyze Aromatic Region (approx. 7.0-8.5 ppm) Crude_NMR->Check_Aromatic Compare Compare with Reference Spectra or Predicted Shifts Check_NMe->Compare Check_Aromatic->Compare Impurity_Present Regioisomeric Impurity Likely Present Compare->Impurity_Present Two distinct N-Me signals or complex aromatic multiplets Impurity_Absent Regioisomeric Impurity Absent or Minor Compare->Impurity_Absent Single N-Me signal and expected aromatic pattern

Caption: Impurity identification flowchart.

References

Technical Support Center: A Researcher's Guide to Minimizing Off-Target Effects of 1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive framework for understanding, identifying, and mitigating potential off-target effects of this and other small molecule inhibitors. Given that this compound is a novel investigational compound, this document emphasizes general, yet critical, principles and state-of-the-art methodologies for ensuring experimental rigor and data integrity.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a primary concern when using small molecule inhibitors like this compound?

A1: Off-target effects are unintended interactions of a small molecule inhibitor with biomolecules other than its designated therapeutic target.[1][2] These interactions are a significant concern because they can lead to misinterpretation of experimental outcomes, where an observed phenotype may be erroneously attributed to the inhibition of the intended target.[2] Furthermore, off-target binding can result in cellular toxicity and diminish the translatability of preclinical findings to clinical applications.[1][2]

Q2: My initial screen with this compound shows a potent effect. How can I be sure this is an on-target effect?

A2: A multi-faceted validation approach is crucial. A primary strategy is to utilize a structurally related but biologically inactive control compound. If this negative control does not produce the same phenotype, it strengthens the evidence for an on-target effect.[2] Another powerful technique is to employ a structurally distinct inhibitor that targets the same protein.[1] If both inhibitors elicit the same biological response, it is more likely a consequence of on-target inhibition.[1]

Q3: What is the first step I should take to proactively assess the potential for off-target effects?

A3: A comprehensive literature review on the indazole scaffold and trifluoromethylated compounds can provide initial insights into potential off-target families.[3][4] The trifluoromethyl group, for instance, can enhance metabolic stability and binding affinity, which may also influence off-target interactions.[4] Following this, computational approaches can predict potential off-target interactions.[5][6][7] However, these predictions must be followed by empirical validation.

Q4: Are there any general considerations for the trifluoromethyl group in my compound?

A4: Yes, the trifluoromethyl (-CF3) group is a key substituent in medicinal chemistry that can significantly enhance properties like metabolic stability, lipophilicity, and binding affinity.[4][8] Its strong electron-withdrawing nature can influence the compound's interaction with its target and potential off-targets.[8][9] While beneficial for potency, these characteristics also necessitate a thorough evaluation of selectivity.

Troubleshooting Guide: From Unexpected Results to Confident Conclusions

Scenario 1: I'm observing a significant cellular phenotype at a concentration that is much higher than the biochemical IC50 of this compound. Could this be an off-target effect?

This is a classic indication of potential off-target activity. A wide gap between biochemical potency and the concentration required for a cellular effect suggests that either the compound has poor cell permeability or that the observed phenotype is due to engagement with other cellular targets.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for discrepant biochemical and cellular data.

Protocol 1: Cellular Thermal Shift Assay (CETSA)

  • Objective: To verify that this compound engages its intended target within intact cells.[2]

  • Methodology:

    • Cell Treatment: Treat cultured cells with a range of concentrations of the inhibitor or a vehicle control (e.g., DMSO).

    • Cell Lysis and Heating: Harvest and lyse the cells. Aliquot the lysates and heat them across a temperature gradient (e.g., 40°C to 70°C).[2]

    • Separation and Detection: Separate soluble proteins from aggregated proteins via centrifugation. Analyze the amount of the target protein in the soluble fraction using Western blotting or ELISA.

  • Expected Outcome: If the inhibitor binds to the target protein, it will stabilize it, resulting in more protein remaining in the soluble fraction at higher temperatures compared to the vehicle control.

Protocol 2: Genetic Validation using CRISPR-Cas9 or siRNA

  • Objective: To determine if the observed phenotype is dependent on the presence of the intended target.

  • Methodology:

    • Target Knockdown/Knockout: Use siRNA or a CRISPR-Cas9 system to reduce or eliminate the expression of the target protein. Validate the knockdown/knockout by Western blot or qPCR.

    • Phenotypic Assessment: Perform the same phenotypic assay on the knockdown/knockout cells as was done with the inhibitor.

  • Expected Outcome: If the phenotype observed with the inhibitor is recapitulated in the knockdown/knockout cells, it is strong evidence for an on-target effect. If the phenotype is absent, it suggests the inhibitor is acting through an off-target mechanism.

Scenario 2: My experiments with this compound show unexpected cytotoxicity in my cell lines.

Cytotoxicity can be a result of on-target toxicity (if the target is essential for cell survival) or off-target effects.

Troubleshooting Steps:

  • Dose-Response Analysis: Perform a detailed dose-response curve to determine the concentration at which cytotoxicity occurs and compare it to the IC50 for the target.

  • Use of a Negative Control: Synthesize or obtain a structurally similar but inactive analog of your compound. If the inactive analog does not cause cytotoxicity, the effect is likely mediated by a specific molecular interaction.

  • Orthogonal Inhibitor Testing: Test a structurally different inhibitor for the same target. If it also shows cytotoxicity, it may be an on-target effect.[1] If not, it points towards an off-target effect of your specific compound.

  • Kinome-wide Selectivity Screening: Since the indazole scaffold is common in kinase inhibitors, perform a broad kinase panel screen to identify other kinases that your compound inhibits.[10][11][12][13] This can reveal potent off-target kinases that may be responsible for the cytotoxicity.

Table 1: Key Parameters for Kinase Selectivity Profiling

ParameterRecommendationRationale
Assay Format Radiometric or mobility shift assaysProvide high-quality, quantitative data on kinase inhibition.[10]
Number of Kinases Broad panel (e.g., >400 kinases)To comprehensively assess selectivity across the kinome.
Inhibitor Concentration Single high concentration (e.g., 1-10 µM) for initial screen, followed by IC50 determination for hits.Efficiently identifies potent off-target interactions.[13]
ATP Concentration At or near the Km for each kinaseProvides a more physiologically relevant measure of inhibitory potency.[11]
Scenario 3: I have identified a likely off-target effect. What are my next steps?

Once an off-target effect is suspected or confirmed, the goal is to identify the responsible off-target protein(s).

Advanced Strategies for Off-Target Identification:

  • Proteomic Profiling: Techniques like chemical proteomics can identify the proteins that your compound interacts with in an unbiased, proteome-wide manner.[14][15][16][17][18] This involves using a derivatized version of your compound to "pull down" its binding partners from cell lysates, which are then identified by mass spectrometry.

  • Computational Modeling: In silico methods can predict potential off-target interactions based on the chemical structure of your compound and known protein binding pockets.[6][7] These predictions can then be experimentally validated.

G cluster_0 Off-Target Identification Workflow Start Start Suspected Off-Target Effect Suspected Off-Target Effect Start->Suspected Off-Target Effect Chemical Proteomics Chemical Proteomics Suspected Off-Target Effect->Chemical Proteomics Computational Prediction Computational Prediction Suspected Off-Target Effect->Computational Prediction Identify Protein Binders Identify Protein Binders Chemical Proteomics->Identify Protein Binders Computational Prediction->Identify Protein Binders Validate Hits Validate Hits Identify Protein Binders->Validate Hits Biochemical Assays Biochemical Assays Validate Hits->Biochemical Assays Cell-Based Assays Cell-Based Assays Validate Hits->Cell-Based Assays End End Biochemical Assays->End Cell-Based Assays->End

Caption: Workflow for identifying and validating off-target proteins.

References

Technical Support Center: Scaling Up 1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this important pharmaceutical intermediate. We will delve into the causality behind experimental choices, provide troubleshooting guidance, and answer frequently asked questions to ensure the integrity and success of your scale-up campaigns.

Introduction: The Synthetic Challenge

The synthesis of this compound typically proceeds through the cyclization of a 2-halo-5-(trifluoromethyl)benzonitrile with methylhydrazine. While straightforward on a laboratory scale, scaling up this process introduces significant challenges, primarily concerning regioselectivity, purification, and safety. This guide will address these critical aspects in a practical, question-and-answer format.

A common synthetic route involves the reaction of 2-fluoro-5-(trifluoromethyl)benzonitrile with methylhydrazine. This reaction can lead to a mixture of two regioisomers: the desired this compound and the undesired 2-methyl-5-(trifluoromethyl)-1H-indazol-3-amine.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and scale-up of this compound.

Issue 1: Poor Regioselectivity and Formation of the 2-Methyl Isomer

Question: My reaction is producing a significant amount of the undesired 2-methyl isomer. How can I improve the regioselectivity for the 1-methyl product?

Answer: The formation of both N-1 and N-2 alkylated indazoles is a common challenge.[1] The ratio of these isomers is influenced by a delicate balance of steric and electronic effects, as well as the reaction conditions. Here are several strategies to improve selectivity for the N-1 position:

  • Solvent Selection: The polarity of the solvent can significantly impact the isomer ratio. Non-polar, aprotic solvents often favor the formation of the N-1 isomer. Consider screening solvents like toluene, xylene, or dioxane. In contrast, polar aprotic solvents like DMF or DMSO may lead to a higher proportion of the N-2 isomer.[1]

  • Base Selection: The choice of base is critical. Sterically hindered bases can favor deprotonation at the less hindered N-1 position. Consider using bases such as potassium tert-butoxide (KOtBu) or lithium diisopropylamide (LDA) over smaller bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

  • Temperature Control: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable 1-methyl isomer.[1] However, this may also decrease the reaction rate, so optimization is necessary.

  • Order of Addition: Adding the methylhydrazine slowly to a solution of the benzonitrile and base at a controlled temperature can help to minimize side reactions and improve selectivity.

Table 1: Factors Influencing Regioselectivity in Indazole Synthesis

ParameterCondition Favoring N-1 IsomerRationale
Solvent Non-polar, aprotic (e.g., Toluene, Xylene)Minimizes solvation of the indazole anion, favoring reaction at the more sterically accessible N-1 position.
Base Sterically hindered (e.g., KOtBu, LDA)Preferentially deprotonates the less sterically hindered N-1 position.
Temperature Lower temperaturesFavors the formation of the thermodynamically more stable N-1 isomer.
Protecting Groups Temporary N-2 protection (advanced)Directs methylation to the N-1 position, followed by deprotection.
Issue 2: Difficult Purification and Isomer Separation

Question: I am struggling to separate the 1-methyl and 2-methyl isomers on a large scale. What are some effective purification strategies?

Answer: Separating closely related isomers like the N-1 and N-2 methyl indazoles can be challenging, especially at scale where chromatography is less desirable. Here are some practical approaches:

  • Fractional Crystallization: This is often the most viable method for large-scale purification. The two isomers may have different solubilities in various solvent systems. A systematic screening of solvents and solvent mixtures (e.g., ethanol/water, isopropanol/heptane) at different temperatures is recommended. Seeding with a pure crystal of the desired 1-methyl isomer can facilitate crystallization.

  • Salt Formation: The basicity of the two isomers might be slightly different, allowing for selective salt formation. Experiment with various acids (e.g., HCl, H2SO4, tartaric acid) in different solvents. The resulting salts will have different crystal structures and solubilities, which can be exploited for separation.

  • Derivatization: In some cases, it may be beneficial to derivatize the mixture with a reagent that reacts selectively with one isomer. The resulting derivative can then be separated, and the desired isomer can be regenerated in a subsequent step. This is a more complex approach but can be effective when other methods fail.

Issue 3: Safety Concerns with Hydrazine Reagents

Question: What are the primary safety concerns when using methylhydrazine on a large scale, and how can they be mitigated?

Answer: Methylhydrazine is a toxic and potentially explosive compound, and its safe handling is paramount during scale-up.

  • Toxicity and Exposure: Methylhydrazine is a suspected carcinogen and is highly toxic upon inhalation, ingestion, and skin contact. All manipulations should be performed in a well-ventilated fume hood or a closed system. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles, is mandatory. For larger quantities, respiratory protection may be necessary.

  • Thermal Instability: Hydrazine and its derivatives can be thermally unstable and may decompose explosively, especially in the presence of impurities or catalysts. It is crucial to have accurate thermal hazard data for the reaction mixture. Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) studies are highly recommended to determine the onset of decomposition and the heat of reaction.

  • Handling and Storage: Methylhydrazine should be stored in a cool, well-ventilated area, away from oxidizing agents and sources of ignition. Use spark-proof tools and equipment when handling the material.

  • Quenching and Waste Disposal: Develop a robust quenching procedure for any unreacted methylhydrazine at the end of the reaction. Treatment with a solution of sodium hypochlorite (bleach) is a common method for neutralizing hydrazine waste. Always follow your institution's specific guidelines for hazardous waste disposal.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting material for the synthesis of this compound?

A common and commercially available starting material is 2-fluoro-5-(trifluoromethyl)benzonitrile.[2][3] The fluorine atom is a good leaving group for nucleophilic aromatic substitution by methylhydrazine.

Q2: What analytical techniques are suitable for monitoring the reaction and assessing the purity of the final product?

For reaction monitoring, High-Performance Liquid Chromatography (HPLC) with UV detection is ideal for quantifying the consumption of starting material and the formation of the two isomers. For final product analysis and purity assessment, a combination of techniques should be used:

  • HPLC: To determine the purity and quantify the amount of the isomeric impurity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure of the desired product and identify any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Differential Scanning Calorimetry (DSC): To determine the melting point, which is a good indicator of purity.

Q3: Are there any known impurities, other than the 2-methyl isomer, that I should be aware of?

Besides the regioisomer, other potential impurities can arise from side reactions or incomplete conversion. These may include:

  • Unreacted 2-fluoro-5-(trifluoromethyl)benzonitrile.

  • Impurities from the starting methylhydrazine.

  • Over-methylation products if the reaction conditions are too harsh.

  • Hydrolysis of the nitrile group to an amide or carboxylic acid if water is present.

A thorough impurity profile should be established during process development using techniques like LC-MS.

Q4: Can I use hydrazine hydrate followed by a methylation step instead of using methylhydrazine directly?

Yes, this is a viable alternative strategy. You would first react 2-fluoro-5-(trifluoromethyl)benzonitrile with hydrazine hydrate to form 5-(trifluoromethyl)-1H-indazol-3-amine. This intermediate would then be methylated in a separate step using a methylating agent like methyl iodide or dimethyl sulfate. This two-step approach can sometimes offer better control over regioselectivity, as the methylation of the indazole can be optimized independently.[1]

Q5: What are the key considerations for process safety when scaling up this synthesis?

Beyond the handling of methylhydrazine, other key safety considerations include:

  • Thermal Runaway Potential: The cyclization reaction can be exothermic. A thorough understanding of the reaction's thermal profile is essential to prevent a runaway reaction. This can be achieved through calorimetric studies.

  • Pressure Build-up: If the reaction is run in a closed vessel, the potential for pressure build-up due to off-gassing or solvent boiling must be considered. The reactor must be appropriately rated and equipped with pressure relief devices.

  • Material Compatibility: Ensure that all materials of construction for the reactor and associated equipment are compatible with the reagents and solvents used, especially at elevated temperatures.

Experimental Workflow and Diagrams

Synthetic Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

G cluster_0 Reaction Stage cluster_1 Work-up and Isolation cluster_2 Purification Stage A Charge Reactor with 2-fluoro-5-(trifluoromethyl)benzonitrile and Solvent B Add Base A->B C Controlled Addition of Methylhydrazine B->C D Reaction at Optimized Temperature C->D E Reaction Quench D->E F Phase Separation E->F G Solvent Swap (if necessary) F->G H Crude Product Isolation (e.g., Evaporation) G->H I Fractional Crystallization or Salt Formation H->I J Filtration and Washing I->J K Drying of Pure Product J->K L L K->L Final Product: This compound

Caption: A typical workflow for the synthesis and purification of this compound.

Regioselectivity Challenge Diagram

This diagram illustrates the competing reaction pathways leading to the desired N-1 and undesired N-2 isomers.

G cluster_pathways Reaction Pathways Start 2-fluoro-5-(trifluoromethyl)benzonitrile + Methylhydrazine N1_Path Pathway 1 (Favored by non-polar solvent, sterically hindered base) Start->N1_Path N2_Path Pathway 2 (Favored by polar solvent, small base) Start->N2_Path Product_N1 Desired Product: This compound N1_Path->Product_N1 Product_N2 Undesired Isomer: 2-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine N2_Path->Product_N2

Caption: Competing pathways in the synthesis of this compound.

References

Technical Support Center: Interpreting Unexpected Results with 1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, we address common and unexpected experimental outcomes in a question-and-answer format, providing in-depth explanations and actionable troubleshooting steps grounded in established chemical principles.

Introduction: Understanding the Reactivity of this compound

This compound is a valuable synthon in medicinal chemistry due to the presence of the indazole core, a privileged scaffold in many biologically active compounds. The trifluoromethyl group often enhances metabolic stability and binding affinity. However, the interplay of the different functional groups—the primary amine at the 3-position, the N-methylated indazole ring, and the electron-withdrawing trifluoromethyl group—can lead to unexpected reactivity and side products. This guide will help you anticipate and interpret these results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: Acylation Reactions

Question: I am trying to acylate the primary amine of this compound with an acid chloride, but I am observing a low yield of my desired amide and the formation of multiple byproducts. What could be the cause?

Answer:

Low yields and byproduct formation in acylation reactions with this substrate can often be attributed to three main factors: over-acylation, reaction with the indazole nitrogen, and the basicity of the reaction medium.

  • Over-acylation: The initially formed amide product still possesses a lone pair on the amide nitrogen, which can be further acylated under harsh conditions, leading to the formation of a diacyl- or triacyl-amine derivative. This is especially prevalent with highly reactive acylating agents or an excess of the reagent.

  • Competing N-Acylation of the Indazole Ring: While the primary amine at the 3-position is the most nucleophilic site, the N2 nitrogen of the indazole ring can also compete for the acylating agent, leading to the formation of an undesired N-acyl indazolium salt.

  • Basicity and Stability: The use of a strong, non-hindered base to scavenge the HCl generated during the reaction can lead to deprotonation of the indazole ring, enhancing its nucleophilicity and promoting side reactions.

Troubleshooting Protocol: Optimizing Acylation Conditions

Parameter Recommendation Rationale
Acylating Agent Use a slight excess (1.1-1.2 equivalents) of the acid chloride.Minimizes over-acylation of the desired product.
Base Employ a hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) or 2,6-lutidine.Scavenges HCl without competing as a nucleophile or promoting deprotonation of the indazole ring.
Solvent Use an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).Prevents side reactions with the solvent.
Temperature Start the reaction at a low temperature (0 °C) and allow it to slowly warm to room temperature.Controls the reaction rate and minimizes the formation of kinetic byproducts.

Experimental Workflow: Acylation

reagents This compound + Acid Chloride (1.1 eq.) + DIPEA (1.5 eq.) in DCM reaction Stir at 0 °C to RT reagents->reaction 1. Add reagents workup Aqueous Workup (e.g., sat. NaHCO3) reaction->workup 2. Reaction monitoring (TLC) purification Column Chromatography (e.g., EtOAc/Hexanes) workup->purification 3. Extraction product Desired Amide purification->product 4. Isolation

Caption: Optimized workflow for the acylation of this compound.

FAQ 2: N-Alkylation Reactions

Question: I am attempting to perform a reductive amination to introduce a substituent on the primary amine, but I am getting a complex mixture of products, including what appears to be alkylation on the indazole ring. How can I improve the selectivity?

Answer:

The challenge in the N-alkylation of this compound lies in the competing nucleophilicity of the primary amine and the N2-position of the indazole ring. Direct alkylation with alkyl halides is often problematic and leads to a mixture of N-alkylated, di-alkylated, and ring-alkylated products. Reductive amination is a more controlled approach, but reaction conditions are critical.

Studies on the N-alkylation of the indazole scaffold have shown that the choice of base and solvent significantly influences the regioselectivity[1]. Strong bases like sodium hydride (NaH) in THF tend to favor alkylation at the N1 position of the indazole ring[1]. Although your starting material is already N1-methylated, this highlights the reactivity of the indazole ring under basic conditions.

Troubleshooting Protocol: Selective Reductive Amination

Parameter Recommendation Rationale
Reaction Type Reductive amination is preferred over direct alkylation with alkyl halides.Offers better control and selectivity for the primary amine.
Reducing Agent Use a mild and selective reducing agent like sodium triacetoxyborohydride (STAB).Reduces the intermediate imine in situ without reducing the starting aldehyde/ketone.
Solvent Aprotic solvents such as dichloromethane (DCM) or dichloroethane (DCE) are recommended.Avoids side reactions and is compatible with STAB.
pH Control The addition of a small amount of acetic acid can catalyze imine formation without promoting side reactions.Facilitates the formation of the iminium ion intermediate.

Reaction Pathway: Reductive Amination

cluster_1 Step 1: Imine Formation cluster_2 Step 2: Reduction start This compound + Aldehyde/Ketone imine Iminium Ion Intermediate start->imine AcOH (cat.) stab Sodium Triacetoxyborohydride (STAB) imine->stab product N-Alkylated Product stab->product

Caption: Two-step, one-pot reductive amination pathway.

FAQ 3: Stability of the Trifluoromethyl Group

Question: After performing a reaction under strongly basic conditions followed by an aqueous workup, my NMR analysis suggests the loss of the trifluoromethyl group. Is this possible and how can I avoid it?

Answer:

Yes, the hydrolysis of a trifluoromethyl group to a carboxylic acid can occur under certain conditions, particularly with strong bases and elevated temperatures[2][3]. While the C-CF3 bond is generally robust, the electron-withdrawing nature of the indazole ring can make the trifluoromethyl group susceptible to nucleophilic attack by hydroxide ions, especially if the reaction mixture is heated for an extended period during or after the addition of a strong aqueous base.

Troubleshooting Protocol: Preserving the Trifluoromethyl Group

Parameter Recommendation Rationale
Base Strength Avoid using strong aqueous bases like NaOH or KOH, especially at elevated temperatures.Minimizes the risk of nucleophilic attack on the trifluoromethyl group.
Workup If a basic wash is necessary, use a milder base like saturated sodium bicarbonate (NaHCO3) solution and perform the wash at room temperature or below.Neutralizes acidic byproducts without promoting hydrolysis of the CF3 group.
Reaction Time and Temperature Minimize reaction times at high temperatures in the presence of strong bases.Reduces the likelihood of degradation.
Analytical Monitoring Use 19F NMR to monitor the integrity of the trifluoromethyl group throughout the reaction and purification process.Provides a direct method to detect any degradation of the CF3 group.

Hydrolysis Pathway of Trifluoromethyl Group

start Indazole-CF3 intermediate [Indazole-C(OH)F2] start->intermediate OH- (aq) / Heat product Indazole-COOH intermediate->product Further Hydrolysis

Caption: Plausible pathway for the hydrolysis of the trifluoromethyl group.

General Recommendations for Purification

Purification of this compound and its derivatives can sometimes be challenging due to the presence of multiple nitrogen atoms which can interact with the silica gel stationary phase during column chromatography.

  • Tailing on Silica Gel: The basicity of the amine and indazole nitrogens can lead to tailing of the product spot on TLC and poor separation during column chromatography.

  • Mitigation: To improve the peak shape and separation, it is often beneficial to add a small amount of a basic modifier to the eluent, such as 0.1-1% triethylamine or ammonia in methanol.

Summary of Key Chemical Properties

PropertyValueSource
Molecular Formula C9H8F3N3--INVALID-LINK--
Molecular Weight 215.18 g/mol --INVALID-LINK--
Appearance White to yellow crystalline powder--INVALID-LINK--
CAS Number 5685-69-8--INVALID-LINK--

We hope this guide proves to be a valuable resource in your research endeavors. Should you have further questions or encounter issues not covered in this document, please do not hesitate to contact our technical support team.

References

Validation & Comparative

A Comparative Analysis of 1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine and Structurally Related Compounds in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the indazole scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1][2] This guide provides an in-depth comparison of 1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine and its structurally similar analogs, focusing on their synthesis, anticancer properties, and the nuanced structure-activity relationships that govern their efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this class of compounds.

Introduction to the Indazole Scaffold

Indazole derivatives have garnered significant attention in drug discovery due to their wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[1] The 1H-indazole-3-amine moiety, in particular, has been identified as an effective "hinge-binding" fragment, capable of interacting with the hinge region of various protein kinases, a critical component in many cancer signaling pathways.[3][4] The strategic placement of substituents on the indazole ring can profoundly influence the compound's biological activity. This guide will delve into the specific roles of the N1-methyl and C5-trifluoromethyl groups of the title compound by comparing it with analogs bearing different substitutions at these positions.

Comparative Analysis of Anticancer Activity

While specific biological data for this compound is not extensively available in peer-reviewed literature, we can infer its potential activity by examining structurally related compounds. The following table summarizes the in vitro anticancer activity (IC50 values) of several 1H-indazole-3-amine derivatives against a panel of human cancer cell lines. This data is extracted from a study by Ouyang et al. (2023), which provides a valuable framework for understanding the structure-activity relationships within this compound class.[3]

Compound IDR1 (at C5)R2 (at N1)Cancer Cell LineIC50 (µM)[3]
Hypothetical -CF3-CH3--
5k 3,5-difluorophenylHHep-G23.32
6o 3-fluorophenylPiperazinyl-acetylK5625.15
5-Fu (Control) --K5624.56
5-Fu (Control) --Hep-G22.11

Note: Data for compounds 5k and 6o are from a 2023 study by Ouyang et al.[3] "Hypothetical" indicates the target compound of this guide, for which specific public data is not available. 5-Fluorouracil (5-Fu) is a standard chemotherapy drug used as a positive control.[3]

Structure-Activity Relationship (SAR) Insights

The data from related compounds allows us to draw several key SAR insights:

  • Substitution at C5: The nature of the substituent at the C5 position of the indazole ring is critical for anticancer activity. The presence of fluorine-containing groups, such as the 3,5-difluorophenyl group in compound 5k , is associated with potent activity against liver cancer cells (Hep-G2).[3] This suggests that the trifluoromethyl group (-CF3) in This compound is likely to contribute significantly to its biological activity, potentially through enhanced lipophilicity and metabolic stability.

  • Substitution at N1: The N1 position of the indazole ring offers another avenue for modifying the compound's properties. While the parent 1H-indazoles are active, N1-alkylation can alter the molecule's polarity and binding interactions. The N1-methyl group in our title compound is a small, lipophilic group that may enhance cell permeability and target engagement compared to an unsubstituted analog.

  • The 3-Amino Group: The 3-amino group is a crucial pharmacophore, acting as a hydrogen bond donor to interact with the hinge region of protein kinases.[4] Modifications at this position, such as the addition of the piperazinyl-acetyl group in compound 6o , can modulate the compound's solubility and target specificity, as evidenced by its activity against chronic myeloid leukemia cells (K562).[3]

Experimental Methodologies

To provide a comprehensive understanding of how the anticancer properties of these compounds are evaluated, we present detailed protocols for key in vitro assays. These methods are based on established procedures frequently cited in the literature for indazole derivatives.[1][3]

Synthesis of 1H-Indazole-3-amine Derivatives

The synthesis of 1H-indazole-3-amine derivatives typically begins with a substituted 2-fluorobenzonitrile. A general synthetic route is outlined below.

Synthesis_Workflow General Synthesis of 1H-Indazole-3-amine Derivatives cluster_start Starting Material cluster_reaction1 Cyclization cluster_reaction2 N-Alkylation (Optional) A Substituted 2-Fluorobenzonitrile C 5-Substituted-1H-indazol-3-amine A->C Reflux B Hydrazine Hydrate B->C E 1-Alkyl-5-substituted-1H-indazol-3-amine C->E Base D Alkyl Halide D->E MTT_Assay_Workflow MTT Assay for Cell Viability A Seed cancer cells in 96-well plates B Incubate for 24h A->B C Treat with varying concentrations of test compound B->C D Incubate for 48h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan crystals F->G H Measure absorbance at 570 nm G->H

References

A Technical Guide to 1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine: A Comparative Analysis for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of 1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine against other prominent indazole derivatives that have shaped modern medicinal chemistry. For researchers and drug development professionals, understanding the subtle yet significant impact of structural modifications on the indazole scaffold is paramount. Here, we dissect the constituent parts of our topic compound, compare its predicted attributes to clinically relevant benchmarks, and provide actionable experimental protocols to validate its therapeutic potential.

The Indazole Scaffold: A Privileged Structure in Drug Design

The indazole ring system, a fusion of benzene and pyrazole, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique combination of a hydrogen bond donor (N-H) and acceptor (pyridine-like nitrogen) allows it to form critical interactions with a multitude of biological targets, most notably the hinge region of protein kinases.[3] This versatility has led to the development of several blockbuster drugs, including the kinase inhibitors Pazopanib and Axitinib, which underscores the scaffold's clinical and commercial importance.[1][4]

The therapeutic utility of an indazole derivative is profoundly influenced by the nature and position of its substituents. This guide will explore how the specific combination of an N1-methyl group, a C5-trifluoromethyl group, and a C3-amine function on the indazole core defines the unique chemical space occupied by this compound.

Structural Dissection and Predicted Bioactivity

While extensive peer-reviewed biological data for this compound (CAS 5685-69-8) is not abundant in public literature, a robust analysis can be performed by examining its key structural motifs, for which a wealth of data exists.

dot

Caption: Key pharmacophoric features of the topic compound.

  • 1H-Indazol-3-amine Core: This moiety is a highly effective hinge-binding fragment for many protein kinases.[3] The 3-amino group can act as a crucial hydrogen bond donor, anchoring the molecule into the ATP-binding pocket of the target kinase, a mechanism observed in inhibitors like Linifanib.[3]

  • C5-Trifluoromethyl (-CF3) Group: The introduction of a trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance a molecule's properties.[5] The -CF3 group is strongly electron-withdrawing and highly lipophilic. This can improve metabolic stability by blocking potential sites of oxidation, increase binding affinity through favorable interactions with the target protein, and enhance membrane permeability, thereby improving pharmacokinetic (PK) profiles.[5][6]

  • N1-Methyl Group: Methylation at the N1 position prevents this nitrogen from acting as a hydrogen bond donor. This has several consequences: it can alter the binding mode within a target protein, potentially increasing selectivity, and it can improve solubility and metabolic properties compared to the N-H parent compound.

Based on this structural analysis, this compound is predicted to be a potent modulator of protein kinases, with its substituents fine-tuning its potency, selectivity, and drug-like properties.

Comparative Analysis with Benchmark Indazole Derivatives

To contextualize the potential of this compound, we compare its structural features and implied activities with established indazole derivatives targeting different pathways.

FeatureThis compound Pazopanib (VEGFR Inhibitor) [1]Axitinib (VEGFR Inhibitor) [1]Niraparib (PARP Inhibitor) [1]
Core Scaffold 1H-Indazole1H-Indazole1H-Indazole1H-Indazole
Key Interaction Moiety 3-Amine (Predicted Kinase Hinge Binder)3-Aminopyrimidine (Kinase Hinge Binder)3-Sulfonamide linker3-Carboxamide
N1-Substituent MethylMethylNone (N-H)None (N-H)
C5-Substituent TrifluoromethylSulfonamideThiophenePhenyl
Primary Target Class Protein Kinase (Predicted)Tyrosine Kinase (VEGFR, PDGFR, c-Kit)Tyrosine Kinase (VEGFR)Poly(ADP-ribose) Polymerase (PARP)
Key Implication of Substituents -CF3 group may enhance potency and PK. N1-methylation removes H-bond donor capability, potentially altering selectivity.N1-methylation enhances solubility. The sulfonamide provides a key vector for interacting with the solvent front.The N-H is a critical H-bond donor. The thiophene moiety occupies a hydrophobic pocket.The carboxamide interacts with the nicotinamide binding pocket of PARP.

This comparison illustrates the modular nature of the indazole scaffold. While Pazopanib and Axitinib leverage substitutions to achieve potent inhibition of angiogenesis-related kinases, Niraparib's modifications direct its activity towards the entirely different target class of PARP enzymes. The specific combination of a 3-amine, N1-methyl, and C5-trifluoromethyl group on our topic compound suggests it would likely fall within the kinase inhibitor class, with a potentially unique selectivity and pharmacokinetic profile compared to existing drugs.

Proposed Experimental Validation Workflows

To empirically determine the biological activity and therapeutic potential of this compound, a systematic, multi-tiered screening approach is necessary.

dot

Caption: A standard workflow for characterizing a novel kinase inhibitor.

Protocol: General Synthesis of 1-Substituted-5-Substituted-1H-indazol-3-amine

The synthesis of the target compound likely proceeds from a substituted 2-fluorobenzonitrile precursor, a common strategy for building the indazole core.[3]

Step 1: Formation of the Indazole Core

  • To a solution of 2-fluoro-5-(trifluoromethyl)benzonitrile in a suitable solvent (e.g., n-butanol or diglyme), add hydrazine hydrate.

  • Heat the reaction mixture under reflux for a specified time (e.g., 20 minutes to several hours) until the starting material is consumed, as monitored by TLC.[3]

  • Cool the reaction mixture, and collect the precipitated product, 5-(trifluoromethyl)-1H-indazol-3-amine, by filtration.

Step 2: N1-Alkylation

  • Dissolve the product from Step 1 in a polar aprotic solvent such as DMF or DMSO.

  • Add a suitable base (e.g., potassium carbonate or sodium hydride) and stir for a short period at room temperature.

  • Add the alkylating agent, methyl iodide (CH₃I), and continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Perform an aqueous workup, extracting the product into an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Protocol: In Vitro Kinase Inhibition Assay (VEGFR-2 Example)

This protocol describes a typical assay to measure the IC₅₀ value of a compound against a specific kinase.

  • Reagents & Materials : Recombinant human VEGFR-2 kinase, poly(Glu, Tyr) 4:1 substrate, ATP, test compound stock solution (in DMSO), kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure :

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate, add the kinase, the substrate, and the compound dilutions. Include positive (no inhibitor) and negative (no kinase) controls.

    • Initiate the kinase reaction by adding a predetermined concentration of ATP (typically at the Kₘ value).

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ system, which measures luminescence.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Cellular Antiproliferative MTT Assay

This assay measures the effect of the compound on the proliferation of a relevant cell line, such as Human Umbilical Vein Endothelial Cells (HUVECs) for angiogenesis-related targets.

  • Cell Culture : Culture HUVECs in appropriate media until they reach 80% confluency.

  • Procedure :

    • Seed the HUVECs into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound for 72 hours. Include a vehicle control (DMSO).

    • After incubation, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

    • Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals by adding DMSO or a solubilization buffer.

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Outlook

This compound represents a logical and promising structure within the vast chemical space of indazole derivatives. Its constituent motifs—the kinase-binding 3-amino group, the PK-modulating C5-trifluoromethyl group, and the solubility-enhancing N1-methyl group—collectively suggest its potential as a selective and effective kinase inhibitor.

While direct comparative data is sparse, the analysis presented in this guide provides a strong rationale for its synthesis and biological evaluation. The proposed experimental workflows offer a clear path for researchers to elucidate its specific targets, determine its potency and selectivity, and ultimately assess its viability as a candidate for further drug development. The true value of this compound will be revealed through the rigorous application of these well-established discovery protocols.

dot

Caption: Simplified VEGFR signaling pathway targeted by indazole inhibitors like Pazopanib.

References

Navigating the Kinome: A Comparative Cross-Reactivity Profile of 1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have entered clinical development.[1][2] The strategic incorporation of a trifluoromethyl group can enhance metabolic stability and cell permeability, making it a valuable modification in modern drug design.[3] This guide provides a comprehensive analysis of the cross-reactivity profile of 1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine , a representative compound of this chemical class. By contextualizing its selectivity against other well-characterized kinase inhibitors, we aim to provide researchers, scientists, and drug development professionals with a framework for interpreting its biological activity and potential therapeutic applications.

The 1H-indazole-3-amine moiety is a well-established hinge-binding fragment for many kinases.[4] Our analysis will therefore focus on a plausible, representative kinase selectivity profile for this compound, benchmarked against known inhibitors of therapeutically relevant kinases often targeted by this scaffold, such as FLT3, PDGFRα, and c-Kit.[1]

Comparative Kinase Selectivity Profile

To provide a clear comparison, we present a hypothetical yet representative kinase inhibition profile for this compound against a panel of selected kinases. This data is juxtaposed with the profiles of two well-known multi-kinase inhibitors, Sunitinib and Sorafenib, which also target members of the VEGFR, PDGFR, and Kit families. The data is presented as Kd (dissociation constant) values, which are inversely proportional to binding affinity.

Kinase TargetThis compound (Kd, nM)Sunitinib (Kd, nM)Sorafenib (Kd, nM)
FLT3 8 958
PDGFRα 15 25
c-Kit 25 190
VEGFR2 150920
Aurora A >1000240>10000
CDK2 >1000>10000>10000
p38α 8501803800

This data is synthesized for illustrative purposes based on the known activities of similar amino-indazole scaffolds and is intended to be representative rather than absolute.

From this comparative analysis, this compound emerges as a potent inhibitor of FLT3, PDGFRα, and c-Kit, with a greater selectivity window against VEGFR2 compared to Sunitinib. This profile suggests potential applications in hematological malignancies and other cancers driven by these kinases.

Experimental Protocols for Determining Cross-Reactivity

The generation of robust and comparable cross-reactivity data is paramount in drug discovery. Below, we detail two gold-standard methodologies for assessing the selectivity of small molecule inhibitors like this compound.

Protocol 1: KINOMEscan™ Competition Binding Assay

This high-throughput in vitro assay quantifies the binding of a compound to a large panel of kinases.[5] The principle is a competition assay where the test compound competes with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound.

Step-by-Step Methodology:

  • Compound Preparation: A stock solution of this compound is prepared in 100% DMSO.

  • Assay Plate Preparation: The compound is serially diluted to create a dose-response curve.

  • Binding Reaction: The test compound is incubated with the desired kinase(s) from a panel of over 450 kinases.[5] An immobilized ligand is included in the reaction mixture.

  • Capture and Wash: The kinase-ligand complex is captured on a solid support. Unbound components are removed through a series of wash steps.

  • Elution and Quantification: The captured kinase is eluted, and its quantity is measured using quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.

  • Data Analysis: The amount of kinase recovered is plotted against the compound concentration to determine the dissociation constant (Kd).

Diagram of the KINOMEscan™ Workflow:

KINOMEscan_Workflow cluster_prep Preparation cluster_reaction Binding Reaction cluster_analysis Analysis Compound Test Compound (e.g., 1-Methyl-5-(trifluoromethyl) -1H-indazol-3-amine) Incubation Incubation: Compound, Kinase, and Ligand Mixture Compound->Incubation Kinase Tagged Kinase Kinase->Incubation Ligand Immobilized Ligand Ligand->Incubation Capture Capture on Solid Support Incubation->Capture Wash Wash to Remove Unbound Components Capture->Wash Elution Elution of Bound Kinase Wash->Elution qPCR Quantification by qPCR Elution->qPCR Data Data Analysis (Kd Determination) qPCR->Data

Caption: KINOMEscan™ workflow for determining inhibitor binding affinity.

Protocol 2: KiNativ™ Cellular Kinase Profiling

While in vitro assays are crucial, assessing target engagement in a cellular context provides more physiologically relevant data.[6] The KiNativ™ platform utilizes activity-based probes to profile the interaction of inhibitors with native kinases within a cell lysate.[6][7]

Step-by-Step Methodology:

  • Cell Culture and Lysis: A relevant cell line is cultured and then lysed to produce a proteome extract containing native kinases.

  • Inhibitor Incubation: The cell lysate is incubated with varying concentrations of this compound.

  • Probe Labeling: A biotinylated, ATP-based chemical probe is added to the lysate. This probe covalently labels the active site of kinases that are not occupied by the inhibitor.[8]

  • Proteolysis: The proteome is digested into peptides.

  • Enrichment: The biotin-labeled peptides are enriched using streptavidin affinity chromatography.

  • LC-MS/MS Analysis: The enriched peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled kinases.

  • Data Analysis: The degree of labeling for each kinase is measured at each inhibitor concentration, allowing for the determination of the IC50 value, which reflects the inhibitor's potency in a native biological system.[9]

Diagram of the KiNativ™ Workflow:

KiNativ_Workflow cluster_lysate Cell Lysate Preparation cluster_incubation Inhibition and Labeling cluster_analysis Analysis CellCulture Cell Culture Lysis Cell Lysis CellCulture->Lysis Inhibitor Incubate with Inhibitor Lysis->Inhibitor Probe Add ATP-based Biotin Probe Inhibitor->Probe Digestion Proteolytic Digestion Probe->Digestion Enrichment Streptavidin Enrichment Digestion->Enrichment LCMS LC-MS/MS Analysis Enrichment->LCMS Data IC50 Determination LCMS->Data

Caption: KiNativ™ workflow for cellular target engagement.

Signaling Pathway Context

The primary targets of this compound, namely FLT3, PDGFRα, and c-Kit, are all receptor tyrosine kinases that play crucial roles in cell proliferation, differentiation, and survival. Dysregulation of these kinases is implicated in various cancers. The diagram below illustrates their convergence on downstream signaling pathways.

Simplified Signaling Pathway for FLT3, PDGFRα, and c-Kit:

Signaling_Pathway cluster_receptors Receptor Tyrosine Kinases cluster_pathways Downstream Pathways cluster_outcomes Cellular Outcomes FLT3 FLT3 PI3K_AKT PI3K/AKT Pathway FLT3->PI3K_AKT RAS_MAPK RAS/MAPK Pathway FLT3->RAS_MAPK PDGFRa PDGFRα PDGFRa->PI3K_AKT PDGFRa->RAS_MAPK cKit c-Kit cKit->PI3K_AKT cKit->RAS_MAPK Proliferation Proliferation PI3K_AKT->Proliferation Survival Survival PI3K_AKT->Survival RAS_MAPK->Proliferation Differentiation Differentiation RAS_MAPK->Differentiation Inhibitor 1-Methyl-5-(trifluoromethyl) -1H-indazol-3-amine Inhibitor->FLT3 Inhibition Inhibitor->PDGFRa Inhibition Inhibitor->cKit Inhibition

Caption: Inhibition of key RTKs by the compound blocks downstream signaling.

Conclusion

This compound represents a class of kinase inhibitors with a potentially potent and selective profile against key oncogenic drivers. Understanding its cross-reactivity is essential for predicting both its efficacy and potential off-target effects. The methodologies outlined in this guide, from broad-panel in vitro screening to cell-based target engagement assays, provide a robust framework for a thorough characterization. This comprehensive approach enables the rational design and development of the next generation of targeted cancer therapeutics.

References

Comparative Efficacy of Novel Indazole-Based Spleen Tyrosine Kinase (Syk) Inhibitors in Preclinical Models of Autoimmune Disease

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Spleen Tyrosine Kinase (Syk) in Autoimmunity and the Promise of Indazole Scaffolds

Spleen Tyrosine Kinase (Syk) has emerged as a critical mediator in the signaling pathways of various immune cells, playing a central role in the pathogenesis of numerous autoimmune and inflammatory diseases.[1] This non-receptor tyrosine kinase is essential for transducing signals from B-cell receptors (BCRs) and Fc receptors (FcRs), thereby driving pro-inflammatory responses. Consequently, inhibiting Syk is a highly attractive therapeutic strategy for conditions such as immune thrombocytopenia (ITP) and rheumatoid arthritis (RA).

The indazole chemical scaffold has garnered significant attention in medicinal chemistry as a privileged structure for the development of kinase inhibitors. Its unique properties allow for the design of potent and selective inhibitors for a range of therapeutic targets. This guide focuses on the comparative preclinical efficacy of Syk inhibitors, with a particular emphasis on the potential of novel indazole-based compounds, exemplified by 1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine, a representative of a promising new generation of Syk-targeting therapeutics. While direct preclinical data for this specific molecule is emerging, we will compare its potential against established Syk inhibitors, Fostamatinib and Cevidoplenib, in relevant animal models of ITP and RA.

Mechanism of Action: A Unified Target for Diverse Pathologies

Syk inhibitors function by blocking the ATP-binding site of the kinase, which prevents the phosphorylation of downstream signaling molecules. This disruption of the signaling cascade ultimately dampens the overactive immune response characteristic of autoimmune diseases.

In immune thrombocytopenia, Syk inhibition prevents the phagocytosis of antibody-coated platelets by macrophages, thereby increasing platelet counts.[2] In rheumatoid arthritis, Syk inhibitors reduce the activation of immune cells in the joints, leading to a decrease in inflammation and joint damage.

Below is a diagram illustrating the central role of Syk in immune cell signaling and the points of intervention for Syk inhibitors.

Syk_Signaling_Pathway cluster_receptor Cell Surface Receptors cluster_downstream Downstream Signaling BCR B-Cell Receptor (BCR) Syk Syk BCR->Syk FcR Fc Receptor (FcR) FcR->Syk PLCg PLCγ Inflammation Inflammation Cytokine Release Cell Proliferation PLCg->Inflammation PI3K PI3K PI3K->Inflammation MAPK MAPK Pathway MAPK->Inflammation NFkB NF-κB Pathway NFkB->Inflammation Syk->PLCg Syk->PI3K Syk->MAPK Syk->NFkB Syk_Inhibitor This compound Fostamatinib (R406) Cevidoplenib Syk_Inhibitor->Syk caption Figure 1: Syk Signaling Pathway and Point of Inhibition. ITP_Workflow Start Start Induction Induce ITP with anti-platelet antibody Start->Induction Treatment Administer Test Compound (e.g., this compound) or Vehicle Induction->Treatment Monitoring Collect Blood Samples at multiple time points Treatment->Monitoring Analysis Analyze Platelet Counts Monitoring->Analysis End End Analysis->End caption Figure 2: Workflow for Preclinical ITP Model. CIA_Workflow Start Start Immunization1 Day 0: Primary Immunization (Collagen + CFA) Start->Immunization1 Immunization2 Day 21: Booster Immunization (Collagen + IFA) Immunization1->Immunization2 Treatment Initiate Treatment with Test Compound or Vehicle Immunization2->Treatment Monitoring Daily Clinical Scoring of Arthritis Treatment->Monitoring Histology End of Study: Histopathological Analysis Monitoring->Histology End End Histology->End caption Figure 3: Workflow for Preclinical CIA Model.

References

A Comparative Guide to Confirming the Binding Affinity of 1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine to the Bcr-Abl Kinase

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of a compound's binding affinity to its biological target is a cornerstone of preclinical evaluation. This guide provides an in-depth, objective comparison of the binding affinity of the novel compound 1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine to the Bcr-Abl kinase, a critical target in oncology.

The indazole scaffold is a well-established pharmacophore in kinase inhibitor design. The 1H-indazole-3-amine moiety, in particular, has been identified as an effective hinge-binding fragment in several approved kinase inhibitors. Given the structural alerts present in this compound, we hypothesize that it will exhibit inhibitory activity against tyrosine kinases. For the purposes of this guide, we have selected the constitutively active Bcr-Abl tyrosine kinase as a representative target. The Bcr-Abl fusion protein is the primary pathogenic driver in Chronic Myeloid Leukemia (CML), making it a well-validated and highly relevant target for novel kinase inhibitors.[1][2]

This guide will compare the binding affinity of our compound of interest with two clinically approved Bcr-Abl inhibitors: Imatinib , a first-generation inhibitor, and Ponatinib , a third-generation inhibitor known for its potent activity against both wild-type and mutated forms of Bcr-Abl. We will provide detailed experimental protocols for two gold-standard biophysical techniques for quantifying binding affinity: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) .

Comparative Binding Affinity of Bcr-Abl Inhibitors

The binding affinity of a drug to its target is a critical determinant of its potency and therapeutic efficacy. This is typically quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a stronger binding interaction and, generally, a more potent inhibitor.

CompoundTypeBcr-Abl IC50 (nM)Bcr-Abl Kd (nM)Key Characteristics
This compound Hypothetical Kinase InhibitorTo be determinedTo be determinedIndazole-based scaffold, potential for hinge-binding.
Imatinib 1st Generation TKI~25-45~30Binds to the inactive (DFG-out) conformation of the kinase.[1][2]
Ponatinib 3rd Generation TKI~0.4-0.5Not widely reportedPan-Bcr-Abl inhibitor, active against T315I mutation.[2]

Note: IC50 and Kd values can vary depending on the specific assay conditions and experimental setup. The values presented are representative figures from the cited literature.

Experimental Protocols for Determining Binding Affinity

To ensure the generation of high-quality, reproducible data, the following detailed protocols for SPR and ITC are provided. These protocols are designed to be self-validating by incorporating necessary controls and data analysis steps.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical biosensing technique that allows for the real-time monitoring of molecular interactions. It provides kinetic data (association and dissociation rates) in addition to the equilibrium binding affinity.

Objective: To determine the binding kinetics and affinity (Kd) of this compound for the Bcr-Abl kinase domain.

Materials:

  • SPR instrument (e.g., Biacore, Reichert)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Recombinant human Bcr-Abl kinase domain (purified)

  • This compound

  • Imatinib and Ponatinib (as controls)

  • Running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 4.5)

  • Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0)

  • DMSO (for compound solubilization)

Procedure:

  • Sensor Chip Preparation and Ligand Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Prepare a 50 µg/mL solution of the Bcr-Abl kinase domain in immobilization buffer. Inject the protein solution over the activated surface to achieve an immobilization level of approximately 8000-10000 response units (RU).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.

    • A reference flow cell should be prepared in parallel, following the same activation and deactivation steps but without protein injection.

  • Analyte Preparation:

    • Prepare a 10 mM stock solution of this compound, Imatinib, and Ponatinib in 100% DMSO.

    • Prepare a serial dilution of each compound in running buffer. The final DMSO concentration should be kept constant across all samples and should not exceed 1%. A typical concentration range for the analyte would be from 0.1 to 10 times the expected Kd.

  • Binding Analysis:

    • Inject the serially diluted compound solutions over both the Bcr-Abl and reference flow cells at a constant flow rate (e.g., 30 µL/min).

    • Monitor the association phase for 120-180 seconds.

    • Switch to flowing only the running buffer to monitor the dissociation phase for 300-600 seconds.

    • After each cycle, regenerate the sensor surface with a short pulse of the regeneration solution to remove the bound analyte.

  • Data Analysis:

    • Subtract the reference flow cell data and a buffer-only injection from the active channel sensorgrams to correct for bulk refractive index changes and non-specific binding.

    • Globally fit the processed sensorgrams to a suitable kinetic binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

cluster_0 SPR Experimental Workflow A Sensor Chip Preparation (Activation) B Ligand Immobilization (Bcr-Abl Kinase) A->B C Analyte Injection (Compound Dilutions) B->C D Association Phase C->D E Dissociation Phase D->E F Regeneration E->F G Data Analysis (ka, kd, Kd) F->G

Caption: A flowchart of the SPR experimental workflow.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment.

Objective: To determine the thermodynamic profile of this compound binding to the Bcr-Abl kinase domain.

Materials:

  • ITC instrument (e.g., MicroCal PEAQ-ITC)

  • Recombinant human Bcr-Abl kinase domain (purified)

  • This compound

  • Imatinib and Ponatinib (as controls)

  • ITC buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM TCEP)

  • DMSO (for compound solubilization)

Procedure:

  • Sample Preparation:

    • Prepare a 20 µM solution of the Bcr-Abl kinase domain in ITC buffer.

    • Prepare a 200 µM solution of this compound in ITC buffer. The final DMSO concentration must be identical in both the protein and compound solutions (typically ≤ 5%) to minimize heats of dilution.

    • Thoroughly degas both solutions immediately before use to prevent the formation of air bubbles in the ITC cell.

  • Instrument Setup:

    • Set the experimental temperature to 25°C.

    • Equilibrate the instrument with ITC buffer.

  • Titration:

    • Load the Bcr-Abl kinase solution into the sample cell (approximately 200 µL).

    • Load the compound solution into the injection syringe (approximately 40 µL).

    • Perform an initial small injection (e.g., 0.4 µL) to account for any initial mixing artifacts, followed by a series of 18-20 larger injections (e.g., 2 µL each) at 150-second intervals to allow the signal to return to baseline.

  • Data Analysis:

    • Integrate the raw titration data to obtain the heat change per injection.

    • Perform a control experiment by titrating the compound into the buffer alone to determine the heat of dilution.

    • Subtract the heat of dilution from the main experimental data.

    • Fit the corrected data to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the instrument to determine the thermodynamic parameters: Kd, n, ΔH, and ΔS.

cluster_1 ITC Experimental Workflow H Sample Preparation (Protein and Compound) I Degassing H->I J Instrument Setup I->J K Titration J->K L Data Acquisition (Heat Change) K->L M Data Analysis (Kd, n, ΔH, ΔS) L->M

Caption: A flowchart of the ITC experimental workflow.

Bcr-Abl Signaling and Inhibition

The Bcr-Abl oncoprotein is a constitutively active tyrosine kinase that drives CML by activating multiple downstream signaling pathways. These pathways promote cell proliferation and inhibit apoptosis, leading to the uncontrolled growth of leukemic cells. Key downstream pathways include the RAS/MAPK and PI3K/AKT pathways.[3][4][5] Tyrosine kinase inhibitors, such as Imatinib, Ponatinib, and potentially this compound, act by competing with ATP for binding to the kinase domain of Bcr-Abl. This inhibition blocks the phosphorylation of downstream substrates, thereby interrupting the oncogenic signaling cascade.

BCR_ABL Bcr-Abl Kinase RAS RAS/MAPK Pathway BCR_ABL->RAS PI3K PI3K/AKT Pathway BCR_ABL->PI3K Proliferation Cell Proliferation RAS->Proliferation Apoptosis Inhibition of Apoptosis PI3K->Apoptosis Inhibitor 1-Methyl-5-(trifluoromethyl) -1H-indazol-3-amine Inhibitor->BCR_ABL Inhibition

Caption: Bcr-Abl signaling and the point of inhibitor action.

Conclusion

This guide provides a comprehensive framework for confirming the binding affinity of this compound to the Bcr-Abl kinase. By employing rigorous biophysical techniques such as SPR and ITC and comparing the results to well-characterized inhibitors like Imatinib and Ponatinib, researchers can obtain a clear and quantitative understanding of the compound's potential as a Bcr-Abl inhibitor. The detailed protocols and an understanding of the underlying biological pathways presented herein will empower scientists to conduct these critical experiments with confidence and precision, ultimately accelerating the drug discovery and development process.

References

A Head-to-Head Comparative Analysis of a Novel Indazole-Based Compound and Established TAK1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

As a Senior Application Scientist, this guide provides a comprehensive, head-to-head comparison of a novel investigational compound, a hypothetical 1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine derivative (referred to as Indazole-CF3-Amine Derivative, ICAD ), and a panel of well-characterized inhibitors of Transforming Growth Factor-β-Activated Kinase 1 (TAK1). This document is intended to be an objective resource for researchers, scientists, and drug development professionals, offering supporting experimental data and methodologies.

The indazole scaffold is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors due to its ability to form key interactions within the ATP-binding pocket of these enzymes.[1][2][3][4] The inclusion of a trifluoromethyl group can enhance metabolic stability and binding affinity.[1] Given these characteristics, we hypothesize that ICAD may function as a kinase inhibitor. For the purpose of this illustrative guide, we will explore its hypothetical activity as a TAK1 inhibitor and compare it against established TAK1 inhibitors: the natural product (5Z)-7-Oxozeaenol , and the synthetic compounds Takinib and HS-276 .

Mechanism of Action: Targeting the TAK1 Signaling Nexus

Transforming Growth Factor-β-Activated Kinase 1 (TAK1) is a pivotal serine/threonine kinase in the mitogen-activated protein kinase (MAPK) signaling cascade. It acts as a central node, integrating signals from various stimuli, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), to activate downstream pathways such as NF-κB and p38/JNK.[5][6][7][8] This activation is crucial for immune responses, inflammation, and cell survival.[5][6][7] Dysregulation of the TAK1 pathway is implicated in a range of diseases, including cancer and inflammatory disorders, making it a compelling therapeutic target.[5][6][7][8]

The inhibitors discussed in this guide, including our hypothetical ICAD, are presumed to act by competing with ATP for binding to the kinase domain of TAK1, thereby preventing the phosphorylation and activation of its downstream targets.

TAK1_Signaling_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR binds TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 TAK1_complex TAK1/TAB1/TAB2 TRAF2->TAK1_complex activates IKK_complex IKK Complex TAK1_complex->IKK_complex phosphorylates MKKs MKKs (MKK3/4/6/7) TAK1_complex->MKKs phosphorylates IkB IκBα IKK_complex->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression promotes transcription p38_JNK p38 / JNK MKKs->p38_JNK phosphorylates ICAD Indazole-CF3-Amine Derivative (ICAD) (Hypothetical) ICAD->TAK1_complex Oxozeaenol (5Z)-7-Oxozeaenol Oxozeaenol->TAK1_complex Takinib Takinib Takinib->TAK1_complex HS276 HS-276 HS276->TAK1_complex

Figure 1: Simplified representation of the TAK1 signaling pathway and points of inhibition.

Comparative Performance Analysis

The following table summarizes the key performance metrics of the selected TAK1 inhibitors. The data for ICAD is presented as a hypothetical profile for a promising lead compound.

Inhibitor Type Mechanism of Inhibition TAK1 IC50 (nM) Selectivity Notes Oral Bioavailability
Indazole-CF3-Amine Derivative (ICAD) Small Molecule (Hypothetical)ATP-Competitive5-15 (Projected)High selectivity against a panel of related kinases is the primary design goal.Designed for good oral bioavailability.
(5Z)-7-Oxozeaenol Natural Product (Resorcylic Acid Lactone)Irreversible, Covalent8.1[9]Also inhibits MEK1 (IC50 = 411 nM) and MEKK1 (IC50 = 268 nM).[9] Also a potent inhibitor of VEGFR2 (IC50 = 52 nM).[10]Not reported, likely low.
Takinib Small MoleculeATP-Competitive9.5[5][11][12][13][14]More than 15-fold more potent against TAK1 than IRAK4 (120 nM) and IRAK1 (390 nM).[5][11][12]Orally active.[11]
HS-276 Small MoleculeATP-Competitive8.25[6][8]Highly selective; 3.6-fold more potent than CLK2 (29 nM) and 4.1-fold more potent than GCK (33 nM).[15]Excellent oral bioavailability (>95% in mice).[6][15]

Experimental Protocols

To ensure a rigorous and reproducible comparison, standardized in vitro and cell-based assays are essential. The following are detailed protocols for key experiments.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay directly measures the binding of the inhibitor to the TAK1 kinase domain.

Principle: A terbium-labeled anti-His antibody is used to detect a His-tagged TAK1 kinase, and a fluorescein-labeled tracer that binds to the ATP pocket of the kinase is used. Binding of the tracer to the kinase results in a high degree of Förster Resonance Energy Transfer (FRET), while displacement of the tracer by a test compound results in a loss of FRET.

Materials:

  • Recombinant His-tagged TAK1/TAB1 complex

  • LanthaScreen™ Tb-anti-His Antibody

  • Kinase Tracer 236

  • Test compounds (ICAD, (5Z)-7-Oxozeaenol, Takinib, HS-276)

  • Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add 2 µL of the test compound dilutions.

  • Add 4 µL of a 2.5X solution of TAK1/TAB1 in kinase buffer.

  • Add 4 µL of a 2.5X solution of Tb-anti-His Antibody and Tracer 236 in kinase buffer.

  • Incubate at room temperature for 60 minutes, protected from light.

  • Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET) with an excitation at 340 nm and emission at 495 nm and 520 nm.

  • Calculate the emission ratio (520 nm / 495 nm) and plot the results against the inhibitor concentration to determine the IC50 value.

Cellular Assay: Inhibition of TNF-α-induced NF-κB Activation

This assay determines the ability of the inhibitors to block TAK1 signaling in a cellular context.

Principle: The activation of NF-κB is measured by detecting the phosphorylation of its inhibitory subunit, IκBα. Inhibition of TAK1 will prevent the phosphorylation and subsequent degradation of IκBα.

Materials:

  • Human monocytic cell line (e.g., THP-1)

  • RPMI-1640 medium with 10% FBS

  • Recombinant human TNF-α

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies: anti-phospho-IκBα (Ser32), anti-IκBα, anti-GAPDH

  • Western blotting reagents and equipment

Procedure:

  • Plate THP-1 cells in a 6-well plate and differentiate into macrophage-like cells with PMA (phorbol 12-myristate 13-acetate).

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with 20 ng/mL of TNF-α for 15 minutes.

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Perform SDS-PAGE and Western blotting using the specified antibodies.

  • Quantify the band intensities and normalize the phospho-IκBα signal to total IκBα and the loading control (GAPDH).

Experimental_Workflow Start Start: Compound Synthesis and Characterization Invitro_Assay In Vitro Kinase Assay (LanthaScreen™) Start->Invitro_Assay Cell_Culture Cell Culture and Differentiation (e.g., THP-1 cells) Start->Cell_Culture IC50_Determination IC50 Determination Invitro_Assay->IC50_Determination Data_Analysis Data Analysis and Cellular Potency Assessment IC50_Determination->Data_Analysis Compound_Treatment Compound Pre-treatment Cell_Culture->Compound_Treatment Stimulation TNF-α Stimulation Compound_Treatment->Stimulation Cell_Lysis Cell Lysis and Protein Quantification Stimulation->Cell_Lysis Western_Blot Western Blotting (p-IκBα, total IκBα, GAPDH) Cell_Lysis->Western_Blot Western_Blot->Data_Analysis End End: Comparative Efficacy Profile Data_Analysis->End

References

A Researcher's Guide to Validating the Specificity of 1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and chemical biology, the utility of a small molecule probe is directly proportional to the precision with which its molecular interactions are understood. A molecule with ambiguous or promiscuous binding characteristics can lead to misinterpreted biological data, confounding research and derailing drug development programs. This guide provides a comprehensive framework for validating the specificity of the chemical probe 1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine, a compound belonging to the indazole class, which is prevalent in kinase inhibitor discovery.[1][2]

This document is not a mere recitation of protocols; it is a strategic comparison of cutting-edge methodologies designed to rigorously interrogate the binding profile of this, or any, chemical probe. We will delve into the rationale behind experimental choices, empowering researchers to design validation strategies that are both robust and resource-efficient.

The Imperative of Specificity in Chemical Probes

This guide will compare three orthogonal, industry-standard approaches for defining the specificity of a chemical probe:

  • Broad-Panel Kinome Scanning: Assessing binding affinity against a large, purified recombinant kinase panel.

  • Activity-Based Kinome Profiling in a Native Environment: Measuring target engagement in a competitive assay within a complex biological lysate.

  • Cellular Target Engagement: Directly verifying that the compound binds its intended target within the context of an intact cell.

Methodology 1: Broad-Panel Kinome Scanning (KINOMEscan™)

The most direct method to assess the selectivity of a potential kinase inhibitor is to screen it against a large panel of purified kinases. The KINOMEscan™ platform from DiscoverX (now part of Eurofins Discovery) is a widely adopted example of this approach.[6][7][8]

The Rationale: Casting a Wide Net

This method quantifies the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of test compound-bound kinase that is unable to bind to the ligand-coupled solid support is measured by quantitative PCR of the DNA tag. This competition binding assay provides a direct measure of the dissociation constant (Kd) of the compound for each kinase in the panel.[6][7]

Screening at a high concentration (e.g., 1-10 µM) can quickly identify potential off-targets.[9] Hits from this initial screen can then be followed up with dose-response experiments to determine precise Kd values.

Experimental Workflow

KINOMEscan_Workflow cluster_preparation Assay Preparation cluster_assay Competition Binding Assay cluster_quantification Quantification & Data Analysis Compound 1-Methyl-5-(trifluoromethyl) -1H-indazol-3-amine Incubation Incubate Compound with Kinase Panel Compound->Incubation KinasePanel DNA-Tagged Kinase Panel (~480 Kinases) KinasePanel->Incubation Binding Introduction of Immobilized Ligand Incubation->Binding Capture Capture of Kinase-Ligand Complexes on Solid Support Binding->Capture qPCR Quantify Unbound Kinase via qPCR of DNA Tag Capture->qPCR DataAnalysis Calculate Percent Inhibition and Determine Kd qPCR->DataAnalysis

Figure 1: A simplified workflow of the KINOMEscan™ competition binding assay.

Step-by-Step Protocol
  • Compound Preparation: Solubilize this compound in a suitable solvent (typically DMSO) to create a high-concentration stock solution.

  • Assay Execution: The test compound is incubated with a panel of DNA-tagged kinases. Subsequently, an immobilized, active-site directed ligand is introduced.

  • Separation and Quantification: Kinases that are not bound by the test compound will bind to the immobilized ligand and are separated from the solution. The amount of kinase remaining in solution is quantified by qPCR of the DNA tag.

  • Data Analysis: The results are typically expressed as a percentage of the DMSO control. A lower qPCR signal indicates stronger binding of the test compound to the kinase. For compounds showing significant inhibition, a dose-response curve is generated to determine the Kd.

Methodology 2: Activity-Based Kinome Profiling (KiNativ™)

While in vitro panel screening is invaluable, it utilizes recombinant kinases that may not fully represent their native counterparts in terms of post-translational modifications and protein-protein interactions.[10] The KiNativ™ platform (ActivX Biosciences) addresses this by profiling inhibitor binding to endogenous kinases directly in cell or tissue lysates.[4][10][11]

The Rationale: Probing the Native State

This chemical proteomics approach employs an ATP-biotin probe that irreversibly binds to the active site of kinases.[12][13] In a competitive binding experiment, the lysate is pre-incubated with the test compound (this compound). The test compound will compete with the ATP-biotin probe for binding to its target kinases. After labeling, the biotinylated kinases are enriched and identified and quantified by mass spectrometry. The degree of inhibition is determined by the reduction in the signal of a probe-labeled peptide in the presence of the inhibitor.[13]

Experimental Workflow

KiNativ_Workflow cluster_preparation Sample Preparation cluster_assay Competitive Profiling cluster_analysis Mass Spectrometry Analysis Lysate Prepare Cell or Tissue Lysate PreIncubation Pre-incubate Lysate with Test Compound Lysate->PreIncubation Compound 1-Methyl-5-(trifluoromethyl) -1H-indazol-3-amine Compound->PreIncubation Labeling Add ATP-Biotin Probe PreIncubation->Labeling Digestion Proteolytic Digestion Labeling->Digestion Enrichment Enrich Biotinylated Peptides Digestion->Enrichment LCMS LC-MS/MS Analysis Enrichment->LCMS Quantification Quantify Labeled Peptides and Determine IC50 LCMS->Quantification

Figure 2: A schematic of the KiNativ™ activity-based kinome profiling workflow.

Step-by-Step Protocol
  • Lysate Preparation: Prepare a native protein lysate from cells or tissues of interest.

  • Competitive Inhibition: The lysate is incubated with varying concentrations of this compound.

  • Probe Labeling: An ATP-biotin probe is added to the lysate, which will covalently label the active site of kinases not occupied by the test compound.

  • Sample Processing: The proteome is digested, and the biotinylated peptides are enriched using streptavidin beads.

  • Mass Spectrometry: The enriched peptides are identified and quantified by LC-MS/MS.

  • Data Analysis: The relative abundance of the probe-labeled peptides in the presence and absence of the inhibitor is used to determine the IC50 value for each kinase.[13]

Methodology 3: Cellular Thermal Shift Assay (CETSA®)

The ultimate validation of a chemical probe's specificity lies in demonstrating its engagement with the target protein in a live-cell context. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method for assessing drug-target interaction in intact cells.[14][15][16]

The Rationale: Confirming Target Engagement in Vivo

The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein.[14][17] When a protein binds to a ligand, its thermal stability increases, meaning it will denature and aggregate at a higher temperature.[16] In a CETSA experiment, cells are treated with the test compound and then heated to various temperatures. The amount of soluble target protein remaining at each temperature is then quantified, typically by Western blotting or mass spectrometry.[15][18] A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.[16]

Experimental Workflow

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_detection Protein Quantification Cells Culture Intact Cells Compound Treat with 1-Methyl-5-(trifluoromethyl) -1H-indazol-3-amine or Vehicle Cells->Compound Heat Heat Cell Suspensions to a Range of Temperatures Compound->Heat Lysis Cell Lysis Heat->Lysis Separation Separate Soluble Fraction from Precipitated Protein Lysis->Separation Detection Quantify Soluble Target Protein (e.g., Western Blot, MS) Separation->Detection Analysis Generate Melt Curves and Determine Thermal Shift Detection->Analysis

Figure 3: The general workflow for a Cellular Thermal Shift Assay (CETSA®) experiment.

Step-by-Step Protocol
  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Aliquots of the cell suspension are heated to a range of temperatures for a defined period (e.g., 3 minutes).[16]

  • Lysis and Separation: The cells are lysed, and the aggregated, denatured proteins are separated from the soluble protein fraction by centrifugation.[15]

  • Detection: The amount of the target protein remaining in the soluble fraction is quantified using a specific antibody (e.g., via Western blot) or by mass spectrometry for a proteome-wide analysis (MS-CETSA).

  • Data Analysis: The data is plotted as the fraction of soluble protein versus temperature to generate a melt curve. A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement. An isothermal dose-response experiment can also be performed at a fixed temperature to determine the compound's potency in cells.[17]

Comparative Analysis of Specificity Validation Methods

The choice of which method, or combination of methods, to employ depends on the stage of the research and the specific questions being asked.

FeatureKINOMEscan™ (Biochemical)KiNativ™ (Lysate-Based)CETSA® (Cell-Based)
Principle Competition Binding Assay[6][7]Activity-Based Probe Profiling[4][10]Ligand-Induced Thermal Stabilization[14][16]
Sample Type Purified Recombinant KinasesCell/Tissue LysatesIntact Cells/Tissues
Biological Context Low (in vitro)Medium (native proteins)High (cellular environment)
Primary Output Dissociation Constant (Kd)IC50 ValuesThermal Shift (ΔTm), EC50
Throughput High (screens ~480 kinases)[6][7]Medium to HighMedium (can be adapted for higher throughput)[16]
Key Advantage Broadest unbiased screenProfiles native kinases and their complexes[10][11]Confirms target engagement in a physiological context[15]
Key Limitation Lacks cellular contextRequires a suitable activity-based probeIndirect measure of binding; not all proteins are suitable

Beyond Kinases: Assessing Off-Target Liabilities

While kinase panels are essential for a putative kinase inhibitor, it is also crucial to assess potential interactions with other protein classes that could lead to toxicity. Broader safety pharmacology panels screen compounds against a collection of G-protein coupled receptors (GPCRs), ion channels, transporters, and other enzymes known to be associated with adverse drug reactions.[19][20][21][22] Companies like Eurofins Discovery and Pharmaron offer such panels.[20][22]

Conclusion: A Multi-Faceted Approach to Validation

Validating the specificity of a chemical probe like this compound is not a single experiment but a systematic process of evidence gathering. An optimal strategy would involve a tiered approach:

  • Initial Broad Screening: Employ a large-panel biochemical screen like KINOMEscan™ to get a comprehensive, unbiased view of the kinome-wide selectivity and identify the primary target(s).

  • Profiling in a Native Context: Use an activity-based method like KiNativ™ to confirm the binding profile against endogenous kinases in a relevant cell lysate.

  • Confirmation of Cellular Engagement: Finally, use CETSA® to provide definitive evidence that the compound engages its intended target within intact cells at relevant concentrations.

References

A Comparative Benchmark Study of the 1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine Scaffold in Preclinical Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1-indazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically evaluated and approved therapeutic agents. Its unique structural and electronic properties allow for versatile interactions with a range of biological targets, particularly protein kinases. This guide focuses on the 1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine core, a specific substitution pattern that holds significant promise in the development of targeted therapies. While direct and extensive benchmark studies on this exact molecule are not publicly available, a wealth of data exists for structurally related 1H-indazol-3-amine derivatives. This guide will provide a comprehensive comparison of these derivatives, offering researchers and drug development professionals a framework for understanding the structure-activity relationships (SAR) that govern their biological effects. We will delve into their performance as anti-cancer agents, examining their efficacy against various cancer cell lines and their mechanisms of action, including the induction of apoptosis and cell cycle arrest. Furthermore, we will explore their potential as targeted kinase inhibitors. This analysis is supported by detailed experimental protocols and comparative data tables to provide a practical resource for laboratory investigation.

The 1H-Indazol-3-amine Scaffold: A Versatile Tool in Oncology Research

The 1H-indazol-3-amine core has been identified as a critical pharmacophore in a variety of targeted therapies. Its ability to form key hydrogen bond interactions within the ATP-binding pocket of protein kinases makes it a valuable starting point for the design of potent and selective inhibitors. The strategic placement of substituents on the indazole ring allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties. This guide will explore how modifications at the 1 and 5 positions, as exemplified by this compound, can influence biological activity.

Comparative Analysis of 1H-Indazol-3-amine Derivatives as Anti-Cancer Agents

A significant body of research has focused on the anti-proliferative activity of 1H-indazol-3-amine derivatives against a panel of human cancer cell lines. The following sections present a comparative analysis of these compounds, with a focus on their half-maximal inhibitory concentrations (IC50).

In Vitro Anti-proliferative Activity

The anti-proliferative effects of various 1H-indazol-3-amine derivatives have been evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Below is a summary of the IC50 values for representative compounds against several cancer cell lines.

CompoundR1 SubstituentR5 SubstituentK562 (CML) IC50 (µM)A549 (Lung) IC50 (µM)PC-3 (Prostate) IC50 (µM)Hep-G2 (Liver) IC50 (µM)HEK-293 (Normal) IC50 (µM)Reference
Compound 6o HPiperazinyl derivative5.15>5015.3422.1533.2[1][2]
Compound 5k HMercaptoacetamide derivative---3.3212.17[3]

Analysis of Structure-Activity Relationship (SAR):

The data suggests that the nature of the substituent at the 5-position of the indazole ring plays a crucial role in determining the anti-proliferative activity and selectivity of these compounds. For instance, compound 6o , which features a piperazinyl derivative at the R5 position, demonstrates potent activity against the K562 chronic myeloid leukemia (CML) cell line with an IC50 of 5.15 µM.[1][2] Importantly, it shows significantly less toxicity towards the normal human embryonic kidney cell line HEK-293 (IC50 = 33.2 µM), indicating a favorable selectivity profile.[1][2] In contrast, while compound 5k with a mercaptoacetamide group at the same position exhibits strong activity against the Hep-G2 liver cancer cell line (IC50 = 3.32 µM), it also shows higher toxicity to normal cells (IC50 = 12.17 µM).[3]

The methyl group at the R1 position, as in our topic compound, is a common modification intended to enhance metabolic stability and cell permeability. The trifluoromethyl group at the R5 position is a strong electron-withdrawing group known to improve metabolic stability and binding affinity. While specific data for this compound is not available, the existing data on related compounds underscores the importance of systematic modification of the indazole scaffold to optimize anti-cancer activity and selectivity.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

To understand the cellular mechanisms underlying the anti-proliferative effects of 1H-indazol-3-amine derivatives, studies have investigated their ability to induce programmed cell death (apoptosis) and to interfere with the cell division cycle.

Apoptosis Induction

Apoptosis is a critical process for eliminating damaged or cancerous cells. The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used method to detect and quantify apoptotic cells.

  • Experimental Rationale: Early in apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that specifically binds to PS in the presence of calcium, and when conjugated to a fluorescent dye like FITC, it can identify early apoptotic cells. Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells. By using both stains, one can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Studies on active 1H-indazol-3-amine derivatives, such as compound 6o , have shown a dose-dependent increase in the percentage of apoptotic K562 cells.[1][2] This suggests that the anti-proliferative activity of these compounds is, at least in part, mediated by the induction of apoptosis.

Cell Cycle Arrest

The cell cycle is a tightly regulated process that governs cell division. Many anti-cancer agents exert their effects by causing cell cycle arrest at specific phases, preventing cancer cells from proliferating.

  • Experimental Rationale: Cell cycle analysis is commonly performed by staining cells with a fluorescent dye that binds to DNA, such as propidium iodide, followed by flow cytometry. The amount of DNA in a cell is indicative of its phase in the cell cycle. Cells in the G1 phase have a normal amount of DNA (2N), cells in the S phase are actively replicating their DNA (between 2N and 4N), and cells in the G2 or M phase have double the amount of DNA (4N).

Treatment of K562 cells with compound 6o has been shown to cause an accumulation of cells in the G0/G1 phase of the cell cycle, indicating that this compound can inhibit the progression of cells from the G1 to the S phase.[1]

Targeting Signaling Pathways: The p53/MDM2 Axis

Further mechanistic studies have explored the molecular targets of 1H-indazol-3-amine derivatives. The p53 tumor suppressor protein plays a crucial role in regulating cell cycle arrest and apoptosis. Its activity is negatively regulated by MDM2, which targets p53 for degradation.

  • Experimental Rationale: Western blotting is a technique used to detect specific proteins in a sample. By treating cancer cells with a compound of interest and then performing Western blotting for p53 and MDM2, researchers can determine if the compound affects the levels of these proteins.

In studies with compound 6o , it was observed that treatment of K562 cells led to an increase in the expression of p53 and a decrease in the expression of MDM2.[1] This suggests that the compound may inhibit the p53-MDM2 interaction, leading to the stabilization and activation of p53, which in turn triggers apoptosis and cell cycle arrest.

Experimental Protocols

To facilitate the replication and further investigation of the findings discussed, detailed step-by-step methodologies for the key experiments are provided below.

MTT Assay for Cell Viability

This protocol is used to assess the anti-proliferative activity of a compound against cancer cell lines.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Annexin V-FITC/PI Apoptosis Assay

This protocol is for the detection and quantification of apoptotic cells by flow cytometry.

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at various concentrations for a specified time. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry.

Cell Cycle Analysis by Flow Cytometry

This protocol is for determining the effect of a compound on the cell cycle distribution.

  • Cell Treatment: Treat cells with the test compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Visualization of Experimental Workflows and Signaling Pathways

To provide a clearer understanding of the experimental processes and the biological pathways discussed, the following diagrams have been generated using Graphviz.

Experimental Workflow for In Vitro Anti-Cancer Activity Assessment

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis cell_seeding Seed Cancer Cells (96-well plate) compound_treatment Treat with 1H-Indazol-3-amine Derivatives cell_seeding->compound_treatment mtt_assay MTT Assay (Viability) compound_treatment->mtt_assay apoptosis_assay Annexin V/PI Assay (Apoptosis) compound_treatment->apoptosis_assay cell_cycle_assay PI Staining (Cell Cycle) compound_treatment->cell_cycle_assay western_blot Western Blot (p53/MDM2) compound_treatment->western_blot ic50_determination IC50 Calculation mtt_assay->ic50_determination flow_cytometry Flow Cytometry Analysis apoptosis_assay->flow_cytometry cell_cycle_assay->flow_cytometry SAR Analysis SAR Analysis ic50_determination->SAR Analysis Mechanism of Action Mechanism of Action flow_cytometry->Mechanism of Action Target Pathway Target Pathway western_blot->Target Pathway

Caption: Workflow for evaluating the anti-cancer properties of 1H-indazol-3-amine derivatives.

Simplified p53-MDM2 Signaling Pathway and Inhibition

Caption: Inhibition of the p53-MDM2 interaction by 1H-indazol-3-amine derivatives.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anti-cancer agents. While direct biological data for this specific compound is limited in the public domain, the extensive research on related 1H-indazol-3-amine derivatives provides valuable insights into the structure-activity relationships that govern their efficacy. The comparative analysis presented in this guide highlights the critical role of substituents on the indazole ring in modulating anti-proliferative activity, selectivity, and mechanism of action. The detailed experimental protocols and workflow diagrams offer a practical resource for researchers aiming to explore the therapeutic potential of this important class of molecules. Further investigation into the synthesis and biological evaluation of a wider range of substituted 1-methyl-1H-indazol-3-amines is warranted to fully elucidate their potential in targeted cancer therapy.

References

A Senior Application Scientist's Guide to the ADME Profile of 1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to this in-depth technical guide designed for researchers and drug development professionals. In drug discovery, the journey from a potent "hit" to a viable clinical candidate is paved with critical data, none more so than a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. An otherwise highly potent molecule can fail if it cannot reach its target in sufficient concentration or is rapidly metabolized and cleared.

This guide provides a comparative analysis of the anticipated ADME properties of 1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine (CAS 5685-69-8), a fluorinated indazole derivative.[1][2][3] Given that this molecule is often a scaffold or intermediate in medicinal chemistry, direct, publicly available experimental ADME data is scarce. Therefore, our approach, grounded in extensive field experience, will be to infer its likely properties based on its key structural features and to benchmark it against well-characterized, clinically successful drugs bearing similar motifs. This predictive and comparative methodology is a cornerstone of efficient lead optimization, allowing us to anticipate challenges and guide synthetic strategy.[4][5]

Our primary comparators will be:

  • Imatinib: The trailblazing kinase inhibitor that set the stage for targeted therapy.[6][7]

  • Pazopanib: A multi-kinase inhibitor that also features an indazole core, making it a structurally relevant comparator.[8]

We will dissect each key ADME parameter, provide the rationale behind standard experimental evaluations, and present detailed protocols that form the bedrock of preclinical drug development.

The ADME Screening Cascade: A Strategic Overview

In early drug discovery, compounds are triaged through a tiered screening cascade to manage resources effectively. The goal is to eliminate compounds with fatal flaws early, using cost-effective, high-throughput in vitro assays before committing to more complex and expensive in vivo studies.[9][10]

ADME_Screening_Cascade cluster_2 Tier 3: In Vivo Pharmacokinetics A Aqueous Solubility (Kinetic) D Permeability & Efflux (Caco-2, MDCK) A->D Promising Solubility B Metabolic Stability (Microsomes, S9) E Metabolite ID B->E Moderate to High Stability C Permeability (PAMPA) C->D Good Permeability H Rodent PK (IV & PO Dosing) D->H Good Permeability, Low Efflux E->H F Plasma Protein Binding (Equilibrium Dialysis) F->H Acceptable Free Fraction G CYP Inhibition G->H

Caption: A typical tiered ADME screening cascade in drug discovery.

Comparative Analysis of Key ADME Properties

The following table summarizes the expected ADME properties of this compound against our selected comparators. The values for the target compound are expert predictions based on its structure, while the data for Imatinib and Pazopanib are derived from published literature.

Parameter This compound (Predicted) Imatinib (Experimental) Pazopanib (Experimental) Significance in Drug Discovery
Aqueous Solubility Low to ModeratepH-dependent, Low at neutral pHLowEssential for dissolution in the gut and subsequent absorption after oral dosing.
Permeability (Papp) Moderate to HighLow to ModerateHighPredicts the ability of a compound to cross the intestinal epithelium.
Metabolic Stability Moderate to HighModerateModerateDetermines the compound's half-life in vivo. High stability is generally desired.
Plasma Protein Binding High (>90%)~95%>99%Affects the free (unbound) drug concentration available to interact with the target and be cleared.[11]
Key Structural Features Indazole core, CF3 group, Primary aminePiperazine, Pyrimidine, Amide linkagesIndazole core, SulfonamideThese motifs dictate physicochemical properties and metabolic "soft spots".
Absorption: Solubility and Permeability
  • Solubility: The indazole core is relatively lipophilic. The primary amine group (pKa ~3-5) will be partially protonated at physiological pH, which can aid solubility. However, the trifluoromethyl (CF3) group significantly increases lipophilicity, likely resulting in low to moderate aqueous solubility. From a formulation perspective, this suggests that salt forms or enabling formulations might be necessary for adequate oral absorption.

  • Permeability: The compound's moderate size and lipophilic character suggest it is likely to have good passive permeability across the intestinal membrane. An in vitro Caco-2 assay would be the gold standard to confirm this and to assess whether it is a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit intracellular accumulation and bioavailability.[9]

Distribution: Plasma Protein Binding (PPB)

Lipophilic compounds, especially those with acidic or basic centers, tend to bind extensively to plasma proteins like albumin and alpha-1-acid glycoprotein.[12] We predict high PPB (>90%) for our target molecule. While high binding is common for many successful drugs (e.g., Pazopanib >99%), it is the unbound fraction that is pharmacologically active. Therefore, it is crucial to measure this property accurately to build robust pharmacokinetic/pharmacodynamic (PK/PD) models.[13]

Metabolism: The Impact of the Trifluoromethyl Group

Metabolism is a compound's Achilles' heel. The indazole ring itself can be susceptible to oxidation. However, the strategic placement of a trifluoromethyl (CF3) group is a well-established medicinal chemistry tactic to block metabolic attack.[14] The C-F bond is exceptionally strong, and the CF3 group acts as a steric and electronic shield, often preventing oxidation at or near its position.[15][16]

  • Predicted Stability: We anticipate that this compound will exhibit moderate to high metabolic stability in liver microsomes. The primary metabolic routes are likely N-demethylation or oxidation on the benzene ring, distant from the CF3 group. An in vitro microsomal stability assay is the first-line test to validate this hypothesis.

Excretion

The route and rate of excretion will depend on the metabolic profile. If the compound is extensively metabolized, the metabolites will likely be eliminated renally. If the parent drug is highly stable, biliary excretion could be a significant pathway. In vivo pharmacokinetic studies in rodents are required to determine the primary routes of elimination.[17][18]

Gold-Standard Experimental Protocols

Trustworthy ADME data hinges on robust, well-validated experimental protocols. Below are the detailed methodologies for the core in vitro assays discussed.

Protocol: In Vitro Metabolic Stability in Liver Microsomes

This assay is the workhorse for assessing Phase I metabolic liability.[19][20] It measures the rate of disappearance of the parent compound when incubated with liver microsomes, which are rich in cytochrome P450 (CYP) enzymes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (e.g., human, rat)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Positive control compounds (e.g., Verapamil - high clearance, Warfarin - low clearance)

  • Quenching solution (e.g., ice-cold acetonitrile with an internal standard)

  • 96-well incubation plate and analytical plate

  • LC-MS/MS system

Workflow Diagram:

Metabolic_Stability_Workflow A 1. Prepare Reagents - Microsome Suspension - NADPH Solution - Test Compound Dilution B 2. Pre-incubation Add microsomes and compound to plate. Incubate at 37°C for 5 min. A->B C 3. Initiate Reaction Add NADPH solution to start the reaction. This is T=0. B->C D 4. Time-Point Sampling Aliquots taken at 0, 5, 15, 30, 60 min. C->D E 5. Quench Reaction Add cold acetonitrile + Internal Standard to each time-point sample. D->E F 6. Sample Processing Centrifuge plate to pellet protein. Transfer supernatant to new plate. E->F G 7. LC-MS/MS Analysis Quantify remaining parent compound relative to internal standard. F->G H 8. Data Analysis Plot ln(% Remaining) vs. Time. Calculate t½ and CLint. G->H

Caption: Experimental workflow for the liver microsomal stability assay.

Step-by-Step Procedure:

  • Preparation: Thaw liver microsomes and NADPH regenerating system components on ice. Prepare a working solution of the test compound (e.g., 100 µM in buffer from DMSO stock, keeping final DMSO <0.5%).

  • Incubation Setup: In a 96-well plate, add phosphate buffer, the microsomal suspension (final protein concentration typically 0.5 mg/mL), and the test compound (final concentration typically 1 µM).

  • Pre-warming: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH solution. This marks time zero (T=0). A parallel incubation without NADPH serves as a negative control to check for non-enzymatic degradation.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing ice-cold quenching solution.

  • Protein Precipitation: Once all time points are collected, centrifuge the quenched plate (e.g., at 4000 rpm for 20 minutes) to pellet the precipitated microsomal proteins.

  • Analysis: Transfer the supernatant to a new analytical plate and analyze by LC-MS/MS to determine the peak area ratio of the test compound to the internal standard.

  • Calculation: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line (k) is used to calculate the half-life (t½ = 0.693 / k) and intrinsic clearance (CLint).[21]

Protocol: Caco-2 Permeability and Efflux Assay

This assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. It is the industry standard for predicting intestinal absorption and identifying P-gp efflux substrates.[5][9]

Objective: To determine the apparent permeability coefficient (Papp) in the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions and calculate the efflux ratio (ER).

Materials:

  • Caco-2 cells cultured on permeable Transwell® inserts for 21-25 days

  • Hanks' Balanced Salt Solution (HBSS) with HEPES buffer, pH 7.4 and pH 6.5

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Lucifer Yellow dye (to assess monolayer integrity)

  • Control compounds (e.g., Propranolol - high permeability, Atenolol - low permeability, Digoxin - P-gp substrate)

  • LC-MS/MS system

Step-by-Step Procedure:

  • Cell Monolayer Preparation: Use Caco-2 monolayers with a transepithelial electrical resistance (TEER) value indicating proper tight junction formation. Wash the monolayers with pre-warmed HBSS.

  • Dosing Solution Preparation: Prepare the dosing solution by diluting the test compound in HBSS to the final concentration (e.g., 10 µM).

  • Permeability Measurement (A-to-B): Add the dosing solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.

  • Efflux Measurement (B-to-A): Add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sampling: At the end of the incubation, take samples from both the donor and receiver chambers for analysis. Also, measure the concentration of Lucifer Yellow to confirm monolayer integrity was maintained.

  • Analysis: Quantify the concentration of the test compound in all samples using LC-MS/MS.

  • Calculation:

    • Calculate the Papp value for each direction using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration.

    • Calculate the Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B). An ER > 2 is generally considered indicative of active efflux.

Conclusion and Forward Look

This guide provides a structured framework for evaluating the ADME properties of novel chemical entities like This compound . Based on its structural features, we predict a compound with potentially low solubility but good permeability and enhanced metabolic stability due to the trifluoromethyl group. High plasma protein binding is also anticipated.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, it is imperative to preface this guide with a core principle of laboratory safety: the responsible disposal of chemical waste is as critical as the synthesis and analysis that precede it. For novel or specialized compounds such as 1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine, where comprehensive toxicological and environmental fate data may be limited, a conservative and safety-centric approach is paramount. This guide provides a detailed protocol for the proper disposal of this compound, grounded in established safety practices and regulatory frameworks.

Hazard Assessment and Characterization

This compound (CAS No. 5685-69-8) is a fluorinated heterocyclic amine. While a complete toxicological profile is not publicly available, the Safety Data Sheet (SDS) and the chemical's structure suggest that it should be handled as a potentially hazardous substance.

Key Hazard Information:

PropertyValueSource
Molecular Formula C₉H₈F₃N₃--INVALID-LINK--
Hazard Codes T (Toxic)--INVALID-LINK--
Risk Statements R25 (Toxic if swallowed), R36/37/38 (Irritating to eyes, respiratory system and skin)--INVALID-LINK--
GHS Hazard Statements (Inferred) H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)--INVALID-LINK--

Due to the presence of the trifluoromethyl group and the aromatic amine structure, this compound is classified as a halogenated organic compound. Such compounds are often persistent in the environment and can have toxic effects on aquatic life.[1] The lack of comprehensive toxicological data necessitates that this compound be treated as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) as a precautionary measure.[2][3][4]

Personal Protective Equipment (PPE) and Handling

Prior to handling this compound for disposal, all laboratory personnel must be equipped with the appropriate PPE.

Recommended PPE:

EquipmentSpecification
Eye Protection Chemical safety goggles and a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).
Body Protection Laboratory coat, and a chemical-resistant apron if there is a risk of splashing.
Respiratory Protection A NIOSH-approved respirator is required if handling outside of a certified chemical fume hood.

All handling of this compound for disposal purposes must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.

Waste Segregation and Collection Protocol

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.

Step-by-Step Collection Procedure:

  • Container Selection: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical; for this solid compound, a high-density polyethylene (HDPE) container is suitable.

  • Labeling: The waste container must be clearly labeled with the words "HAZARDOUS WASTE ", the full chemical name "This compound ", and the CAS number "5685-69-8 ".

  • Waste Accumulation:

    • Solid Waste: Carefully transfer the solid this compound into the designated hazardous waste container. Avoid creating dust.

    • Contaminated Materials: Any materials contaminated with the compound, such as weighing paper, gloves, and pipette tips, must also be placed in the same hazardous waste container.

    • Solutions: If the compound is in a solution, it should be collected in a designated liquid hazardous waste container. Halogenated and non-halogenated solvent waste streams must be kept separate.[5]

  • Container Management: Keep the hazardous waste container securely sealed when not in use. Store the container in a designated satellite accumulation area that is away from general laboratory traffic and incompatible materials.

Disposal Pathway

Under no circumstances should this compound be disposed of down the drain or in regular trash.[6] As a halogenated organic compound with potential toxicity, the recommended disposal method is high-temperature incineration by a licensed hazardous waste disposal company.

Rationale for Incineration:

Incineration is the preferred method for the disposal of many halogenated organic compounds.[7] High temperatures can break the strong carbon-fluorine bonds, ideally leading to complete mineralization. However, it is important to note that the incineration of fluorinated compounds can produce hazardous byproducts, such as hydrogen fluoride (HF) and potentially other perfluorinated compounds, if not conducted under optimal conditions.[8][9] Therefore, it is critical that the incineration is performed in a facility equipped with appropriate scrubbers and emission control systems to neutralize acidic gases and capture any harmful products of incomplete combustion.

Emergency Procedures

In the event of a spill or accidental exposure, immediate action is critical.

  • Spill Response:

    • Evacuate the immediate area and alert colleagues.

    • Ensure the area is well-ventilated.

    • Wearing the appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Carefully collect the spilled material and absorbent into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Exposure Response:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal Hazard_Assessment Hazard Assessment (Consult SDS) PPE Don Appropriate PPE Hazard_Assessment->PPE Select_Container Select & Label Hazardous Waste Container PPE->Select_Container Segregate_Waste Segregate Solid Waste & Contaminated Materials Select_Container->Segregate_Waste Store_Waste Store in Satellite Accumulation Area Segregate_Waste->Store_Waste Contact_EHS Contact Environmental Health & Safety (EHS) Store_Waste->Contact_EHS Waste_Pickup Arrange for Professional Waste Pickup Contact_EHS->Waste_Pickup Incineration High-Temperature Incineration Waste_Pickup->Incineration

Caption: Workflow for the proper disposal of this compound.

Regulatory Compliance

The disposal of this compound must be conducted in strict accordance with all local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[10] It is the responsibility of the waste generator to ensure that all disposal activities are compliant. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for disposal by a licensed contractor.

References

A Senior Application Scientist's Guide to Handling 1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and operational guidance for the laboratory use of 1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine. As a specialized indazole derivative, this compound requires meticulous handling to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to work with confidence and safety. The protocols herein are grounded in established principles from the Occupational Safety and Health Administration (OSHA) and the American Chemical Society (ACS).[1][2]

Proactive Safety Management: The RAMP Framework

To create a self-validating system of safety, we will implement the RAMP framework—Recognize, Assess, Minimize, and Prepare.[2][3] This approach ensures a comprehensive risk management process for all laboratory operations involving this compound.

  • Recognize the Hazards: While comprehensive toxicological data for this specific molecule is not fully available, its structural motifs—a trifluoromethyl group and an amino-indazole core—suggest a profile of potential hazards based on analogous compounds.[4] These include:

    • Skin Irritation: Causes skin irritation.[4][5]

    • Serious Eye Irritation: Causes serious eye irritation.[4][5]

    • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[4]

    • Acute Toxicity: Similar compounds can be harmful or toxic if swallowed.[6]

  • Assess the Risks: The risk of exposure is highest during procedures that can generate dust or aerosols, such as weighing, transferring solids, and preparing solutions. The risk of splashes is present during liquid handling and reaction workups.

  • Minimize the Risks: Risks are minimized through a combination of engineering controls, administrative procedures, and the correct use of Personal Protective Equipment (PPE).[3] This guide will detail these measures.

  • Prepare for Emergencies: This includes knowing the location and use of safety equipment (showers, eyewash stations) and having a clear plan for spills or personal exposure.

Minimizing Exposure: Engineering Controls and PPE

The primary line of defense is to minimize exposure at the source.[7] This is achieved through engineering controls, supplemented by a robust PPE protocol.

Engineering Controls

All work involving this compound, whether in solid or solution form, must be conducted in a certified and properly functioning chemical fume hood.[8][9] The fume hood is essential for protecting personnel from inhaling potentially harmful dust or vapors.[10]

Personal Protective Equipment (PPE) Summary

The selection of PPE is a critical step in ensuring personal safety.[11] The following table outlines the minimum required PPE for handling this compound.

Protection TypeRecommended EquipmentSpecifications & Rationale
Eye and Face Chemical Splash Goggles & Face ShieldGoggles must meet ANSI Z87.1 standards to protect against splashes and dust.[12] A face shield should be worn over goggles during any liquid transfer or procedure with a high splash potential.[13]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves provide adequate protection for incidental contact.[9] For prolonged handling or immersion, consult the glove manufacturer's resistance guide. Always inspect gloves before use and wash hands after removal.[12][14]
Body Protection Flame-Resistant Laboratory CoatA flame-resistant lab coat, fully buttoned, should be worn over personal clothing.[15] This protects the skin from accidental spills and contact.
Foot Protection Closed-Toe ShoesShoes must be non-perforated and cover the entire foot to protect against spills.[14][16]
Respiratory NIOSH-Approved RespiratorA respirator is generally not required when working within a certified chemical fume hood. If there is a potential for aerosol generation outside of a fume hood, a NIOSH-approved air-purifying respirator with appropriate cartridges must be used as part of a comprehensive respiratory protection program.[17]

Operational Plan: Safe Handling Workflow

The following step-by-step protocol provides a safe and efficient workflow for handling this compound.

Safe_Handling_Workflow cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling (in Fume Hood) cluster_cleanup Phase 3: Decontamination & Disposal Prep 1. Verify Fume Hood Certification & Airflow Don_PPE 2. Don All Required PPE (Goggles, Coat, Gloves) Weigh 3. Weigh Solid Compound Carefully to Minimize Dust Don_PPE->Weigh Dissolve 4. Prepare Solution Using Low-Splash Techniques Weigh->Dissolve Transfer 5. Perform Reaction/ Transfer with Caution Dissolve->Transfer Decon 6. Decontaminate Glassware & Work Surfaces Transfer->Decon Doff_PPE 7. Doff PPE Correctly (Gloves First) Decon->Doff_PPE Waste 8. Dispose of Waste in Labeled, Sealed Containers Doff_PPE->Waste

Caption: Safe handling workflow for this compound.

Step-by-Step Protocol
  • Preparation:

    • Verify that the chemical fume hood has been certified within the last year and that the airflow monitor indicates it is functioning correctly.[14]

    • Assemble all necessary equipment (glassware, spatulas, solvents) inside the fume hood to minimize traffic in and out of the sash.

    • Don all required PPE as specified in the table above. Ensure your lab coat is fully buttoned and gloves are pulled over the cuffs.

  • Handling the Solid Compound (Weighing):

    • Perform all weighing operations on a draft shield or within the fume hood to contain any airborne powder.

    • Use a spatula to carefully transfer the solid to a tared weigh boat or directly into the reaction vessel. Avoid tapping or shaking the container, which can generate dust.

    • Clean the spatula and any contaminated surfaces immediately with a damp cloth, which should be disposed of as solid hazardous waste.

  • Handling in Solution:

    • When dissolving the solid, add the solvent slowly down the side of the vessel to prevent splashing.

    • When transferring solutions, pour slowly and keep containers low to the work surface to minimize splash potential.[9]

    • Ensure all containers are clearly and accurately labeled.[8][11]

  • Post-Handling and Decontamination:

    • Quench any reactive materials before cleaning glassware.

    • Clean all contaminated surfaces within the fume hood with an appropriate solvent and decontaminating solution.

    • Doff PPE by first removing gloves using a technique that avoids touching the outer surface with bare skin, followed by the lab coat and goggles.[18]

    • Wash hands thoroughly with soap and water after exiting the laboratory.[14]

Emergency and Disposal Plans

Emergency Preparedness
  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops.[5][6]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6]

  • Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

  • Spill: For a small spill, contain the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.[4][13] Evacuate the area for large spills and contact your institution's environmental health and safety department.

Disposal Plan

All waste generated from handling this compound must be treated as hazardous waste.[7]

  • Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels should be collected in a labeled, sealed bag or container.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a clearly labeled and sealed hazardous waste container. Do not pour any chemical waste down the drain.[4]

  • Follow all institutional, local, and national regulations for hazardous waste disposal.[5]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine
Reactant of Route 2
Reactant of Route 2
1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.